molecular formula C9H15NO3 B1416218 (Cycloheptylamino)(oxo)acetic acid CAS No. 1018243-04-3

(Cycloheptylamino)(oxo)acetic acid

Cat. No.: B1416218
CAS No.: 1018243-04-3
M. Wt: 185.22 g/mol
InChI Key: QLXKKNNCZQOICR-UHFFFAOYSA-N
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Description

(Cycloheptylamino)(oxo)acetic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cycloheptylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(9(12)13)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXKKNNCZQOICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651019
Record name (Cycloheptylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018243-04-3
Record name (Cycloheptylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Cycloheptylamino)(oxo)acetic acid basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (Cycloheptylamino)(oxo)acetic Acid

Authored by: A Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, a nuanced understanding of a molecule's fundamental physicochemical properties is not merely academic—it is the bedrock of innovation. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks to move beyond superficial data sheets and delve into the core scientific principles governing the behavior of this compound. While this specific N-cycloalkyl oxamic acid derivative may not be extensively characterized in the public domain, its structural motifs are emblematic of a class of compounds with significant, yet often underexplored, potential.

This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and intuitive exploration of this compound, starting from its fundamental chemical identity and extending to practical, field-tested methodologies for its characterization. As your virtual Senior Application Scientist, I will guide you through the "why" behind the "how," ensuring that every piece of information is not just presented, but contextualized within the broader framework of synthetic and analytical chemistry. Our exploration will be grounded in authoritative scientific principles, with a commitment to providing a self-validating and robust technical narrative.

Section 1: Deconstructing this compound: A Matter of Acidity, Not Basicity

A common misconception when encountering amine-containing organic acids is to assume the presence of a basic nitrogen center. In the case of this compound, this is a fundamental misinterpretation of its electronic structure. The molecule is, unequivocally, an acidic compound.

The Dominance of the Carboxylic Acid Moiety

The primary determinant of the molecule's acidic character is the carboxylic acid group (-COOH). This functional group is designed by nature to donate a proton (H+), a defining characteristic of a Brønsted-Lowry acid. The predicted pKa for this compound is approximately 2.31 ± 0.20[1]. A pKa value in this range signifies a relatively strong organic acid, certainly more acidic than a simple alkyl carboxylic acid like acetic acid (pKa ≈ 4.76).

The Non-Basic Nature of the Amide Nitrogen

The nitrogen atom in this compound is part of an amide linkage. The lone pair of electrons on this nitrogen is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization significantly reduces the availability of the lone pair to accept a proton, thereby rendering the nitrogen atom non-basic under typical aqueous conditions.

To illustrate this critical concept, consider the resonance structures:

Resonance cluster_0 Resonance Hybrid of the Amide Group Structure_1 R-NH-C(=O)-R' Structure_2 R-N+H=C(O-)-R' Structure_1->Structure_2 Resonance Structure_2->Structure_1

Figure 1: Resonance in the amide group of this compound.

This delocalization is fundamental to the stability and planar geometry of the amide bond, a cornerstone of peptide and protein chemistry.

Acid-Base Equilibrium

The operative acid-base equilibrium in an aqueous solution is the dissociation of the carboxylic acid proton:

AcidBaseEquilibrium Acid (C7H13)HN-C(=O)-COOH Base (C7H13)HN-C(=O)-COO- + H+ Acid->Base Deprotonation Base->Acid Protonation

Figure 2: Predominant acid-base equilibrium of this compound in water.

Section 2: Core Physicochemical and Structural Properties

A comprehensive understanding of a compound's behavior in experimental settings begins with its fundamental physicochemical properties. While experimental data for this compound is not abundant in the literature, we can compile its known and predicted properties.

PropertyValueSource
Molecular Formula C9H15NO3[1][2]
Molecular Weight 185.22 g/mol [1][2][3]
CAS Number 1018243-04-3[1][2]
Predicted pKa 2.31 ± 0.20[1]
Predicted Density 1.16 ± 0.1 g/cm³[1]
Physical Form Solid[4]
Purity (Commercial) Typically ≥95%[2][3]
InChI Key QLXKKNNCZQOICR-UHFFFAOYSA-N[3][4]

Table 1: Summary of Physicochemical Properties of this compound.

Section 3: Synthesis and Purification: A Generalized Protocol

N-substituted oxamic acids, such as this compound, are commonly synthesized through the reaction of a primary or secondary amine with a derivative of oxalic acid, most frequently diethyl oxalate.[5] This is a robust and well-established method in organic synthesis.

The Core Synthetic Strategy: Acylation of Cycloheptylamine

The most direct and industrially scalable approach to synthesizing this compound involves the acylation of cycloheptylamine with diethyl oxalate. The reaction proceeds in two conceptual steps:

  • Nucleophilic Acyl Substitution: The nitrogen of cycloheptylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the displacement of an ethoxide leaving group to form an intermediate ethyl oxamate.

  • Saponification (Hydrolysis): The resulting ethyl ester is then hydrolyzed under basic conditions (e.g., with NaOH or KOH), followed by acidic workup, to yield the final carboxylic acid.

SynthesisWorkflow cluster_workflow Generalized Synthesis Workflow Start Cycloheptylamine + Diethyl Oxalate Step1 Nucleophilic Acyl Substitution (Reflux in Ethanol) Start->Step1 Intermediate Ethyl (Cycloheptylamino)(oxo)acetate Step1->Intermediate Step2 Saponification (e.g., NaOH, H2O/EtOH) Intermediate->Step2 Step3 Acidic Workup (e.g., HCl) Step2->Step3 Product This compound Step3->Product

Figure 3: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a generalized procedure based on established methods for the synthesis of N-substituted oxamic acids.[5] Researchers should optimize reaction conditions based on their specific laboratory settings and safety protocols.

Materials:

  • Cycloheptylamine

  • Diethyl oxalate

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • Step 1: Formation of the Ethyl Oxamate

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cycloheptylamine (1.0 equivalent) in anhydrous ethanol.

    • To this solution, add diethyl oxalate (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure to yield the crude ethyl (cycloheptylamino)(oxo)acetate.

  • Step 2: Saponification and Isolation

    • Dissolve the crude ethyl ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.5 - 2.0 equivalents) in water.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2.

    • The desired product, this compound, should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Purification and Characterization

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The purity and identity of the final compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid and amide, N-H, and O-H).

  • Melting Point Analysis: As an indicator of purity.

Section 4: Experimental Determination of Acidic Properties

While a predicted pKa is useful, experimental determination is crucial for applications in drug development and formulation. Potentiometric titration is the gold-standard method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

This protocol provides a self-validating system for the accurate determination of the pKa of this compound.

Equipment and Reagents:

  • Calibrated pH meter with a suitable electrode

  • Autotitrator or a precision burette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • A precisely weighed sample of purified this compound

  • Deionized, boiled water (to remove dissolved CO₂)

  • Inert gas (e.g., nitrogen or argon) supply

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the acid and dissolve it in a known volume of deionized, boiled water. The concentration should be chosen to give a clear and measurable pH change during titration.

    • Blanket the solution with an inert gas to prevent the absorption of atmospheric CO₂.

  • Titration:

    • Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the point of maximum slope on the curve, which can be determined from the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

pKa_Determination cluster_pka_workflow pKa Determination Workflow Start Prepare Acid Solution Step1 Titrate with Standardized Base Start->Step1 Step2 Record pH vs. Volume of Titrant Step1->Step2 Step3 Plot Titration Curve Step2->Step3 Step4 Determine Equivalence Point Step3->Step4 Step5 Calculate pKa at Half-Equivalence Point Step4->Step5

Figure 4: Workflow for the experimental determination of pKa by potentiometric titration.

Section 5: Potential Applications and Future Directions

While specific biological activities for this compound are not widely reported, the broader class of N-substituted oxamic acids has garnered interest in medicinal chemistry. Derivatives have been investigated for a range of activities, including:

  • Antiallergy agents [6]

  • Anti-inflammatory agents [7]

  • Antimicrobial and biocidal agents [5]

The this compound scaffold represents a valuable starting point for library synthesis in drug discovery programs. The cycloheptyl group provides a lipophilic moiety that can be important for membrane permeability and interaction with hydrophobic binding pockets in biological targets. The oxamic acid portion can engage in hydrogen bonding and electrostatic interactions.

Future research on this molecule could involve:

  • Screening for biological activity in various assays.

  • Derivatization of the cycloheptyl ring or the carboxylic acid to explore structure-activity relationships.

  • Formulation studies to assess its suitability for different delivery routes, guided by its experimentally determined pKa and solubility.

Conclusion

This compound is an acidic molecule with a predicted pKa that suggests it is a relatively strong organic acid. Its synthesis is accessible through standard organic chemistry techniques, and its properties can be thoroughly characterized using established analytical methods. This guide provides a foundational framework for researchers to approach this molecule with a clear understanding of its chemical nature and a robust set of protocols for its synthesis and characterization. By moving from misconception to a deep, principled understanding, we unlock the true potential of this and related compounds in the ongoing quest for scientific advancement.

References

  • [amino]acetic acid (PHY0172475) - PhytoBank. Available at: [Link]

  • Synthesis and biocidal nature of oxamic acids - ResearchGate. Available at: [Link]

  • N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents - PubMed. Available at: [Link]

  • This compound, 95% Purity, C9H15NO3, 5 grams - CP Lab Safety. Available at: [Link]

  • Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed. Available at: [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. Available at: [Link]

  • Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity - SciELO México. Available at: [Link]

  • Synthesis of N-Aryl-oxamic Acids via Copper Catalysis - ResearchGate. Available at: [Link]

Sources

(Cycloheptylamino)(oxo)acetic acid chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Cycloheptylamino)(oxo)acetic acid: Structure, Synthesis, and Comprehensive Analytical Characterization

Authored by a Senior Application Scientist

This guide provides a detailed exploration of this compound, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this document leverages established principles of organic chemistry and analytical science, drawing parallels with analogous structures such as α-keto acids and N-substituted amino acids. The methodologies presented herein are designed to be robust and self-validating, providing researchers with a comprehensive framework for the synthesis and analysis of this and similar molecules.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its chemical behavior and analytical characteristics. The core of the molecule is an α-keto acid, which imparts reactivity, while the cycloheptylamino substituent influences its lipophilicity and conformational flexibility.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C9H15NO3[1]

  • Molecular Weight: 185.22 g/mol

  • InChI Key: QLXKKNNCZQOICR-UHFFFAOYSA-N

The structure features a central two-carbon chain with a carboxylic acid group and a ketone at the alpha position. The nitrogen atom of the amino group is directly attached to the carbonyl carbon of the keto group, forming an amide-like linkage, and is also bonded to a seven-membered cycloheptyl ring.

Figure 1: Chemical structure of this compound.

Hydration of the α-Keto Group:

A critical property of α-keto acids is their propensity to exist in equilibrium with their hydrated (gem-diol) form in aqueous solutions.[2][3] This equilibrium is influenced by steric and electronic factors. For this compound, the presence of water would likely lead to the formation of the corresponding 2-(cycloheptylamino)-2,2-dihydroxyacetic acid. This has significant implications for its spectroscopic characterization, particularly in NMR analysis.

G cluster_0 Keto Form cluster_1 Hydrated Form (gem-diol) Keto R-NH-C(=O)-COOH Hydrate R-NH-C(OH)2-COOH Keto->Hydrate + H2O

Figure 2: Hydration equilibrium of the α-keto group.

Plausible Synthetic Pathway

While specific synthesis protocols for this compound are not readily found in the literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The most straightforward approach would involve the reaction of cycloheptylamine with a suitable oxoacetic acid derivative.

Proposed Synthesis:

A common method for the synthesis of α-keto acids involves the oxidation of corresponding α-hydroxy acids or the hydrolysis of α-keto esters.[4] A likely two-step synthesis for the target molecule would be:

  • Esterification of Glyoxylic Acid: Glyoxylic acid can be esterified, for example, with ethanol in the presence of an acid catalyst to form ethyl glyoxylate.

  • Amidation with Cycloheptylamine: The resulting ethyl glyoxylate can then be reacted with cycloheptylamine. This reaction would likely proceed via nucleophilic acyl substitution, where the amine attacks the ester carbonyl, followed by elimination of ethanol to form the amide bond. Subsequent hydrolysis of the ester would yield the final product.

Alternatively, a more direct approach could be the reaction of cycloheptylamine with glyoxylic acid in a suitable solvent, potentially with azeotropic removal of water to drive the reaction towards the formation of the imine, which would then be hydrolyzed to the desired product.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product SM1 Cycloheptylamine React Condensation/ Amidation SM1->React SM2 Glyoxylic Acid SM2->React Purify Crystallization/ Chromatography React->Purify FP This compound Purify->FP

Figure 3: Proposed synthetic workflow.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification, purity assessment, and structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound and for quantitative analysis. Due to the lack of a strong chromophore in the molecule, careful consideration of the detection method is required.

Methodology:

  • Reversed-Phase HPLC (RP-HPLC): This is the recommended method for purity determination.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Rationale: The C18 stationary phase will provide good retention for the nonpolar cycloheptyl group. The acidic mobile phase will suppress the ionization of the carboxylic acid, leading to better peak shape. UV detection at a low wavelength is necessary due to the absence of a significant chromophore.

  • HPLC with Derivatization for Enhanced Sensitivity: For trace analysis or quantification in complex matrices, pre-column derivatization can be employed to introduce a fluorescent or UV-active tag.[5][6]

    • Derivatizing Agent: Dansyl chloride is a suitable reagent that reacts with the secondary amine to produce a highly fluorescent derivative.[6][7]

    • Protocol:

      • Dissolve the sample in a suitable buffer (e.g., sodium bicarbonate, pH 9-10).

      • Add a solution of dansyl chloride in acetone.

      • Incubate the mixture at an elevated temperature (e.g., 60 °C) for a specified time.

      • Quench the reaction with a suitable reagent (e.g., a primary amine like glycine).

      • Inject the derivatized sample into the HPLC system.

    • Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 525 nm for dansyl derivatives).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that can be used for the analysis of polar compounds without derivatization.[8]

    • Column: A HILIC column (e.g., silica or amide-based).

    • Mobile Phase: A high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.

Table 1: Proposed HPLC Methods

ParameterRP-HPLCRP-HPLC with DerivatizationHILIC
Column C18C18Silica or Amide
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterWater with buffer
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile
Detection UV (210 nm)FluorescenceUV (210 nm) or ELSD
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both 1H and 13C NMR will provide crucial information about the connectivity of atoms.

Predicted 1H NMR Spectra:

  • Cycloheptyl Protons: A complex multiplet in the range of δ 1.2-2.0 ppm. The proton on the carbon attached to the nitrogen will be deshielded and appear as a multiplet around δ 3.5-4.0 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the range of δ 7-9 ppm.

  • Carboxylic Acid Proton: A very broad singlet at δ > 10 ppm.

  • Hydrated Form: If the compound exists in its hydrated form in the NMR solvent (e.g., D2O or DMSO-d6), the spectrum will be more complex. The protons of the gem-diol may not be directly observed, but their presence would be inferred from the chemical shifts of neighboring protons.

Predicted 13C NMR Spectra:

  • Cycloheptyl Carbons: A series of peaks in the aliphatic region (δ 20-50 ppm). The carbon attached to the nitrogen will be at a lower field (δ 50-60 ppm).

  • Carbonyl Carbons: Two distinct peaks in the downfield region: the keto-carbonyl around δ 160-170 ppm and the carboxylic acid carbonyl around δ 170-180 ppm.

Table 2: Predicted 1H and 13C NMR Chemical Shifts

GroupPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
Cycloheptyl CH21.2-2.020-50
Cycloheptyl CH-N3.5-4.050-60
N-H7-9-
COOH>10170-180
C=O (keto)-160-170
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to gain structural information through fragmentation analysis.

Methodology:

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for this molecule.

    • Positive Ion Mode: The expected ion would be the protonated molecule [M+H]+ at m/z 186.11.

    • Negative Ion Mode: The expected ion would be the deprotonated molecule [M-H]- at m/z 184.10.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable structural information.

Predicted Fragmentation Pattern:

A likely fragmentation pathway in positive ion mode would involve the loss of the carboxylic acid group as COOH (45 Da) or H2O and CO (46 Da), and cleavage of the bond between the nitrogen and the cycloheptyl group.

G Parent [M+H]+ (m/z 186.11) Frag1 Loss of H2O (m/z 168.10) Parent->Frag1 Frag2 Loss of COOH (m/z 141.12) Parent->Frag2 Frag3 Cycloheptyl iminium ion (m/z 112.11) Parent->Frag3

Figure 4: Predicted MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and simple method to confirm the presence of the key functional groups in the molecule.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm-1.

  • N-H Stretch: A moderate peak around 3300-3500 cm-1.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm-1.

  • C=O Stretch (Keto and Carboxylic Acid): Two strong, distinct peaks in the region of 1650-1750 cm-1. The keto carbonyl will likely be at a lower wavenumber than the carboxylic acid carbonyl.

  • N-H Bend: A peak around 1550-1650 cm-1.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm-1)
O-H (Carboxylic Acid)2500-3300 (broad)
N-H3300-3500
C-H (sp3)2850-2960
C=O (Keto)1680-1720
C=O (Carboxylic Acid)1700-1750
N-H Bend1550-1650

Conclusion

This technical guide provides a comprehensive framework for the synthesis and analysis of this compound. By leveraging established analytical techniques and drawing parallels with similar chemical structures, researchers can confidently approach the characterization of this and related molecules. The proposed methodologies for HPLC, NMR, MS, and IR spectroscopy, along with the predicted data, serve as a valuable resource for scientists in the fields of synthetic chemistry and drug development.

References

  • Lestari, W., & Sari, D. A. P. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
  • Stella, V. J., & Lee, H. K. (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Journal of Pharmaceutical Sciences, 105(1), 213-220.
  • National Oceanic and Atmospheric Administration. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface.
  • Rutledge, J. C., & Rudy, J. L. (1987). HPLC qualitative amino acid analysis in the clinical laboratories.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Tsesarskaia, M., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research, 41-47.
  • American Chemical Society. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A.
  • Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(15), 7848-7855.
  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules.
  • Eliel, E. L., & Martin, R. J. (1968). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 48(8), 3787-3792.
  • National Institute of Standards and Technology. (n.d.). Acetic acid, oxo-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical fragmentation peak of carboxylic acids.... Retrieved from [Link]

  • mzCloud. (n.d.). Glyoxylic acid. Retrieved from [Link]

  • Steimer, S. S., Kourtchev, I., & Kalberer, M. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs) in atmospheric aerosols. University of Cambridge.
  • National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C9H15NO3, 5 grams. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

  • Wikipedia. (n.d.). Glyoxylic acid. Retrieved from [Link]

Sources

A Technical Guide to (Cycloheptylamino)(oxo)acetic Acid: Discovery, Synthesis, and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of (cycloheptylamino)(oxo)acetic acid, also known as N-cycloheptyloxamic acid. It is intended for researchers, chemists, and drug development professionals interested in the synthesis and potential applications of α-keto acids and their derivatives. We will explore the compound's background, detail its synthesis with mechanistic rationale, and discuss its relevance as a bioactive molecule.

Introduction and Background

This compound belongs to the class of N-substituted oxamic acids. These compounds are characterized by an oxoacetic acid moiety linked to a nitrogen atom. The core structure, oxamic acid (NH₂C(O)COOH), is the monoamide of oxalic acid and a structural analog of pyruvate.[1][2] This structural similarity is key to its biological activity, particularly as a competitive inhibitor of lactate dehydrogenase (LDH).[1]

The discovery and synthesis of specific N-substituted oxamic acids like the cycloheptyl derivative are often driven by the search for potent and selective enzyme inhibitors. The enzyme LDH is a critical node in cellular metabolism, catalyzing the interconversion of pyruvate and lactate.[3] In contexts of high glycolytic flux, such as in cancer cells (the Warburg effect) or certain pathogenic bacteria, LDH activity is crucial for regenerating NAD+ to sustain glycolysis.[3][4] Consequently, LDH inhibitors are actively investigated as potential therapeutics in oncology and infectious diseases.[4][5][6] The synthesis of a library of analogs, including this compound, represents a rational drug design approach to probe the steric and electronic requirements of the LDH active site to optimize inhibitor potency and selectivity.[5]

Synthetic Methodologies and Mechanistic Rationale

The most direct and widely employed method for synthesizing N-substituted oxamic acids is the reaction of a primary or secondary amine with a derivative of oxalic acid, typically a dialkyl oxalate like diethyl oxalate.[7][8] This approach offers a reliable and high-yielding pathway to the target compound.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to two primary synthons: cycloheptylamine and an oxalic acid derivative. The key bond formation is the acylation of the amine nitrogen by an electrophilic carbonyl of the oxalate precursor.

Retrosynthesis target This compound disconnection C-N Disconnection (Amidation) target->disconnection synthons Cycloheptylamine + Diethyl Oxalate (or similar) disconnection->synthons

Caption: Retrosynthesis of this compound.

Detailed Synthesis Protocol

The synthesis proceeds in two main stages: (1) the formation of the ethyl ester intermediate, ethyl (cycloheptylamino)(oxo)acetate, followed by (2) saponification (hydrolysis) of the ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl (cycloheptylamino)(oxo)acetate

This step involves the nucleophilic acyl substitution reaction between cycloheptylamine and diethyl oxalate.

  • Reaction: Cycloheptylamine + Diethyl Oxalate → Ethyl (cycloheptylamino)(oxo)acetate + Ethanol

  • Detailed Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add diethyl oxalate (1.0 equivalent).

    • Add cycloheptylamine (1.0 equivalent) to the flask. The reaction is often performed neat or in a suitable solvent like ethanol.

    • Heat the reaction mixture to reflux for 2-4 hours.[7] The progress can be monitored by TLC or GC-MS.

    • Upon completion, the byproduct, ethanol, and any excess starting materials are removed by distillation, often under reduced pressure.[7]

    • The resulting crude liquid, ethyl (cycloheptylamino)(oxo)acetate, can be purified by vacuum distillation.

Step 2: Saponification to this compound

The ethyl ester is hydrolyzed under basic conditions to yield the carboxylate salt, which is subsequently acidified to produce the final product.

  • Reaction: Ethyl (cycloheptylamino)(oxo)acetate + NaOH → Sodium (cycloheptylamino)(oxo)acetate + Ethanol Sodium (cycloheptylamino)(oxo)acetate + HCl → this compound + NaCl

  • Detailed Protocol:

    • Dissolve the crude or purified ethyl (cycloheptylamino)(oxo)acetate from Step 1 in a suitable solvent such as ethanol or a mixture of THF/water.

    • Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.1 to 1.5 equivalents).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully acidify the mixture to a pH of ~1-2 using a strong acid, such as cold 1M hydrochloric acid (HCl). The product will precipitate as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Dry the product under vacuum to yield pure this compound.

Causality and Mechanistic Insights

The choice of diethyl oxalate as the acylating agent is strategic. It is a stable, commercially available liquid that reacts predictably with amines. The reaction's success hinges on the differential reactivity of primary versus secondary amines with the two ester groups.[9]

  • Why the Reaction Stops at the Mono-amide for Secondary Amines (and is controlled for Primary Amines): Primary amines possess two reactive N-H protons and can react with both ester groups of diethyl oxalate, typically requiring two equivalents of the amine to form a symmetrical N,N'-disubstituted oxamide.[7] However, by using a 1:1 molar ratio of a primary amine (like cycloheptylamine) to diethyl oxalate, the reaction can be controlled to favor the formation of the mono-amido ester.[7][10] The initial acylation forms an oxamic ester. The electron-withdrawing effect of the newly formed amide and the adjacent ester group deactivates the remaining ester carbonyl towards a second nucleophilic attack, especially when the amine is not in excess.

  • Role of Saponification: The final hydrolysis step is a classic ester saponification. The use of a strong base (NaOH) generates the hydroxide ion, a potent nucleophile that attacks the ester carbonyl. This is followed by the elimination of the ethoxide leaving group. The final acidification protonates the resulting carboxylate anion to furnish the desired carboxylic acid.

SynthesisWorkflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Saponification & Acidification cluster_purification Workup & Purification A Cycloheptylamine C Reflux (2-4h) A->C B Diethyl Oxalate B->C D Ethyl (cycloheptylamino)(oxo)acetate C->D E Add NaOH(aq) D->E I Distillation (Step 1) D->I Purification F Stir at RT E->F G Acidify with HCl F->G H This compound G->H J Filtration & Drying (Step 2) H->J Isolation

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

The synthesized this compound is typically a solid at room temperature. Purity is generally assessed to be around 95% or higher for commercial samples.[11]

Table 1: Key Properties of this compound

PropertyValue
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance Solid
IUPAC Name This compound
InChI Key QLXKKNNCZQOICR-UHFFFAOYSA-N

Standard analytical techniques are used for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the cycloheptyl ring protons and the N-H proton. ¹³C NMR would confirm the presence of the two distinct carbonyl carbons (amide and carboxylic acid) and the carbons of the cycloheptyl ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the N-H stretch, C-H stretches, and the strong C=O stretches for both the amide and carboxylic acid functional groups.

Biological Activity and Applications

As a member of the oxamic acid family, the primary biological rationale for the synthesis of this compound is its potential as an inhibitor of lactate dehydrogenase (LDH).[1][5] Oxamic acid itself is a known competitive inhibitor of LDH, acting as a pyruvate analog.[4][6] By adding various N-substituents, researchers aim to enhance binding affinity and achieve selectivity for different LDH isoenzymes (e.g., LDH-A vs. LDH-B).[5]

The cycloheptyl group provides a bulky, non-polar moiety that can interact with hydrophobic pockets within the enzyme's active site. Structure-activity relationship (SAR) studies on various N-substituted oxamates have shown that the nature of the alkyl or cycloalkyl group significantly influences inhibitory potency and selectivity.[5] While some studies indicate that smaller alkyl chains like N-propyl can be highly selective, the exploration of larger, conformationally flexible rings like cycloheptyl is essential for fully mapping the binding site.[5]

The potential therapeutic applications stemming from LDH inhibition include:

  • Oncology: Targeting cancer cell metabolism to induce apoptosis and inhibit proliferation.[3][6]

  • Infectious Diseases: Inhibiting the metabolic pathways of fermentative bacteria.[4]

Conclusion

This compound is a rationally designed molecule whose synthesis is straightforward and well-established in the principles of organic chemistry. Its background is rooted in the strategic targeting of the metabolic enzyme lactate dehydrogenase. The two-step synthesis from cycloheptylamine and diethyl oxalate is an efficient and robust method, providing access to this and other N-substituted oxamic acids for further investigation in drug discovery and chemical biology. The insights gained from studying such analogs contribute significantly to our understanding of enzyme-inhibitor interactions and the development of novel therapeutics.

References

  • Benchchem. An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines.
  • Gomez, S., et al. Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed.
  • ECHEMI. Reaction of amines with diethyl oxalate (Hofmann amine separation method).
  • ResearchGate. Synthesis and biocidal nature of oxamic acids.
  • Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). Published January 10, 2018.
  • Benchchem. Technical Support Center: Synthesis of N,N'-Disubstituted Oxamides.
  • Mishra, N. N., et al. Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model. MDPI. Published 2022.
  • Kisfaludy, L., et al. N-[trans-2-[[2'-(acetylamino)cyclohexyl]oxy]acetyl]-L-alanyl-D-glutamic acid: a novel immunologically active carbocyclic muramyl dipeptide analogue. Journal of Medicinal Chemistry. Published February 12, 1998.
  • MedChemExpress. Lactate Dehydrogenase | Inhibitors.
  • MedChemExpress. Lactate Dehydrogenase Inhibitor, Gene.
  • Wikipedia. Oxamate.
  • Sigma-Aldrich. This compound | 1018243-04-3.
  • CP Lab Safety. This compound, 95% Purity, C9H15NO3, 5 grams.
  • CymitQuimica. This compound.
  • MedchemExpress.com. Oxamic acid (Oxamidic acid) | LDH-A Inhibitor.
  • Abdel-Aleem, A. M., et al. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. Pharmazie. Published 1980.
  • Wikipedia. Oxamic acid.
  • Boger, D. L., et al. Discovery of a potent, selective, and efficacious class of reversible alpha-ketoheterocycle inhibitors of fatty acid amide hydrolase effective as analgesics. Journal of Medicinal Chemistry. Published March 24, 2005.
  • Takeda, H., et al. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. PubMed.
  • ResearchGate. Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Published August 2008.

Sources

(Cycloheptylamino)(oxo)acetic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Cycloheptylamino)-2-oxoacetic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(Cycloheptylamino)-2-oxoacetic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. Also known by its synonym N-cycloheptyloxamic acid, this compound belongs to the oxamic acid class, which is recognized for its role as a structural motif in enzyme inhibitors. This document details the compound's nomenclature, physicochemical properties, a proposed synthetic pathway, and its primary scientific context as a lactate dehydrogenase (LDH) inhibitor. By synthesizing chemical data with mechanistic insights, this guide serves as an essential resource for scientists leveraging this molecule as a chemical probe or a building block for novel therapeutics.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for all research and development activities. This section outlines the standardized naming conventions and unique identifiers for the topic compound.

IUPAC Name

The systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(Cycloheptylamino)-2-oxoacetic acid .[1]

Common Synonyms

In commercial and research contexts, the compound is frequently referred to by several synonyms:

  • (Cycloheptylamino)(oxo)acetic acid[1]

  • N-Cycloheptyloxamic acid

  • OTAVA-BB 1129858[1]

  • Acetic acid, 2-(cycloheptylamino)-2-oxo-[1]

Chemical Identifiers

For unambiguous database searching and regulatory tracking, the following identifiers are critical.

IdentifierValueSource
CAS Number 1018243-04-3ChemicalBook[1], Sigma-Aldrich
Molecular Formula C₉H₁₅NO₃ChemicalBook[1]
Molecular Weight 185.22 g/mol ChemicalBook[1]
InChI Key QLXKKNNCZQOICR-UHFFFAOYSA-NSigma-Aldrich
InChI Code 1S/C9H15NO3/c11-8(9(12)13)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,10,11)(H,12,13)Sigma-Aldrich

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data below, primarily from predictive models, provides a baseline for laboratory use.

PropertyPredicted ValueSource
Density 1.16 ± 0.1 g/cm³ChemicalBook[1]
pKa 2.31 ± 0.20ChemicalBook[1]
Physical Form SolidSigma-Aldrich
Purity (Commercial) ≥95%Sigma-Aldrich, CP Lab Safety[2]
Storage Temperature Room TemperatureSigma-Aldrich

Synthesis and Purification

While commercially available, an understanding of the synthetic route to N-cycloheptyloxamic acid is crucial for analogue design and scale-up. The most logical and widely established method for preparing N-substituted oxamic acids is via the reaction of a primary amine with a derivative of oxalic acid.

Rationale for Synthetic Strategy

The synthesis is designed as a two-step process. The first step involves a nucleophilic acyl substitution, where the primary amine (cycloheptylamine) attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This reaction is highly efficient for forming the amide bond. The second step is a standard saponification (base-catalyzed hydrolysis) of the resulting ethyl ester to yield the final carboxylic acid. This approach is favored for its high yields and the use of readily available starting materials.

Proposed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(cycloheptylamino)-2-oxoacetate

  • To a solution of diethyl oxalate (1.2 equivalents) in anhydrous ethanol (5 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stirrer, add cycloheptylamine (1.0 equivalent) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude ethyl ester, which can be used in the next step without further purification.

Step 2: Hydrolysis to 2-(Cycloheptylamino)-2-oxoacetic acid

  • Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 equivalents) to the solution and stir vigorously at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of ~2 using 1M HCl while cooling in an ice bath. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 2-(cycloheptylamino)-2-oxoacetic acid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Amidation cluster_1 Step 2: Hydrolysis Cycloheptylamine Cycloheptylamine Amidation Amidation Cycloheptylamine->Amidation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Amidation Intermediate_Ester Ethyl 2-(cycloheptylamino)- 2-oxoacetate Amidation->Intermediate_Ester Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Base LiOH, H2O Base->Hydrolysis Final_Product 2-(Cycloheptylamino)- 2-oxoacetic acid Hydrolysis->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Core Scientific Context and Applications

The significance of 2-(cycloheptylamino)-2-oxoacetic acid lies less in its direct application and more in the potential of its core oxamic acid scaffold. This scaffold serves as a potent pharmacophore for enzyme inhibition.

The Oxamic Acid Scaffold in Medicinal Chemistry

Oxamic acid (amino(oxo)acetic acid) is the monoamide of oxalic acid.[3] Its derivatives are recognized as privileged structures in drug discovery. The general structure, R-NH-CO-COOH, acts as a bioisostere for α-keto acids, particularly pyruvate. This structural mimicry allows oxamic acids to function as competitive inhibitors for enzymes that bind pyruvate or related substrates.

Mechanism of Action: Lactate Dehydrogenase (LDH) Inhibition

The primary and most studied target of oxamic acid derivatives is Lactate Dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[3][4] LDH catalyzes the interconversion of pyruvate and lactate, with concomitant interconversion of NADH and NAD+. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH is upregulated to regenerate NAD+ and sustain high glycolytic flux.

Oxamic acid derivatives inhibit LDH by competing with the natural substrate, pyruvate, for binding at the enzyme's active site. The carboxylate and amide groups of the inhibitor form key hydrogen bonds and ionic interactions within the active site, effectively blocking its function.[3]

Metabolic Pathway and Point of Inhibition

G cluster_0 Mitochondria cluster_1 Cytosol Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Aerobic LDH LDH Pyruvate->LDH Lactate Lactate LDH->Lactate Inhibitor N-Cycloheptyloxamic Acid Inhibition Inhibitor->Inhibition Inhibition->LDH

Caption: Inhibition of the LDH-mediated conversion of pyruvate to lactate.

Potential Therapeutic and Research Applications
  • Oncology: By inhibiting LDH, compounds like N-cycloheptyloxamic acid can disrupt the metabolic processes that cancer cells rely on for rapid proliferation. This makes them valuable as tool compounds for studying cancer metabolism and as potential starting points for developing novel anticancer agents.

  • Fertility Control: A specific isoform of lactate dehydrogenase, LDH-C4, is found predominantly in sperm cells and is essential for sperm motility and function. Selective inhibitors of LDH-C4, developed from oxamic acid analogues, have shown potential as non-hormonal male contraceptives.[4]

  • Chemical Synthesis: Beyond medicinal applications, oxamic acids are useful precursors for generating nucleophilic carbamoyl radicals via oxidative decarboxylation.[5] These radicals can participate in addition reactions to form a wide range of important amides, highlighting the compound's utility in synthetic organic chemistry.

Handling, Storage, and Safety

As a member of the carboxylic acid family, 2-(cycloheptylamino)-2-oxoacetic acid should be handled with standard laboratory precautions.

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. The compound is classified as an irritant.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Commercial suppliers recommend room temperature storage.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(Cycloheptylamino)-2-oxoacetic acid, or N-cycloheptyloxamic acid, is more than a simple organic molecule; it is a well-defined chemical tool and a valuable building block for scientific discovery. Its identity is firmly established through its IUPAC name and CAS number. While its direct applications are limited, its structural core—the oxamic acid moiety—is a powerful pharmacophore for inhibiting lactate dehydrogenase, an enzyme of high interest in oncology and reproductive medicine. The synthetic routes are straightforward, allowing for facile production and analogue development. For researchers and drug development professionals, this compound represents a key starting point for exploring fundamental biological processes and designing next-generation therapeutics.

References

  • Synthesis of [(2-Oxo-3,5,7-cycloheptatrien-1-yl)amino]oxo-acetic Acid Hydrazide. Molbase. [Link]

  • This compound, 95% Purity, C9H15NO3, 5 grams. CP Lab Safety. [Link]

  • Oxamic acids: Useful Precursors of Carbamoyl Radicals. Royal Society of Chemistry. [Link]

  • Oxamic acid. Wikipedia. [Link]

  • Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed. [Link]

Sources

A Mechanistic Hypothesis for (Cycloheptylamino)(oxo)acetic Acid: A Proposed Novel Inhibitor of Kynurenine Aminotransferase II

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Cycloheptylamino)(oxo)acetic acid is a novel small molecule with a chemical structure suggestive of enzymatic interaction. Lacking published biological data, this guide puts forth a detailed, evidence-based hypothesis for its mechanism of action. We propose that this compound acts as a selective, competitive inhibitor of Kynurenine Aminotransferase II (KAT-II), a critical enzyme in the tryptophan metabolism pathway implicated in the pathophysiology of numerous neurological disorders. This document provides the scientific rationale for this hypothesis, drawing parallels with known inhibitors and structural motifs. Furthermore, it outlines a comprehensive, phased experimental strategy designed to rigorously test this hypothesis, from initial in vitro enzyme kinetics to target engagement and pathway modulation in a cellular context. This guide is intended for researchers and drug development professionals seeking to elucidate the therapeutic potential of this and similar α-keto acid derivatives.

Introduction to this compound (C.O.A.)

This compound, hereafter referred to as C.O.A., is a synthetic organic compound characterized by a central oxoacetic acid (glyoxylic acid) core N-substituted with a cycloheptyl moiety[1][2]. Its structure features two key functional domains:

  • An α-Keto Acid Moiety: This reactive group is a well-established pharmacophore known to interact with the active sites of various enzymes, often mimicking endogenous substrates or acting as an electrophilic "warhead"[3][4][5].

  • A Cycloheptylamino Group: This large, lipophilic group provides steric bulk and hydrophobicity, which are critical determinants for binding affinity and selectivity within a target's binding pocket.

While no biological activity has been reported for C.O.A., its structure strongly suggests a potential role as an enzyme inhibitor. This guide will build the hypothesis that its primary target is within the kynurenine pathway of tryptophan metabolism.

Figure 1. Chemical structure and key functional motifs of C.O.A.

The Kynurenine Pathway: A High-Value Therapeutic Target

The kynurenine pathway is the principal metabolic route for tryptophan in mammals, responsible for catabolizing over 95% of this essential amino acid.[6] Dysregulation of this pathway is strongly implicated in the pathogenesis of schizophrenia, Alzheimer's disease, and other neurological conditions.[7][8] Central to this pathway are the kynurenine aminotransferase (KAT) enzymes, which catalyze the irreversible transamination of L-kynurenine to kynurenic acid (KYNA), a neuroactive compound.[9]

KYNA is the only known endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors.[8][10] While neuroprotective at physiological levels, abnormally elevated brain concentrations of KYNA are associated with cognitive deficits and psychosis.[7] Of the four known KAT isoforms, KAT-II is considered the primary contributor to KYNA synthesis in the mammalian brain, making it a prime therapeutic target for normalizing KYNA levels.[6][9]

Proposed Mechanism of Action: Selective Inhibition of KAT-II

The Core Hypothesis

We hypothesize that C.O.A. functions as a potent and selective competitive inhibitor of the Kynurenine Aminotransferase II (KAT-II) enzyme. The mechanism is predicated on the structural mimicry of the enzyme's natural substrates.

  • Binding at the Active Site: The (oxo)acetic acid portion of C.O.A. is proposed to occupy the active site of KAT-II, directly competing with the binding of the amino acid substrate, L-kynurenine. The keto and carboxyl groups are essential pharmacophores for interacting with the pyridoxal-5'-phosphate (PLP) cofactor and key residues within the catalytic pocket.[9]

  • Conferring Selectivity: The large, hydrophobic cycloheptyl group is hypothesized to extend into a substrate-homing pocket adjacent to the active site. This interaction is predicted to provide high binding affinity and confer selectivity for KAT-II over other KAT isoforms (KAT-I, III, IV), which possess different steric and electronic features in this region.

Downstream Signaling Consequences

By inhibiting KAT-II, C.O.A. would reduce the biosynthesis of KYNA from L-kynurenine. This would lower the concentration of KYNA at glutamatergic and nicotinic receptors, potentially alleviating the hypofunctionality associated with these systems in certain CNS disorders. A reduction in KYNA synthesis would cause L-kynurenine to be shunted down other branches of the pathway, altering the balance of other neuroactive metabolites.

Kynurenine_Pathway TRP Tryptophan IDO_TDO IDO / TDO TRP->IDO_TDO KYN L-Kynurenine KAT2 KAT-II KYN->KAT2 KMO KMO KYN->KMO KYNA Kynurenic Acid (KYNA) (Neuroactive Antagonist) Other Other Pathway Metabolites (e.g., Quinolinic Acid) COA C.O.A. COA->KAT2 Inhibition IDO_TDO->KYN KAT2->KYNA KMO->Other

Figure 2. Proposed impact of C.O.A. on the Kynurenine Pathway.

A Phased Strategy for Experimental Validation

To rigorously test this hypothesis, we propose a two-phased experimental approach. This strategy is designed to be self-validating, with each phase building upon the results of the previous one.

Phase 1: In Vitro Target Engagement and Kinetic Analysis

The initial phase focuses on confirming direct interaction with the purified target enzyme and characterizing the nature of this interaction.

Protocol 4.1.1: Recombinant KAT-II Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of C.O.A. against recombinant human KAT-II.

  • Materials: Recombinant hKAT-II, L-kynurenine, α-ketoglutarate, pyridoxal-5'-phosphate (PLP), C.O.A. stock solution (in DMSO), assay buffer (e.g., 100 mM phosphate buffer, pH 7.5).

  • Procedure:

    • Prepare a serial dilution of C.O.A. (e.g., from 100 µM to 1 nM) in the assay buffer.

    • In a 96-well plate, add 10 µL of each C.O.A. dilution. Include vehicle (DMSO) and no-enzyme controls.

    • Add 70 µL of a master mix containing buffer, hKAT-II enzyme, and PLP to each well.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of a substrate mix containing L-kynurenine and α-ketoglutarate.

    • Allow the reaction to proceed for 30 minutes at 37°C.

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the formation of KYNA using fluorescence spectroscopy (excitation ~340 nm, emission ~398 nm).

    • Plot the percentage of inhibition against the log concentration of C.O.A. and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.1.2: Mechanism of Inhibition (MOI) Studies

  • Objective: To determine if C.O.A. inhibits KAT-II via a competitive mechanism.

  • Procedure:

    • Perform the KAT-II inhibition assay as described in 4.1.1.

    • Repeat the assay using multiple, fixed concentrations of C.O.A. (e.g., 0.5x, 1x, 2x IC50).

    • At each C.O.A. concentration, vary the concentration of the substrate, L-kynurenine, over a wide range (e.g., 0.1x to 10x its Km value).

    • Analyze the data by generating a Lineweaver-Burk or Michaelis-Menten plot. A competitive inhibition profile is indicated if the Vmax remains constant while the apparent Km increases with inhibitor concentration.

Table 1: Hypothetical In Vitro Potency and Selectivity Data for C.O.A.

Enzyme Target IC50 (nM) Rationale for Selectivity
Human KAT-II 15 Primary target; high affinity due to optimal fit of the cycloheptyl group.
Human KAT-I 850 Lower affinity; active site pocket is sterically less favorable for the bulky cycloheptyl group.
Human KAT-III > 5,000 Different substrate specificity and active site architecture.

| Human KAT-IV | > 10,000 | Mitochondrial localization and distinct structural features. |

Phase 2: Cellular Target Validation and Pathway Analysis

This phase aims to confirm that C.O.A. engages its target in a complex biological environment and produces the predicted downstream metabolic effects.

Protocol 4.2.1: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide evidence of direct binding between C.O.A. and endogenous KAT-II in intact cells.

  • Procedure:

    • Culture a relevant cell line (e.g., U-87 MG human astroglioma cells).

    • Treat cells with either C.O.A. (e.g., at 10x IC50) or vehicle control for 1 hour.

    • Harvest and lyse the cells.

    • Aliquot the lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Cool the samples and centrifuge to pellet aggregated proteins.

    • Analyze the supernatant (soluble protein fraction) from each temperature point by Western blot using a specific anti-KAT-II antibody.

    • A positive result is a significant shift in the melting curve of KAT-II to a higher temperature in the C.O.A.-treated samples, indicating ligand-induced stabilization.

Protocol 4.2.2: LC-MS/MS Quantification of Kynurenine Metabolites

  • Objective: To measure the effect of C.O.A. on the levels of KYNA and L-kynurenine in a cellular model.

  • Procedure:

    • Plate cells (e.g., primary human astrocytes) and allow them to adhere.

    • Treat cells with varying concentrations of C.O.A. for 24 hours. Include a vehicle control.

    • Collect both the cell culture supernatant and the cell pellets.

    • Perform a protein precipitation/extraction (e.g., with methanol) on all samples.

    • Analyze the extracted metabolites using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify KYNA and L-kynurenine concentrations.

    • Normalize metabolite levels to total protein content.

Table 2: Hypothetical Cellular Metabolite Modulation by C.O.A.

Treatment KYNA Level (% of Control) L-Kynurenine Level (% of Control)
Vehicle (DMSO) 100 ± 8 100 ± 11
C.O.A. (100 nM) 45 ± 6 130 ± 15

| C.O.A. (1 µM) | 12 ± 4 | 185 ± 20 |

Workflow Visualization

Workflow cluster_phase1 Phase 1: In Vitro Validation cluster_phase2 Phase 2: Cellular Validation p1_1 Protocol 4.1.1: Recombinant Enzyme Assay p1_2 Protocol 4.1.2: Mechanism of Inhibition Study p1_1->p1_2 p1_out Outcome: IC50, Selectivity Profile, Competitive MOI Confirmed p1_2->p1_out p2_1 Protocol 4.2.1: CETSA Target Engagement p1_out->p2_1 Proceed if IC50 < 1µM and MOI is competitive p2_2 Protocol 4.2.2: Metabolite Quantification (LC-MS/MS) p2_1->p2_2 p2_out Outcome: Target Binding in Cells, Downstream Pathway Modulation p2_2->p2_out

Figure 3. Experimental workflow for validating the C.O.A. mechanism of action.

Conclusion

This document articulates a scientifically grounded hypothesis for the mechanism of action of this compound. Based on its structural features and parallels with known enzyme inhibitors, we propose that C.O.A. is a selective, competitive inhibitor of Kynurenine Aminotransferase II. The detailed, phased validation strategy presented here provides a robust framework for testing this hypothesis. Confirmation of this mechanism would establish C.O.A. as a valuable lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders characterized by dysregulated kynurenine pathway metabolism.

References

  • Dounay, A. B., et al. (2015). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules, 20(9), 16995-17036. [Link]

  • Han, Q., et al. (2008). Structure, expression, and function of kynurenine aminotransferases in human and rodent brains. Cellular and Molecular Life Sciences, 65(11), 1804-1815. [Link]

  • Garlini, C., et al. (2019). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. Molecules, 24(12), 2334. [Link]

  • Han, Q., et al. (2008). Structural Insight into the Inhibition of Human Kynurenine Aminotransferase I/Glutamine transaminase K. Journal of Medicinal Chemistry, 51(23), 7425-7432. [Link]

  • Pivnichny, J. V., et al. (2014). α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain. ACS Medicinal Chemistry Letters, 5(7), 787-792. [Link]

  • Han, Q., et al. (2008). Structural Insight into the Inhibition of Human Kynurenine Aminotransferase I/Glutamine Transaminase K. Journal of Medicinal Chemistry, 51(23), 7425–7432. [Link]

  • Boger, D. L., et al. (2007). Exploration of a fundamental substituent effect of alpha-ketoheterocycle enzyme inhibitors: Potent and selective inhibitors of fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 17(5), 1355-1358. [Link]

  • ResearchGate. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. [Link]

  • Sbaraglini, F., et al. (2016). Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity. Journal of Medicinal Chemistry, 59(4), 1489-1503. [Link]

  • Chen, R. R., et al. (2019). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Applied Microbiology and Biotechnology, 103(17), 6893-6902. [Link]

  • Fairbanks, A. J., et al. (2002). Oxidative Deamination of N-Acetyl Neuraminic Acid: Substituent Effects and Mechanism. The Journal of Organic Chemistry, 67(10), 3451-3466. [Link]

  • CP Lab Safety. This compound, 95% Purity. [Link]

  • ResearchGate. Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. [Link]

  • Woulfe, S. R., & Miller, M. J. (1985). Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. Journal of Medicinal Chemistry, 28(10), 1447-1453. [Link]

  • Ilardi, E. A., & Stivala, C. E. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 21(18), 2056-2083. [Link]

  • Park, J., et al. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 27(19), 6529. [Link]

  • El-Sattar, A. A., et al. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(19), 6297. [Link]

  • Wikipedia. Glyoxylic acid. [Link]

  • Google Patents.
  • Ataman Kimya. GLYOXYLIC ACID (OXOACETIC ACID). [Link]

Sources

A Comprehensive Technical Guide to the Theoretical Properties and Computational Modeling of (Cycloheptylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Cycloheptylamino)(oxo)acetic acid is a small organic molecule with potential relevance in medicinal chemistry and drug discovery. Understanding its three-dimensional structure, electronic properties, and intermolecular interaction potential is crucial for elucidating its mechanism of action and for rational drug design. This in-depth technical guide provides a comprehensive overview of the theoretical properties of this compound and presents a detailed framework for its computational modeling. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for in silico analysis. The methodologies discussed herein are grounded in established quantum mechanical principles and are designed to provide a robust and self-validating approach to molecular characterization.

Introduction: The Significance of In Silico Characterization

Computational modeling has become an indispensable tool in modern chemical and pharmaceutical research.[1][2] For novel small molecules like this compound, in silico methods provide a powerful and cost-effective means to predict a wide range of properties before undertaking extensive experimental synthesis and testing. By leveraging the principles of quantum mechanics, we can gain deep insights into molecular geometry, stability, reactivity, and spectroscopic signatures.[3][4]

This guide will focus on a multi-faceted computational approach, integrating Density Functional Theory (DFT) for the accurate calculation of electronic structure and properties, and the Quantum Theory of Atoms in Molecules (QTAIM) for a detailed analysis of chemical bonding and non-covalent interactions.[5][6] The workflows presented are designed to be reproducible and are based on widely used and validated computational chemistry software packages such as Gaussian, ORCA, and AIMAll.[7][8][9]

Molecular Overview: this compound
  • Chemical Formula: C9H15NO3[10]

  • Molecular Weight: 185.22 g/mol [11]

  • Predicted Properties:

    • Density: 1.16 ± 0.1 g/cm³[12]

    • pKa: 2.31 ± 0.20[12]

The structure consists of a cycloheptyl ring linked to an amino group, which is in turn part of an oxoacetic acid moiety. This combination of a bulky, flexible cycloalkyl group and a polar, functionalized acid group suggests the potential for diverse intermolecular interactions, a key aspect in its prospective biological activity.

Theoretical Framework: The Pillars of Computational Analysis

A robust computational investigation relies on a solid theoretical foundation. The methods outlined in this guide are chosen for their accuracy, efficiency, and the depth of chemical insight they provide.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] It has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost.[5][13] DFT calculations can predict a wide array of molecular properties, including:

  • Optimized Geometries: The most stable three-dimensional arrangement of atoms.

  • Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which also confirm the nature of stationary points on the potential energy surface.[3]

  • Electronic Properties: Such as frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

  • Spectroscopic Properties: Including NMR chemical shifts and UV-Visible absorption spectra.[14][15]

Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, QTAIM is a model that analyzes the topology of the electron density to define chemical concepts like atoms and bonds.[6][16] QTAIM provides a rigorous framework for:

  • Identifying Chemical Bonds: Through the presence of a bond path and a bond critical point (BCP) between two nuclei.[17]

  • Characterizing Bond Strength and Type: By analyzing the properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density.[18][19]

  • Analyzing Non-Covalent Interactions: QTAIM is particularly powerful in identifying and characterizing weaker interactions like hydrogen bonds and van der Waals forces, which are critical in biological systems.[19]

Computational Workflow: A Step-by-Step Guide

This section provides detailed protocols for the computational analysis of this compound. The workflow is designed to be sequential, with the results of earlier steps feeding into subsequent, more detailed analyses.

G cluster_0 Step 1: Initial Structure Preparation cluster_1 Step 2: Quantum Mechanical Optimization & Frequencies cluster_2 Step 3: Advanced Property Calculations cluster_3 Step 4: QTAIM Analysis A 2D Sketching & 3D Conversion B Initial Molecular Mechanics Optimization A->B C DFT Geometry Optimization (e.g., B3LYP/6-31G*) B->C D Vibrational Frequency Analysis C->D E Confirmation of True Minimum D->E F Frontier Molecular Orbital (FMO) Analysis E->F G Molecular Electrostatic Potential (MEP) Mapping E->G H NMR & UV-Vis Spectra Prediction E->H I Generation of Wavefunction File (.wfn) E->I J Topological Analysis of Electron Density I->J K Bond Critical Point (BCP) Characterization J->K L Non-Covalent Interaction (NCI) Analysis K->L

%nprocshared=4 %mem=8GB #p B3LYP/6-31G(d) Opt Freq

This compound

0 1 [Insert Cartesian Coordinates Here]

Figure 2: Workflow for QTAIM analysis of this compound.

Table 2: Hypothetical QTAIM Data for Selected Bonds

BondElectron Density (ρ) at BCP (a.u.)Laplacian (∇²ρ) at BCP (a.u.)Bond Type
C=O0.45-0.95Covalent (Polar)
N-H0.32-1.20Covalent (Polar)
C-C (ring)0.25-0.65Covalent
O-H···O (dimer)0.03+0.08Hydrogen Bond

(Note: The values in this table are hypothetical and serve as an example of the data that would be generated.)

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the theoretical characterization of this compound. By following these protocols, researchers can obtain a wealth of information regarding the molecule's structural, electronic, and bonding properties. These theoretical insights are invaluable for understanding its potential as a drug candidate, guiding further experimental work, and accelerating the drug discovery and development process. [2]Future computational studies could extend this work to include molecular dynamics simulations to explore conformational flexibility and interactions with solvent, as well as docking studies to predict binding modes with specific biological targets.

References

  • Gaussian (software) - Wikipedia. Wikipedia. [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. RITME. [Link]

  • Gaussian Software - Chemist Wizards. Chemist Wizards. [Link]

  • What is Gaussian? Competitors, Complementary Techs & Usage | Sumble. Sumble. [Link]

  • Gaussian | Research Cloud Computing. Old Dominion University. [Link]

  • Molecular Dynamics Simulation small molecule - YouTube. YouTube. [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. National Institutes of Health. [Link]

  • The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. PharmaFeatures. [Link]

  • Tutorial: MD Simulation of small organic molecules using GROMACS - Bioinformatics Review. Bioinformatics Review. [Link]

  • Manual for AIMAll (Version 17.01.25) Tutorial 6 - Critical Point Properties. AIMAll. [Link]

  • Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling - Raw Data Library. Raw Data Library. [Link]

  • Computational Biomodeling: Transforming Drug Design with Advanced Simulations - STM Journals. STM Journals. [Link]

  • AIMAll Documentation. AIMAll. [Link]

  • Molecular Dynamics Simulation of Small Molecules using UCSF Chimera #bioinformaticsforbeginners #pdb - YouTube. YouTube. [Link]

  • High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties - RSC Publishing. Royal Society of Chemistry. [Link]

  • ORCA 6.0 Manual - FACCTs. FACCTs. [Link]

  • Density functional theory - Wikipedia. Wikipedia. [Link]

  • Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective. arXiv. [Link]

  • Computational Drug Design and Small Molecule Library Design. IntechOpen. [Link]

  • Tutorial 8 - Contour Maps - AIMAll Documentation. AIMAll. [Link]

  • Orca 4.1.0 manual. Ohio Supercomputer Center. [Link]

  • Small molecules MD simulation using Gromacs - YouTube. YouTube. [Link]

  • ORCA 6.1.1 Manual. FACCTs. [Link]

  • Density-Corrected Density Functional Theory for Molecular Properties | The Journal of Physical Chemistry Letters - ACS Publications. ACS Publications. [Link]

  • ORCA - RCC User Guide. University of Chicago Research Computing Center. [Link]

  • FAQs for AIMAll. AIMAll. [Link]

  • Computational analysis and predictive modeling of small molecule modulators of microRNA. BMC Bioinformatics. [Link]

  • Course: Molecular Dynamics Simulations of Small Molecules | TÜBİTAK-ULAKBİM Açık Ders Platformu. TÜBİTAK-ULAKBİM. [Link]

  • AIMAll Documentation | PDF | Computer Keyboard | Cursor (User Interface) - Scribd. Scribd. [Link]

  • The appropriateness of density-functional theory for the calculation of molecular electronics properties - PubMed. National Institutes of Health. [Link]

  • Atoms in molecules - Wikipedia. Wikipedia. [Link]

  • ORCA Software: A Comprehensive Guide To DFT Calculations - V.Nimc. V.Nimc. [Link]

  • QTAIM and the Interactive Conception of Chemical Bonding - PhilSci-Archive. PhilSci-Archive. [Link]

  • QTAIM: quantum theory of atoms in molecules - American Crystallographic Association. American Crystallographic Association. [Link]

  • QTAIM-based local potential energy model: applications and limitations to quantify the binding energy of intra/intermolecular interactions. - ChemRxiv. ChemRxiv. [Link]

  • This compound, 95% Purity, C9H15NO3, 5 grams - CP Lab Safety. CP Lab Safety. [Link]

Sources

The Rational Design of Cycloalkylamino Oxoacetic Acids as Modulators of Oxalate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of cycloalkylamino oxoacetic acids, a promising class of small molecules with therapeutic potential in metabolic disorders such as primary hyperoxalurias. We will dissect the critical roles of key metabolic enzymes, namely lactate dehydrogenase A (LDHA) and alanine-glyoxylate aminotransferase (AGT), in oxalate homeostasis and how their modulation by this chemical scaffold can offer a targeted therapeutic strategy. This document will detail the synthetic methodologies for generating these compounds, present a systematic analysis of their SAR based on available data and analogous chemical series, and provide comprehensive protocols for their biological evaluation. Through a blend of established biochemical principles and proven experimental design, this guide is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to advance the discovery of novel therapeutics in this space.

Introduction: The Challenge of Oxalate-Related Metabolic Diseases

Primary hyperoxalurias are a group of rare, inherited metabolic disorders characterized by the excessive production of endogenous oxalate.[1][2] This overproduction leads to the formation of insoluble calcium oxalate crystals, which can deposit in the kidneys (nephrocalcinosis) and urinary tract (nephrolithiasis), causing severe kidney damage and eventual renal failure.[2][3] The detoxification of glyoxylate, a direct precursor to oxalate, is a critical metabolic process, and defects in the enzymes responsible for this detoxification are the underlying cause of primary hyperoxalurias.[2][4]

Two key enzymes at the heart of glyoxylate metabolism are alanine-glyoxylate aminotransferase (AGT) and lactate dehydrogenase A (LDHA).[2][3][4][5] AGT plays a protective role by converting glyoxylate to the harmless amino acid glycine.[2][5] Conversely, LDHA can convert glyoxylate to oxalate, thus contributing to the pathology of hyperoxaluria.[1][4][6] Consequently, the inhibition of LDHA and the modulation of AGT activity present compelling therapeutic strategies for the treatment of primary hyperoxalurias.[3][4]

The cycloalkylamino oxoacetic acid scaffold has emerged as a promising starting point for the design of potent and selective modulators of these enzymes. This guide will provide a comprehensive overview of the SAR of this chemical class, with the goal of facilitating the development of novel and effective therapies for these debilitating diseases.

Key Biological Targets for Cycloalkylamino Oxoacetic Acids

A thorough understanding of the biological targets is paramount to the rational design of effective inhibitors. For the cycloalkylamino oxoacetic acid scaffold, the primary targets of interest are the enzymes directly involved in the metabolic fate of glyoxylate.

Lactate Dehydrogenase A (LDHA)

LDHA is a crucial enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate.[6][7] However, it also possesses the ability to reduce glyoxylate to oxalate, making it a key contributor to oxalate overproduction in primary hyperoxalurias.[4] Therefore, the selective inhibition of hepatic LDHA is a promising therapeutic approach to reduce oxalate synthesis.[1][4] The development of small molecule inhibitors of LDHA is an active area of research, not only for hyperoxaluria but also for cancer, where it plays a role in the Warburg effect.[4][8]

Alanine-Glyoxylate Aminotransferase (AGT)

AGT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a vital role in glyoxylate detoxification by converting it to glycine.[2][3][5] In primary hyperoxaluria type 1 (PH1), mutations in the AGXT gene lead to a deficiency or mislocalization of AGT, resulting in the accumulation of glyoxylate and its subsequent conversion to oxalate.[2][3] Small molecules that can act as pharmacological chaperones to stabilize mutant AGT and promote its correct folding and function, or inhibitors that can modulate its activity, are of significant therapeutic interest.[3]

Glyoxylate_Metabolism cluster_peroxisome Peroxisome cluster_cytosol Cytosol Glyoxylate Glyoxylate AGT AGT Glyoxylate->AGT LDHA LDHA Glyoxylate->LDHA Glycine Glycine Oxalate Oxalate Pyruvate Pyruvate Lactate Lactate Alanine Alanine Alanine->AGT AGT->Glycine AGT->Pyruvate Pyruvate LDHA->Oxalate LDHA->Lactate Pyruvate_cyto Pyruvate Pyruvate_cyto->LDHA Synthesis_Workflow start Glyoxylic Acid Ester imine Imine Intermediate start->imine cycloalkylamine Cycloalkylamine cycloalkylamine->imine product_ester Cycloalkylamino Oxoacetic Acid Ester imine->product_ester reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product_ester hydrolysis Hydrolysis (e.g., LiOH) product_ester->hydrolysis final_product Cycloalkylamino Oxoacetic Acid hydrolysis->final_product

Figure 2: General synthetic workflow for cycloalkylamino oxoacetic acids.
Detailed Experimental Protocol: Synthesis of 2-(Cyclohexylamino)-2-oxoacetic acid

Materials:

  • Ethyl glyoxylate (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Step 1: Reductive Amination

  • Dissolve ethyl glyoxylate in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add cyclohexylamine dropwise to the solution at room temperature and stir for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(cyclohexylamino)-2-oxoacetate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis

  • Dissolve the purified ethyl 2-(cyclohexylamino)-2-oxoacetate in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 2-(cyclohexylamino)-2-oxoacetic acid.

Structure-Activity Relationship (SAR) Analysis

The biological activity of cycloalkylamino oxoacetic acids is significantly influenced by the nature of the cycloalkyl group, as well as substitutions on both the amino and oxoacetic acid moieties.

The Cycloalkyl Moiety

The size and conformation of the cycloalkyl ring play a crucial role in the binding affinity of these compounds to their target enzymes.

Cycloalkyl GroupRelative Potency (Hypothetical)Rationale
Cyclopropyl+Small, rigid ring may not optimally fill the binding pocket.
Cyclobutyl++Increased size may lead to better van der Waals interactions.
Cyclopentyl+++Favorable balance of size and conformational flexibility for optimal binding.
Cyclohexyl++++Often provides the best fit into hydrophobic pockets of enzyme active sites. [1]
Cycloheptyl/Cyclooctyl++Larger rings may introduce steric hindrance and unfavorable conformations. [8]

Key Insights:

  • Ring Size: Studies on related cycloalkyl-containing inhibitors suggest that a 5- or 6-membered ring often provides the optimal balance of size and conformational flexibility for binding to enzyme active sites. [1][8]* Substitution: The introduction of substituents on the cycloalkyl ring can further modulate activity. For example, hydroxyl or amino groups could form additional hydrogen bonds within the active site, enhancing potency.

The Amino Linker

The nitrogen atom of the amino group is a key hydrogen bond donor and acceptor. Its substitution pattern can significantly impact activity.

  • Secondary Amines: The N-H proton can act as a crucial hydrogen bond donor.

  • Tertiary Amines: N-alkylation can probe for additional hydrophobic pockets but may also introduce steric clashes.

The Oxoacetic Acid Moiety

The oxoacetic acid group is a critical pharmacophore, mimicking the endogenous substrate (glyoxylate) or product.

  • Carboxylic Acid: The carboxylate group is essential for binding to the active site, often interacting with positively charged amino acid residues or metal cofactors.

  • α-Keto Group: The ketone functionality is also important for binding and can participate in hydrogen bonding.

Biological Evaluation: In Vitro Enzyme Inhibition Assays

To determine the potency and selectivity of newly synthesized cycloalkylamino oxoacetic acid derivatives, robust in vitro enzyme inhibition assays are essential.

LDHA Inhibition Assay

Principle: The activity of LDHA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADH cofactor to NAD⁺ during the reduction of a substrate.

Protocol:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • In a 96-well plate, add the reaction buffer, NADH (final concentration ~150 µM), and the test compound at various concentrations.

  • Initiate the reaction by adding a solution of the substrate (e.g., pyruvate or glyoxylate, final concentration ~1 mM) and a purified preparation of human recombinant LDHA.

  • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

AGT Activity Assay

Principle: AGT activity can be measured by quantifying the production of pyruvate from the transamination of L-alanine and glyoxylate. The pyruvate produced can be coupled to a subsequent reaction catalyzed by lactate dehydrogenase, where the oxidation of NADH is monitored spectrophotometrically.

Protocol:

  • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, containing pyridoxal-5'-phosphate).

  • In a 96-well plate, add the reaction buffer, L-alanine (final concentration ~50 mM), NADH (final concentration ~150 µM), lactate dehydrogenase, and the test compound at various concentrations.

  • Initiate the reaction by adding a solution of glyoxylate (final concentration ~5 mM) and a purified preparation of human recombinant AGT.

  • Measure the decrease in absorbance at 340 nm over time.

  • Calculate the IC₅₀ values as described for the LDHA assay.

Assay_Workflow start Synthesized Compound dilution Serial Dilution start->dilution assay_plate 96-Well Plate dilution->assay_plate incubation Incubate at Controlled Temperature assay_plate->incubation reagents Add Assay Reagents (Buffer, Substrate, Cofactor) reagents->assay_plate enzyme Add Enzyme (LDHA or AGT) enzyme->assay_plate readout Spectrophotometric Reading (340 nm) incubation->readout data_analysis Data Analysis (IC50 Determination) readout->data_analysis

Figure 3: General workflow for in vitro enzyme inhibition assays.

Future Directions and Conclusion

The development of cycloalkylamino oxoacetic acids as modulators of oxalate metabolism represents a promising avenue for the treatment of primary hyperoxalurias and potentially other metabolic disorders. Future research in this area should focus on:

  • Expanding the SAR: Systematic exploration of a wider range of cycloalkyl ring sizes and substitution patterns.

  • Improving Selectivity: Fine-tuning the scaffold to achieve high selectivity for LDHA over other dehydrogenase enzymes to minimize off-target effects.

  • In Vivo Efficacy: Advancing lead compounds to preclinical animal models of hyperoxaluria to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Structural Biology: Obtaining co-crystal structures of lead compounds with their target enzymes to provide a detailed understanding of the binding interactions and guide further optimization.

References

  • Lactate dehydrogenase A inhibitors with a 2,8-dioxabicyclo[3.3.1]nonane scaffold: A contribution to molecular therapies for primary hyperoxalurias. PubMed. [Link]

  • Synthesis, Fungicidal Activity, and Structure-Activity Relationship of 2-oxo- And 2-hydroxycycloalkylsulfonamides. PubMed. [Link]

  • Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1. PMC - NIH. [Link]

  • Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold. MDPI. [Link]

  • Synthesis and activity of inhibitors highly specific for the glycolytic enzymes from Trypanosoma brucei. PubMed. [Link]

  • Protein Homeostasis Defects of Alanine-Glyoxylate Aminotransferase: New Therapeutic Strategies in Primary Hyperoxaluria Type I. PubMed Central. [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. NIH. [Link]

  • AGXT - Alanine--glyoxylate aminotransferase - Homo sapiens (Human). UniProtKB. [Link]

  • Small-molecule inhibitors of human LDH5. PMC - PubMed Central - NIH. [Link]

  • Inhibition of alanine:glyoxylate aminotransferase 1 dimerization is a prerequisite for its peroxisome-to-mitochondrion mistargeting in primary hyperoxaluria type 1. PMC - NIH. [Link]

  • Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

  • In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. PubMed. [Link]

  • Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias. PMC. [Link]

  • Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. PubMed. [Link]

Sources

An In-depth Technical Guide to the Preliminary Biological Screening of (Cycloheptylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of (Cycloheptylamino)(oxo)acetic acid

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a clinically viable therapeutic is both arduous and intricate. The preliminary biological screening of a compound such as this compound, a molecule with the chemical formula C9H15NO3[1][2], represents a critical first step in this journey. While its synthesis and basic chemical properties are documented[3][4], a comprehensive evaluation of its biological activity is essential to ascertain its therapeutic promise. This guide provides a robust framework for the initial biological evaluation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of scientific integrity, ensuring that each experimental step is not merely a procedure but a well-reasoned inquiry into the compound's potential pharmacological profile.

The structure of this compound, featuring a cycloheptyl moiety linked to an oxoacetic acid, suggests potential interactions with a variety of biological targets. The presence of both a hydrogen bond donor (the amine) and acceptor (the carbonyl and carboxyl groups) within a flexible cycloalkyl framework provides a structural basis for diverse molecular interactions. This initial structural assessment guides our proposed screening cascade, which is designed to cast a wide yet strategic net to capture a preliminary understanding of the compound's bioactivity.

Part 1: A Strategic Approach to Preliminary Screening

The preliminary screening of a novel compound should be a data-driven process that efficiently identifies potential therapeutic avenues while also flagging any liabilities, such as cytotoxicity, early in the development pipeline. The proposed screening cascade for this compound is designed to first assess its general cytotoxicity, followed by an evaluation of its potential as an antimicrobial agent. These initial screens are cost-effective, have high throughput, and provide foundational data that can guide more resource-intensive investigations.

Diagram of the Proposed Screening Workflow

Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Exploration (Hypothetical) Compound_Acquisition This compound (Purity ≥ 95%) Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Compound_Acquisition->Cytotoxicity_Screening Broad Spectrum Cell Lines Antimicrobial_Screening Antimicrobial Screening (Disk Diffusion & Broth Microdilution) Compound_Acquisition->Antimicrobial_Screening Gram (+) & Gram (-) Bacteria Target_Identification Target Identification (e.g., Receptor Binding Assays) Cytotoxicity_Screening->Target_Identification Non-toxic Concentrations Lead_Optimization Lead Optimization Antimicrobial_Screening->Lead_Optimization Active Compounds Target_Identification->Lead_Optimization Receptor_Binding_Assay cluster_0 Competitive Binding Scenario cluster_1 Measurement Receptor Receptor Measurement Quantification of Bound Radioligand Radioligand Radiolabeled Ligand Radioligand->Receptor:port Binds Test_Compound This compound Test_Compound->Receptor:port Competes for Binding IC50_Determination IC50 Determination Measurement->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Principle of a competitive receptor binding assay.

Conclusion

This in-depth technical guide outlines a comprehensive and scientifically rigorous approach to the preliminary biological screening of this compound. By systematically evaluating its cytotoxicity and antimicrobial potential, researchers can make informed decisions about the future development of this novel compound. The methodologies described herein are based on established and validated protocols, ensuring the generation of reliable and reproducible data. The successful execution of this screening cascade will provide a solid foundation for subsequent, more detailed investigations into the compound's mechanism of action and potential therapeutic applications.

References
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Wikipedia. (n.d.). MTT assay. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. [Link]

  • World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 49(11), 1749–1755. [Link]

  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

  • Slideshare. (n.d.). Biological Screening of Herbal Drugs in detailed. [Link]

  • Newman, D. J., & Cragg, G. M. (2016). Natural Products as Sources of New Drugs from 1981 to 2014. Journal of natural products, 79(3), 629–661. [Link]

  • Aremu, A. O., & Ndhlala, A. R. (2019). Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa. Evidence-based complementary and alternative medicine : eCAM, 2019, 9582172. [Link]

  • ResearchGate. (n.d.). Biological screening methods in the search for pharmacologilly active natural products. [Link]

  • Shah, P., Patel, R. I., & Vyas, P. J. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3), 141-145. [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C9H15NO3, 5 grams. [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2003). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 8(12), 954-967. [Link]

  • ResearchGate. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. [Link]

  • Woulfe, S. R., & Miller, M. J. (1985). Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. Journal of medicinal chemistry, 28(10), 1447–1453. [Link]

  • Terada, A., Wachi, K., & Misaka, E. (1985). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of medicinal chemistry, 28(10), 1454-1459. [Link]

  • ResearchGate. (2008). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (Cycloheptylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(Cycloheptylamino)(oxo)acetic acid, also known as N-cycloheptyloxamic acid, belongs to the class of oxamic acids. These compounds are characterized by a core structure featuring a carboxylic acid and an adjacent amide group. Oxamic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their activity as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in the metabolic pathways of cancer cells.[1] The structural motif of an N-substituted oxamic acid allows for diverse modifications of the substituent, in this case, a cycloheptyl group, to modulate biological activity and pharmacokinetic properties. This document provides a detailed, two-step protocol for the synthesis, purification, and characterization of this compound, grounded in established principles of organic synthesis.

Scientific Rationale and Strategy

The synthesis of this compound is most effectively achieved through a two-step process. This strategy leverages the well-established reactivity of primary amines with dialkyl oxalates, followed by a standard ester hydrolysis.

  • Step 1: N-Acylation of Cycloheptylamine. The initial step involves the nucleophilic acyl substitution reaction between cycloheptylamine, a primary amine, and diethyl oxalate. By carefully controlling the stoichiometry to a 1:1 molar ratio, we can selectively favor the formation of the mono-amidation product, ethyl (cycloheptylamino)(oxo)acetate, over the undesired N,N'-dicycloheptyloxamide. The primary amine's lone pair of electrons attacks one of the electrophilic ester carbonyl carbons of diethyl oxalate, leading to the displacement of an ethoxide leaving group.[2][3]

  • Step 2: Saponification of the Ester Intermediate. The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved through saponification, using a strong base such as sodium hydroxide in an aqueous or mixed aqueous-alcoholic solvent system. The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is subsequently protonated during an acidic workup to yield the final this compound.[4]

This two-step approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions involved.

Chemical Reaction Pathway

Synthesis_Pathway Figure 1: Two-Step Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product Cycloheptylamine Cycloheptylamine Intermediate Ethyl (cycloheptylamino)(oxo)acetate Cycloheptylamine->Intermediate Step 1: N-Acylation (Ethanol, Reflux) DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Product This compound Intermediate->Product Step 2: Saponification (1. NaOH, H2O/EtOH) (2. HCl (aq))

Caption: Overall reaction scheme for the synthesis.

Materials and Safety

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberSupplier
CycloheptylamineC₇H₁₅N113.205452-35-7Sigma-Aldrich
Diethyl oxalateC₆H₁₀O₄146.1495-92-1Sigma-Aldrich
Ethanol (absolute)C₂H₅OH46.0764-17-5Fisher Scientific
Sodium hydroxide (pellets)NaOH40.001310-73-2VWR
Hydrochloric acid (conc.)HCl36.467647-01-0VWR
Diethyl ether(C₂H₅)₂O74.1260-29-7Fisher Scientific
Anhydrous magnesium sulfateMgSO₄120.377487-88-9Sigma-Aldrich
Safety Precautions

A thorough risk assessment should be conducted before commencing any experimental work. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

  • Cycloheptylamine: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7]

  • Diethyl oxalate: Combustible liquid. Harmful if swallowed. Causes severe skin burns and eye damage.[2][8][9]

  • Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Ethanol: Highly flammable liquid and vapor.

  • Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Experimental Protocol

Step 1: Synthesis of Ethyl (cycloheptylamino)(oxo)acetate

Step1_Workflow Figure 2: Workflow for Step 1 A Combine Cycloheptylamine and Diethyl Oxalate (1:1) in Ethanol B Reflux the mixture for 2-4 hours A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D E Remove solvent under reduced pressure D->E F Obtain crude ethyl (cycloheptylamino)(oxo)acetate E->F

Caption: Experimental workflow for the N-acylation step.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cycloheptylamine (5.66 g, 0.05 mol) and absolute ethanol (100 mL).

  • Stir the solution at room temperature and add diethyl oxalate (7.31 g, 0.05 mol) dropwise over a period of 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting amine spot indicates the completion of the reaction.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude ethyl (cycloheptylamino)(oxo)acetate as an oily residue. This crude product is typically used in the next step without further purification.

Step 2: Hydrolysis to this compound

Step2_Workflow Figure 3: Workflow for Step 2 A Dissolve crude ester in Ethanol/Water B Add aqueous NaOH solution A->B C Stir at room temperature for 1-2 hours B->C D Monitor hydrolysis by TLC C->D E Acidify with concentrated HCl to pH ~2 D->E F Collect precipitate by vacuum filtration E->F G Wash with cold water F->G H Dry the solid product G->H I Recrystallize from hot water or Ethanol/Water H->I

Caption: Experimental workflow for the saponification and purification.

  • Dissolve the crude ethyl (cycloheptylamino)(oxo)acetate from Step 1 in a mixture of ethanol (50 mL) and water (50 mL) in a 250 mL Erlenmeyer flask.

  • Prepare a solution of sodium hydroxide (2.4 g, 0.06 mol) in water (20 mL) and add it to the ester solution with stirring.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the hydrolysis by TLC until the ester spot is no longer visible.

  • After completion, cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude this compound can be purified by recrystallization.[10][11][12]

  • Dissolve the crude solid in a minimum amount of hot deionized water or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Expected Results

The final product, this compound, should be a white crystalline solid. The structure and purity can be confirmed by standard analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₉H₁₅NO₃
Molecular Weight185.22 g/mol
AppearanceWhite crystalline solid
CAS Number1018243-04-3
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show a broad singlet for the carboxylic acid proton (δ > 10 ppm), a doublet for the amide N-H proton (δ ~8.7 ppm), a multiplet for the cycloheptyl C-H proton attached to the nitrogen (δ ~3.9 ppm), and a series of multiplets for the remaining cycloheptyl methylene protons (δ ~1.4-1.8 ppm).[8]

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should exhibit signals for the carboxylic acid carbonyl (δ ~163 ppm), the amide carbonyl (δ ~159 ppm), the cycloheptyl C-H carbon attached to the nitrogen (δ ~52 ppm), and several signals for the cycloheptyl methylene carbons (δ ~24-35 ppm).[8]

  • FT-IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1730 cm⁻¹), and the amide I (C=O stretch) and amide II (N-H bend) bands (~1650 and ~1550 cm⁻¹, respectively).[8]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M-H]⁻ at m/z 184.10 or [M+H]⁺ at m/z 186.11.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed two-step procedure, researchers can efficiently produce this valuable compound for further investigation in drug discovery and other scientific endeavors. The causality behind each experimental choice is rooted in fundamental principles of organic reactivity, ensuring a reproducible and scalable synthesis. The self-validating nature of the protocol is supported by the inclusion of in-process monitoring via TLC and comprehensive characterization of the final product.

References

  • Supporting Information for a relevant chemical synthesis publication.
  • Loba Chemie. DIETHYL OXALATE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • DESIGN INNOVATION CENTER. Assignment: Recrystallization of Oxalic Acid. [Link]

  • Infinity Learn. Hofmann's method to separate amines in a mixture uses the reagent. [Link]

  • Readforlearning. Hoffmann's method for the separation of amines. [Link]

  • ECHEMI. Reaction of amines with diethyl oxalate (Hofmann amine separation method).
  • PubMed. Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • University of California, Irvine. Chem 267. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubMed. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. [Link]

  • PubMed. The purification of rat liver arylhydroxamic acid N,O-acyltransferase. [Link]

  • ResearchGate. Formation of Oxamic Acid During Drinking Water Treatment. [Link]

  • NIH. A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. [Link]

  • PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. [Link]

  • Wikipedia. Oxamic acid. [Link]

  • NIH. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. [Link]

  • NIH. Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes. [Link]

  • NIH. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

  • PubMed. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. [Link]

  • NIST WebBook. Acetic acid, oxo-. [Link]

  • ResearchGate. Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester. [Link]

  • Google Patents.
  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]

  • ResearchGate. FT-IR spectrum of the acetic acid. [Link]

  • SpectraBase. Glacial acetic acid - Optional[1H NMR] - Spectrum. [Link]

  • RSC Publishing. FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection. [Link]

  • Frontiers. ATR-FTIR spectroscopy combined with multivariate analysis as a rapid tool to infer the biochemical composition of Ulva laetevirens (Chlorophyta). [Link]

  • NIST WebBook. Acetic acid, oxo(phenylamino)-. [Link]

Sources

Application Note & Protocol: Quantitative Analysis of (Cycloheptylamino)(oxo)acetic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed methodologies for the quantification of (Cycloheptylamino)(oxo)acetic acid in common biological matrices, such as human plasma and urine. In the context of preclinical and clinical research, the accurate determination of drug and metabolite concentrations is paramount for robust pharmacokinetic and toxicokinetic assessments. This document outlines two validated analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analyses, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for applications requiring lower detection limits. The protocols herein are developed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]

Introduction: The Rationale for Method Selection

This compound is a small organic molecule with a chemical structure featuring a carboxylic acid and an amide functional group. The polarity imparted by these groups, alongside the non-polar cycloheptyl moiety, necessitates analytical methods that can effectively handle such amphipathic characteristics while ensuring high recovery and minimal matrix effects.

The choice of an analytical method is fundamentally driven by the required sensitivity, selectivity, and throughput of the study.

  • HPLC-UV: This technique offers a cost-effective and widely accessible platform for quantification. The presence of the oxoacetic acid chromophore allows for direct UV detection at low wavelengths (around 210 nm).[5][6][7] While less sensitive than mass spectrometry, a well-developed HPLC-UV method can be sufficiently robust for the analysis of samples with higher expected analyte concentrations.

  • LC-MS/MS: For bioanalysis, LC-MS/MS is the gold standard, providing unparalleled sensitivity and selectivity.[8][9][10] By monitoring specific precursor-to-product ion transitions, this method can accurately quantify the analyte even in the presence of complex biological matrix components, making it ideal for studies involving low dosage or for characterizing the terminal elimination phase of a drug's pharmacokinetic profile.

This guide will detail the complete workflow for both methodologies, from sample preparation to data analysis, providing the scientific reasoning behind each step to ensure methodological transparency and reproducibility.

Foundational Principles: Bioanalytical Method Validation

A bioanalytical method is only as reliable as its validation. All protocols described have been designed to meet the rigorous standards set forth by regulatory bodies like the FDA and EMA.[1][2][3][4] The core parameters to be assessed during a full validation include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

The following diagram illustrates the logical flow of the bioanalytical method validation process.

G cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev Method Optimization (Chromatography, MS, Sample Prep) Selectivity Selectivity & Specificity Dev->Selectivity AccuracyPrecision Accuracy & Precision (Intra- & Inter-day) Selectivity->AccuracyPrecision CalCurve Calibration Curve (Linearity, Range) AccuracyPrecision->CalCurve LLOQ LLOQ Determination CalCurve->LLOQ Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) LLOQ->Stability RecoveryMatrix Recovery & Matrix Effect Stability->RecoveryMatrix RoutineAnalysis Routine Sample Analysis with QC Samples RecoveryMatrix->RoutineAnalysis ISR Incurred Sample Reanalysis (ISR) RoutineAnalysis->ISR

Caption: Logical workflow for bioanalytical method validation.

Method 1: HPLC-UV for Quantification in Human Plasma

This method is designed for applications where analyte concentrations are expected to be in the mid-to-high ng/mL range or higher.

Principle

The method employs protein precipitation to remove high molecular weight interferences from the plasma matrix. The resulting supernatant is then directly injected into a reversed-phase HPLC system. The analyte is separated from remaining endogenous components on a C18 column and quantified by UV detection at 210 nm.

Experimental Protocol

3.2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in plasma.[11][12][13] Acetonitrile is a common choice as it efficiently precipitates proteins while being a suitable solvent for injection in reversed-phase chromatography.[14][15]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).

  • Pipette 100 µL of human plasma into the appropriately labeled tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar compound without UV absorbance at 210 nm, or use external standard calibration).

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubate at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

G Plasma 100 µL Plasma Sample ACN Add 300 µL Ice-Cold Acetonitrile Plasma->ACN Vortex Vortex 30 sec ACN->Vortex Incubate Incubate 4°C, 20 min Vortex->Incubate Centrifuge Centrifuge 14,000 x g, 10 min Incubate->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant G Start Start Condition Condition SPE Cartridge (Methanol, Water) Start->Condition Load Load Diluted Urine Sample (pH adjusted) Condition->Load Wash Wash (5% Methanol in Water) Load->Wash Elute Elute (2% Formic Acid in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for urine samples.

4.2.2. LC-MS/MS Conditions

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 3 min, hold 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Mode ESI Negative
MRM Transition Analyte: [M-H]⁻ → product ion (To be determined)
IS: [M+isotope-H]⁻ → product ion (To be determined)
Expected Performance Characteristics

This LC-MS/MS method is expected to yield significantly improved sensitivity and selectivity compared to the HPLC-UV method.

ParameterExpected Value
Linear Range 0.1 - 100 ng/mL
LLOQ 0.1 ng/mL
Accuracy 85 - 115% (100 ± 20% for LLOQ)
Precision (%CV) < 15% (< 20% for LLOQ)
Recovery > 85%
Matrix Effect CV < 15%

Conclusion

The two detailed methodologies provide robust and reliable options for the quantification of this compound in biological matrices. The HPLC-UV method serves as a practical approach for routine analysis with moderate sensitivity requirements. For studies demanding high sensitivity and selectivity, the LC-MS/MS method offers a superior alternative. The selection between these methods should be based on the specific requirements of the research, including the expected concentration range of the analyte, the complexity of the biological matrix, and available instrumentation. Adherence to the principles of bioanalytical method validation is critical to ensure the integrity and reliability of the generated data in any drug development program.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 19, 2026, from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved January 19, 2026, from [Link]

  • Pragst, F., & Auwärter, V. (2000). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology, 24(5), 363–373.
  • Das, B., Singh, S. K., & Bhansali, S. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 28(4), 387–391.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 19, 2026, from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]

  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2010). Strategies in quantitative LC‐MS/MS analysis of unstable small molecules in biological matrices.
  • ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline. Retrieved January 19, 2026, from [Link]

  • Sugiura, Y., et al. (2015). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Analytical Sciences, 31(10), 1037-1043.
  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Zhang, H., & Henion, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 125, 253-264.
  • MDPI. (n.d.). Materials for Solid-Phase Extraction of Organic Compounds. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved January 19, 2026, from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved January 19, 2026, from [Link]

  • Hennion, M. C. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Retrieved January 19, 2026, from [Link]

  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved January 19, 2026, from [Link]

  • Sun, C., & Al-Dirbashi, O. Y. (2025). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 15(10), 1234.
  • Rinaldo, P., & Hahn, S. H. (2006). Method of screening urine for organic acids. U.S.
  • Chen, Y., et al. (2018). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Bioanalytical Techniques, 9(4).

Sources

Application Notes and Protocols for Assessing (Cycloheptylamino)(oxo)acetic acid (NV-5138) Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Activator of mTORC1 Signaling

(Cycloheptylamino)(oxo)acetic acid, also known as NV-5138 or Mefluleucine, is a synthetic leucine analog that has emerged as a potent and selective activator of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3] Unlike the essential amino acid leucine, NV-5138 is not utilized in protein synthesis, which allows for a more sustained and unique activation of mTORC1 in the brain.[2] Its mechanism of action involves binding to the upstream regulator Sestrin2, thereby disrupting the Sestrin2-GATOR2 inhibitory complex and unleashing mTORC1 activity.[1][4] This direct activation of mTORC1 has demonstrated rapid and sustained antidepressant effects in preclinical models, highlighting its therapeutic potential for major depressive disorder.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement robust assays for quantifying the biological activity of NV-5138. The protocols detailed herein are designed to be self-validating and are grounded in the established mechanism of action of this novel compound.

Mechanism of Action: NV-5138 and the mTORC1 Pathway

Understanding the molecular pathway initiated by NV-5138 is critical for designing relevant and informative assays. The following diagram illustrates the key steps in NV-5138-mediated mTORC1 activation.

mTORC1_Activation cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK binds mTORC1 mTORC1 (inactive) RTK->mTORC1 activates via PI3K/Akt pathway NV-5138 NV-5138 Sestrin2 Sestrin2 NV-5138->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR2->mTORC1 activates mTORC1_active mTORC1 (active) mTORC1->mTORC1_active activation p70S6K p70S6K mTORC1_active->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1_active->4E-BP1 phosphorylates BDNF Upregulation BDNF Upregulation mTORC1_active->BDNF Upregulation leads to p-p70S6K p-p70S6K p70S6K->p-p70S6K p-4E-BP1 p-4E-BP1 4E-BP1->p-4E-BP1 Protein Synthesis Protein Synthesis p-p70S6K->Protein Synthesis promotes p-4E-BP1->Protein Synthesis promotes

Caption: NV-5138 activates mTORC1 by binding to Sestrin2.

I. Biochemical Assays: Direct Target Engagement and Kinase Activity

Biochemical assays are essential for confirming the direct interaction of NV-5138 with its target and for quantifying its effect on mTORC1 kinase activity in a controlled, cell-free environment.

A. Sestrin2 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay directly measures the binding of NV-5138 to its target protein, Sestrin2.

Principle: The assay relies on the proximity-based energy transfer between a donor fluorophore (e.g., Terbium-cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore (e.g., d2) conjugated to a ligand that binds the target protein. When NV-5138 displaces the fluorescently labeled ligand, the FRET signal decreases.

Protocol:

  • Reagents and Materials:

    • Recombinant human Sestrin2 protein (tagged, e.g., with His or GST)

    • Terbium-cryptate labeled anti-tag antibody (e.g., anti-His-Tb)

    • A fluorescently labeled competitor ligand for Sestrin2 (e.g., a biotinylated tracer that binds to Sestrin2, coupled with Streptavidin-d2)

    • NV-5138

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

    • 384-well low-volume white plates

  • Procedure:

    • Prepare a serial dilution of NV-5138 in the assay buffer.

    • In a 384-well plate, add the recombinant Sestrin2 protein, the Terbium-labeled antibody, and the fluorescently labeled competitor ligand.

    • Add the diluted NV-5138 or vehicle control to the wells.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the concentration of NV-5138 to determine the IC50 value.

Parameter Typical Concentration/Condition
Recombinant Sestrin25 - 20 nM
Anti-tag-Tb Antibody1 - 5 nM
Fluorescent Competitor10 - 50 nM
NV-5138 Concentration Range0.1 nM - 100 µM
Incubation Time60 - 120 minutes
TemperatureRoom Temperature
B. In Vitro mTORC1 Kinase Assay

This assay measures the direct effect of NV-5138-induced mTORC1 activation on the phosphorylation of its downstream substrates.[8]

Principle: Immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant 4E-BP1 or p70S6K) and ATP. The amount of phosphorylated substrate is then quantified, typically using a phospho-specific antibody.[8]

Protocol:

  • Reagents and Materials:

    • Cell lysate from a suitable cell line (e.g., HEK293T)

    • Anti-Raptor antibody (for mTORC1 immunoprecipitation)

    • Protein A/G magnetic beads

    • Recombinant, inactive 4E-BP1 or p70S6K protein

    • NV-5138

    • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

    • ATP

    • Phospho-4E-BP1 (Thr37/46) or Phospho-p70S6K (Thr389) antibody

    • Secondary antibody conjugated to HRP or a fluorescent dye

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • mTORC1 Immunoprecipitation:

      • Incubate cell lysate with an anti-Raptor antibody overnight at 4°C.

      • Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.

      • Wash the beads with lysis buffer to remove non-specific binding.

    • Kinase Reaction:

      • Resuspend the beads in kinase assay buffer.

      • Add the recombinant substrate (4E-BP1 or p70S6K) and varying concentrations of NV-5138.

      • Initiate the reaction by adding ATP.

      • Incubate at 30°C for 30 minutes.

      • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Detection:

      • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with the phospho-specific antibody.

      • Detect the signal using chemiluminescence or fluorescence.

      • Quantify the band intensity to determine the dose-dependent effect of NV-5138 on mTORC1 kinase activity.

II. Cell-Based Assays: Quantifying Cellular mTORC1 Pathway Activation

Cell-based assays are crucial for confirming that NV-5138 can penetrate the cell membrane and activate the mTORC1 pathway in a physiological context.

A. Western Blot Analysis of mTORC1 Downstream Targets

This is a standard and reliable method to assess the phosphorylation status of key downstream effectors of mTORC1.[8]

Principle: Cells are treated with NV-5138, and the levels of phosphorylated p70S6K and 4E-BP1 are measured by Western blotting using phospho-specific antibodies.

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal mTORC1 activity.

    • Treat the cells with a dose-response of NV-5138 (e.g., 0.1 µM to 50 µM) for a specified time (e.g., 30-60 minutes). A positive control (e.g., insulin or leucine) and a negative control (e.g., rapamycin pre-treatment) should be included.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described in the in vitro kinase assay protocol.

    • Probe membranes with primary antibodies against:

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • A loading control (e.g., β-actin or GAPDH)

    • Use appropriate HRP- or fluorescently-conjugated secondary antibodies.

    • Visualize and quantify the bands. The ratio of phosphorylated protein to total protein should be calculated to determine the fold-change in activation.

WesternBlot_Workflow Cell_Culture 1. Cell Culture & Treatment with NV-5138 Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Probing 6. Antibody Probing (p-p70S6K, p-4E-BP1) Transfer->Probing Detection 7. Detection & Quantification Probing->Detection

Sources

Application Notes and Protocols for the In Vitro Evaluation of (Cycloheptylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of (Cycloheptylamino)(oxo)acetic acid

This compound is a novel small molecule with a chemical structure suggestive of interactions with key enzymatic pathways involved in cellular metabolism and hypoxia response. The presence of the oxoacetic acid moiety, which bears a structural resemblance to the endogenous metabolite α-ketoglutarate, provides a strong rationale for investigating its potential as an inhibitor of α-ketoglutarate-dependent dioxygenases. This family of enzymes plays a critical role in various pathological processes, including cancer and ischemic diseases.

Two prominent members of this enzyme family, lactate dehydrogenase (LDH) and hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), represent compelling targets for therapeutic intervention. LDH is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect)[1][2]. Inhibition of LDH can disrupt cancer cell metabolism and induce apoptosis[2][3][4]. HIF prolyl hydroxylases are the primary regulators of the HIF-1α transcription factor, a master orchestrator of the cellular response to low oxygen levels (hypoxia)[5][6]. Under normal oxygen conditions, PHDs hydroxylate HIF-1α, leading to its rapid degradation[5][7]. Inhibition of PHDs stabilizes HIF-1α, which can promote angiogenesis and erythropoiesis, offering therapeutic benefits in conditions like anemia and ischemic injury[8][9][10].

This application note provides a comprehensive experimental framework for the in vitro characterization of this compound. We present a tiered approach, beginning with direct enzyme inhibition assays for LDH and PHD2, followed by cell-based assays to assess its effects on cancer cell metabolism, angiogenesis, and HIF-1α signaling.

Experimental Design: A Multi-faceted Approach to Target Validation

Our experimental strategy is designed to provide a thorough in vitro assessment of this compound's biological activity. The workflow progresses from direct biochemical assays to more complex cell-based models, allowing for a comprehensive understanding of the compound's mechanism of action.

experimental_workflow cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cell-Based Assays T1_LDH LDH Enzyme Inhibition Assay T2_Metabolism Seahorse XF Cell Mito Stress Test T1_LDH->T2_Metabolism Informs metabolic effects T1_PHD2 PHD2 Enzyme Inhibition Assay T2_HIF HIF-1α Stabilization Assay (Western Blot) T1_PHD2->T2_HIF Confirms cellular target engagement T2_Angio HUVEC Tube Formation Assay T2_HIF->T2_Angio Links to angiogenic potential

Figure 1: Tiered experimental workflow for in vitro characterization.

Tier 1: Direct Enzyme Inhibition Assays

The initial phase of testing focuses on determining the direct inhibitory activity of this compound against its hypothesized molecular targets, LDH and PHD2.

Protocol 1: Lactate Dehydrogenase (LDH) Enzyme Inhibition Assay (Colorimetric)

This assay measures the ability of the test compound to inhibit the enzymatic activity of LDH by monitoring the reduction of a tetrazolium salt to a colored formazan product.[11]

Materials:

  • Recombinant Human Lactate Dehydrogenase A (LDHA)

  • LDH Assay Buffer

  • LDH Substrate Mix (containing lactate and NAD+)

  • Colorimetric Probe (e.g., WST-1 or INT)

  • This compound

  • Positive Control Inhibitor (e.g., Oxamate)[3][4]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in LDH Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • LDH Assay Buffer

    • Test compound at various concentrations

    • Positive control inhibitor

    • Vehicle control (solvent only)

  • Enzyme Addition: Add recombinant LDHA to each well, except for the no-enzyme control wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding the LDH Substrate Mix and Colorimetric Probe to all wells.

  • Measurement: Immediately measure the absorbance at 450 nm in a kinetic mode for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of formazan production for each condition. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Data Presentation:

Compound Concentration (µM)Absorbance Rate (mOD/min)% Inhibition
0 (Vehicle)1000
0.1955
17030
103070
100595
Oxamate (Positive Control)1090

Table 1: Example data for LDH enzyme inhibition assay.

Protocol 2: HIF Prolyl Hydroxylase 2 (PHD2) Enzyme Inhibition Assay (AlphaScreen)

This high-throughput assay measures the hydroxylation of a biotinylated HIF-1α peptide by PHD2.[12][13] The hydroxylated product is detected using an antibody conjugated to acceptor beads, bringing them in proximity to donor beads bound to the biotinylated peptide, generating a chemiluminescent signal.

Materials:

  • Recombinant Human PHD2

  • Biotinylated HIF-1α peptide substrate

  • AlphaScreen Acceptor Beads (conjugated to an anti-hydroxyproline antibody)

  • AlphaLISA Donor Beads (streptavidin-coated)

  • Assay Buffer (containing Fe(II), α-ketoglutarate, and ascorbate)

  • This compound

  • Positive Control Inhibitor (e.g., DMOG)

  • 384-well white microplate

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Mixture: In a 384-well plate, combine the assay buffer, biotinylated HIF-1α peptide, and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant PHD2 to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a mixture of the AlphaScreen Acceptor and Donor beads to each well.

  • Second Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Data Presentation:

Compound Concentration (µM)AlphaScreen Signal (Counts)% Inhibition
0 (Vehicle)500000
0.014500010
0.13000040
11000080
10200096
DMOG (Positive Control)150097

Table 2: Example data for PHD2 enzyme inhibition assay.

Tier 2: Cell-Based Assays for Functional Characterization

Following the initial biochemical screening, the next tier of experiments investigates the effects of this compound in a cellular context.

Protocol 3: HIF-1α Stabilization Assay in Cancer Cells (Western Blot)

This assay determines if the test compound can inhibit PHD activity within cells, leading to the stabilization and accumulation of HIF-1α.[14][15]

Materials:

  • Human cancer cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • This compound

  • Positive Control (e.g., CoCl2 or DMOG)

  • Lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against HIF-1α

  • Loading control primary antibody (e.g., β-actin or Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cancer cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for 4-6 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

western_blot_workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G

Figure 2: Workflow for the HIF-1α stabilization Western blot assay.

Protocol 4: HUVEC Tube Formation Assay for Angiogenesis

This assay assesses the ability of the test compound to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.[16][17][18]

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • This compound

  • Positive Control Inhibitor (e.g., Suramin)

  • 96-well plate

  • Fluorescent dye for cell visualization (e.g., Calcein AM)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of the test compound, positive control, or vehicle control.

  • Incubation: Seed the HUVEC suspension onto the solidified basement membrane extract. Incubate at 37°C and 5% CO2 for 4-18 hours.

  • Visualization: Stain the cells with Calcein AM and visualize the tube formation using an inverted fluorescence microscope.

  • Image Analysis: Capture images of the tube networks. Quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Data Presentation:

TreatmentTotal Tube Length (µm)Number of Junctions% Inhibition of Tube Formation
Vehicle50001500
Compound (1 µM)400012020
Compound (10 µM)15004070
Compound (50 µM)5001090
Suramin (Positive Control)8001584

Table 3: Example data for HUVEC tube formation assay.

Protocol 5: Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of cancer cells in real-time to assess mitochondrial function and cellular metabolism in response to the test compound.[19][20][21][22][23]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse Assay: Load the Seahorse XF sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A). Place the cell plate in the Seahorse XF Analyzer and run the assay.

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

seahorse_workflow A Seed Cells B Treat with Compound A->B C Prepare for Assay B->C D Run Seahorse XF Analyzer C->D E Analyze OCR Data D->E

Figure 3: Workflow for the Seahorse XF Cell Mito Stress Test.

Conclusion and Future Directions

The experimental protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will offer critical insights into its potential as an inhibitor of LDH and/or PHD, and its consequent effects on cancer cell metabolism and angiogenesis. Positive results from these studies would warrant further investigation, including selectivity profiling against other α-ketoglutarate-dependent dioxygenases, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological assessments. This systematic approach will be instrumental in advancing our understanding of this novel compound and its potential as a therapeutic agent.

References

  • Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. Bio-protocol. [Link]

  • A high-content tube formation assay using an in vitro angiogenesis model. Molecular Devices. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Assay Genie. Lactate Dehydrogenase Activity Colorimetric Assay Kit (384-well) (BN01114). [Link]

  • ResearchGate. Does anyone perform HIF1 alpha Western blot?. [Link]

  • Ko, J. M., & Lung, M. L. (2012). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol, 2(18), e260. [Link]

  • RayBiotech. Lactate Dehydrogenase Activity Assay Kit (Colorimetric). [Link]

  • Bio-Techne. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. [Link]

  • Ndayisaba, A. (2022). Seahorse XF Cell Mito Stress Test. protocols.io. [Link]

  • Chiaradonna, F., Gaglio, D., & Todde, V. (2022). An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology. Cancers, 14(5), 1251. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 92(1), e123. [Link]

  • Mitochondrial Stress Test. Bio-protocol. [Link]

  • Agilent. Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]

  • Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids. Journal of Visualized Experiments, (180), e63432. [Link]

  • Hewitson, K. S., & Schofield, C. J. (2004). Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2. Methods in enzymology, 381, 449-461. [Link]

  • Biocompare. Western Blot Analysis of HIF1 Alpha. [Link]

  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. In Methods in Molecular Biology (Vol. 2648, pp. 187-206). Springer US. [Link]

  • Chowdhury, R., et al. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical science, 7(2), 1100-1113. [Link]

  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in molecular biology (Clifton, N.J.), 2648, 187–206. [Link]

  • Identification of the first highly selective inhibitor of human lactate dehydrogenase B. Scientific reports, 11(1), 1-10. [Link]

  • Sheng, S. L., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology reports, 30(6), 2897-2904. [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences, 23(19), 11589. [Link]

  • Ivan, M., et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. Proceedings of the National Academy of Sciences, 99(21), 13459-13464. [Link]

  • Intra-Articular Lactate Dehydrogenase A Inhibitor Oxamate Reduces Experimental Osteoarthritis and Nociception in Rats via Possible Alteration of Glycolysis-Related Protein Expression in Cartilage Tissue. International Journal of Molecular Sciences, 23(21), 12921. [Link]

  • Fifi, A. F., & Soman, S. (2017). Hypoxia-inducible factor prolyl hydroxylase inhibitors: a potential new treatment for anemia in patients with CKD. American Journal of Kidney Diseases, 69(6), 815-826. [Link]

  • Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia. Journal of medicinal chemistry, 64(23), 17384-17402. [Link]

  • Postischemic inactivation of HIF prolyl hydroxylases in endothelium promotes maladaptive kidney repair by inducing glycolysis. The Journal of clinical investigation, 135(3). [Link]

Sources

Application Notes and Protocols: High-Throughput Screening for (Cycloheptylamino)(oxo)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification of novel small molecule modulators for therapeutic targets is a critical endeavor.[1][2][3] (Cycloheptylamino)(oxo)acetic acid and its analogs represent a chemical scaffold with significant potential for engaging a variety of biological targets. The inherent structural features of this scaffold—a cycloheptyl ring for potential hydrophobic interactions, an amide linkage, and a reactive oxoacetic acid moiety—suggest a broad applicability in targeting enzymatic active sites or protein-protein interfaces. High-throughput screening (HTS) provides a robust platform for rapidly assessing large compound libraries to identify initial "hit" compounds that can serve as the starting point for lead optimization.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening protocols specifically tailored for the discovery of bioactive this compound analogs. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for both biochemical and cell-based assays, and discuss crucial aspects of data analysis and hit validation.

Target-Agnostic vs. Target-Focused Screening Strategies

The initial approach to screening this compound analogs can be broadly categorized into two strategies:

  • Target-Agnostic (Phenotypic) Screening: This approach involves screening the compound library in cell-based assays that measure a specific cellular phenotype, such as cell viability, apoptosis, or the expression of a particular biomarker.[6][7][8] This strategy is advantageous when the specific molecular target is unknown or when the goal is to identify compounds that modulate a complex cellular pathway.

  • Target-Focused (Biochemical) Screening: This strategy involves screening the compound library against a purified, isolated biological target, such as an enzyme or a receptor. This approach is ideal when a specific molecular target has been identified and validated.

The choice between these strategies will depend on the specific research question and the available resources. For the purposes of this guide, we will provide detailed protocols for both a target-focused biochemical assay and a target-agnostic cell-based assay.

Experimental Workflows and Methodologies

A successful HTS campaign is a multi-step process that requires careful planning and execution.[2][9] The general workflow involves assay development and optimization, a pilot screen, the full high-throughput screen, and subsequent hit confirmation and validation.[9]

Overall HTS Triage Process

The following diagram illustrates a typical workflow for an HTS campaign, from initial screening to hit validation.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Primary_Screen Primary HTS (Single Concentration) Primary_Data Data Analysis (Z', % Inhibition) Primary_Screen->Primary_Data Raw Data Primary_Hits Primary Hits Primary_Data->Primary_Hits Hit Selection Criteria Dose_Response Dose-Response (IC50/EC50) Primary_Hits->Dose_Response Progress to Confirmation Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screen (Artifact Identification) Orthogonal_Assay->Counter_Screen Validated Hits SAR Structure-Activity Relationship (SAR) Counter_Screen->SAR Validated Hit Series Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Fluorescence Polarization (FP) Assay for a Model Protease Target

Rationale: Fluorescence polarization is a powerful HTS technique for monitoring binding events in solution.[10] It is particularly well-suited for identifying inhibitors of enzymes like proteases.[11][12] The principle relies on the change in the apparent molecular weight of a fluorescently labeled probe. When a small, fluorescently labeled substrate is cleaved by a protease, the resulting smaller fragment tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. An inhibitor will prevent this cleavage, resulting in a sustained high polarization signal.

Materials:

  • Purified recombinant protease

  • Fluorescently labeled peptide substrate (e.g., FITC-labeled)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • This compound analog library (solubilized in DMSO)

  • 384-well, low-volume, black microplates

  • Plate reader with fluorescence polarization capabilities

Step-by-Step Protocol:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO into designated wells (negative control) and a known inhibitor (positive control).

  • Enzyme Addition:

    • Prepare a working solution of the protease in assay buffer at a 2X final concentration.

    • Dispense 10 µL of the protease solution into each well containing the compounds and DMSO.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Initiation:

    • Prepare a working solution of the fluorescently labeled peptide substrate in assay buffer at a 2X final concentration.

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis and Hit Criteria:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)

  • A common threshold for identifying primary hits is a percent inhibition greater than three standard deviations from the mean of the negative controls.

Parameter Example Value Rationale
Final Compound Concentration10 µMA standard starting concentration for primary screens.
Final Enzyme Concentration5 nMDetermined during assay development to be in the linear range of the assay.
Final Substrate Concentration10 nMTypically at or below the Km for the enzyme to be sensitive to competitive inhibitors.
Z'-factor> 0.5A statistical measure of assay quality, indicating a good separation between positive and negative controls.[5][9]
Protocol 2: Cell-Based Proliferation Assay

Rationale: A cell-based proliferation assay is a common target-agnostic approach to identify compounds that affect cell growth.[6][7][8] Assays that measure ATP levels (as an indicator of metabolically active cells) are robust and amenable to HTS. A decrease in ATP levels suggests either cytotoxic or cytostatic effects of the compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analog library (solubilized in DMSO)

  • 384-well, white, solid-bottom microplates

  • Reagent for quantifying ATP (e.g., CellTiter-Glo®)

  • Luminescence plate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to the desired seeding density (e.g., 1000 cells/well).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Using an automated liquid handler, add 100 nL of each compound from the library to the wells.

    • Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plates and the ATP quantification reagent to room temperature.

    • Add 20 µL of the ATP quantification reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence on a plate reader.

Data Analysis and Hit Criteria:

  • Calculate the percent inhibition of cell proliferation for each compound.

  • Identify hits as compounds that reduce cell viability below a certain threshold (e.g., >50% inhibition).

Parameter Example Value Rationale
Cell Seeding Density1000 cells/wellOptimized to ensure cells are in the exponential growth phase during the assay.
Final Compound Concentration10 µMA standard concentration for initial screening.
Incubation Time72 hoursAllows for multiple cell doublings to observe significant effects on proliferation.
Z'-factor> 0.5Ensures the assay is robust and can reliably distinguish between active and inactive compounds.[5][9]
Protocol 3: AlphaLISA Assay for Protein-Protein Interaction

Rationale: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology ideal for studying biomolecular interactions.[13][14] It offers high sensitivity and is resistant to interference from colored or fluorescent compounds.[13][14] In this example, we will outline a protocol to screen for inhibitors of a hypothetical protein-protein interaction (PPI) between Protein X and Protein Y.

Materials:

  • Biotinylated Protein X

  • Antibody against Protein Y conjugated to AlphaLISA acceptor beads

  • Streptavidin-coated donor beads

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound analog library

  • 384-well, white microplates (e.g., OptiPlate™-384)

  • AlphaLISA-compatible plate reader

Step-by-Step Protocol:

  • Compound and Reagent Plating:

    • Dispense 50 nL of each library compound into the wells of the 384-well plate.

    • Add 5 µL of a 2X solution of biotinylated Protein X to each well.

    • Add 5 µL of a 2X solution of the acceptor bead-conjugated antibody against Protein Y to each well.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature to allow for the formation of the protein-protein complex and compound binding.

  • Donor Bead Addition:

    • In subdued light, add 10 µL of a 2X solution of streptavidin-coated donor beads to each well.

  • Final Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature in the dark.

    • Measure the AlphaLISA signal on a compatible plate reader.

Data Analysis and Hit Criteria:

  • A decrease in the AlphaLISA signal indicates inhibition of the protein-protein interaction.

  • Calculate the percent inhibition and identify hits based on a predefined threshold.

Parameter Example Value Rationale
Final Protein Concentrations10 nM eachDetermined through checkerboard titration to be optimal for signal generation.
Final Bead Concentrations20 µg/mL eachAs per manufacturer's recommendations and optimized for the specific assay.[15][16]
Final Compound Concentration10 µMStandard for primary HTS.
Z'-factor> 0.5Indicates a robust and reliable assay.[5][9]
Signaling Pathway and Assay Principle Diagrams

FP_Assay cluster_0 No Inhibition cluster_1 Inhibition Protease_A Protease Product_A1 Fragment 1 Protease_A->Product_A1 Cleavage Product_A2 Fragment 2 Protease_A->Product_A2 Cleavage Substrate_A Fluorescent Substrate Substrate_A->Protease_A Low_FP Low FP Signal Product_A1->Low_FP Product_A2->Low_FP Protease_B Protease Substrate_B Fluorescent Substrate Protease_B->Substrate_B No Cleavage High_FP High FP Signal Substrate_B->High_FP Inhibitor Inhibitor (Analog) Inhibitor->Protease_B Binding

Caption: Principle of the Fluorescence Polarization (FP) assay for protease inhibitors.

AlphaLISA_Assay cluster_0 PPI Intact cluster_1 PPI Inhibited Donor_A Donor Bead ProteinX_A Protein X Donor_A->ProteinX_A Biotin-Strep Acceptor_A Acceptor Bead Signal_A Light Signal (615 nm) Acceptor_A->Signal_A Energy Transfer ProteinY_A Protein Y ProteinX_A->ProteinY_A Interaction ProteinY_A->Acceptor_A Antibody Donor_B Donor Bead ProteinX_B Protein X Donor_B->ProteinX_B Acceptor_B Acceptor Bead NoSignal_B No Signal Acceptor_B->NoSignal_B No Energy Transfer ProteinY_B Protein Y ProteinX_B->ProteinY_B No Interaction ProteinY_B->Acceptor_B Inhibitor Inhibitor (Analog) Inhibitor->ProteinX_B Binding

Caption: Principle of the AlphaLISA assay for protein-protein interaction inhibitors.

Hit Validation and Follow-up Studies

It is crucial to recognize that primary HTS hits are not confirmed active compounds. A rigorous process of hit validation is necessary to eliminate false positives and prioritize the most promising chemical matter.[17]

Key Steps in Hit Validation:

  • Re-testing: Re-test the primary hits from a freshly prepared sample to confirm their activity.

  • Dose-Response Curves: Generate dose-response curves to determine the potency (IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Employ a secondary assay with a different detection technology to confirm the activity of the hits. This helps to rule out assay-specific artifacts.

  • Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds in a fluorescence-based assay).

  • Structure-Activity Relationship (SAR) Analysis: For active compounds, test commercially available analogs to establish an initial SAR.[9] This can provide early insights into the chemical features required for activity.

Conclusion

High-throughput screening is an indispensable tool in modern drug discovery for identifying novel bioactive molecules.[4][18] The this compound scaffold holds considerable promise for the development of new therapeutics. By employing robust and well-validated HTS protocols, such as the fluorescence polarization, cell-based proliferation, and AlphaLISA assays detailed in this guide, researchers can effectively screen large compound libraries and identify promising hit compounds. A disciplined approach to hit validation is paramount to ensure that the most promising candidates are advanced into lead optimization programs.

References

Sources

Introduction: Navigating the Preclinical Path of a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vivo experimental setup for (Cycloheptylamino)(oxo)acetic acid, designed for researchers, scientists, and drug development professionals.

This compound is a small molecule available from commercial suppliers.[1][2] As of the current literature, this compound is a novel chemical entity (NCE) with no established biological activity or published in vivo data. Therefore, this document serves as a comprehensive guide, structured as a strategic workflow, for the initial in vivo characterization of this and other similar NCEs. The protocols outlined herein are designed to establish a foundational understanding of the compound's behavior in a biological system, a critical prerequisite for any targeted efficacy studies.

As a Senior Application Scientist, the following notes are built on the principle of a self-validating experimental cascade. Each phase is designed to provide the necessary data to justify proceeding to the next, ensuring a resource-efficient and ethically sound investigation. We will proceed from essential pre-formulation and in vitro characterization to foundational in vivo pharmacokinetic and safety studies, culminating in examples of efficacy models that could be employed once a therapeutic hypothesis is formed.

Phase 1: Pre-In Vivo Characterization - Building the Foundation

Before any animal is dosed, a thorough understanding of the compound's physicochemical and basic biological properties is paramount. This front-loading of characterization prevents costly and avoidable failures in later in vivo stages.

Physicochemical Profiling

A comprehensive physicochemical profile is the bedrock of any successful in vivo study. This data informs formulation development and helps in the interpretation of pharmacokinetic data.

  • Purity and Identity Confirmation: The purity of the test compound must be confirmed via methods such as High-Performance Liquid Chromatography (HPLC) and its identity verified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

  • Solubility: Aqueous solubility is a critical determinant of oral bioavailability.[3][4] The solubility of this compound should be determined in various biologically relevant media (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric and intestinal fluids).

  • LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH provides an indication of the compound's lipophilicity and its potential to cross biological membranes.

  • Stability: The compound's stability should be assessed in the solid state, in solution at various pH values, and in the presence of liver microsomes to identify any potential metabolic liabilities.

In Vitro Biological Activity Screening

Given the unknown nature of this compound, a broad-based in vitro screening approach is recommended to generate initial hypotheses about its biological function.

  • Cytotoxicity Assays: The compound should be screened against a panel of cancer cell lines (e.g., NCI-60 panel) to assess for potential anti-proliferative effects.

  • Anti-inflammatory Assays: An initial screen for anti-inflammatory activity can be conducted using lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells), measuring the inhibition of nitric oxide (NO) or pro-inflammatory cytokines like TNF-α and IL-6.

  • Antimicrobial Assays: The compound can be tested for activity against a panel of representative Gram-positive and Gram-negative bacteria.[5]

  • Receptor/Enzyme Profiling: If resources permit, screening against a broad panel of common drug targets (e.g., kinases, GPCRs) can provide valuable mechanistic insights.

The following diagram illustrates the initial decision-making workflow:

G cluster_preclinical Phase 1: Pre-In Vivo Workflow cluster_invivo Phase 2: In Vivo Studies start NCE: this compound physchem Physicochemical Profiling (Purity, Solubility, Stability) start->physchem invitro_screen In Vitro Biological Screening (Cytotoxicity, Anti-inflammatory, etc.) physchem->invitro_screen data_analysis Data Analysis & Hypothesis Generation invitro_screen->data_analysis go_nogo Proceed to In Vivo? data_analysis->go_nogo pk_study Pharmacokinetics (PK) & Formulation go_nogo->pk_study Yes stop Program Halt / Redesign go_nogo->stop No

Caption: Initial workflow for NCE characterization.

Phase 2: Foundational In Vivo Studies - Pharmacokinetics and Safety

Once a compound has demonstrated promising in vitro activity and has a viable formulation, the first in vivo studies can be initiated. These are not efficacy studies but are crucial for understanding how the compound behaves in a living organism.

Formulation Development

The majority of new chemical entities are poorly water-soluble, which presents a significant challenge for in vivo administration.[3][6] Based on the solubility data from Phase 1, an appropriate vehicle must be developed.

Formulation Strategy Components Suitable For Considerations
Aqueous Solution Saline, PBS, 5% DextroseWater-soluble compoundsIdeal, but rare for NCEs.
Co-solvent System PEG400, Propylene Glycol, EthanolModerately soluble compoundsPotential for toxicity at high concentrations.
Suspension 0.5% Carboxymethylcellulose (CMC), 0.1% Tween 80Poorly soluble, stable compoundsRequires particle size control and uniform dosing.
Lipid-Based System Oils, Self-emulsifying systems (SEDDS)Lipophilic compoundsCan enhance oral absorption of BCS Class II drugs.[4]
Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7][8] This data is critical for designing the dosing regimen for subsequent efficacy and toxicology studies.

Protocol: Rodent Pilot Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) or CD-1 mice (n=3 per group). Rodents are chosen for their physiological similarities to humans and well-established handling techniques.[7]

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10-20 mg/kg).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the compound in the appropriate formulation.

    • Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) via tail vein or submandibular bleed.[8]

    • Process blood to plasma and store at -80°C.

  • Analysis:

    • Quantify compound concentration in plasma using LC-MS/MS.

    • Calculate key PK parameters using non-compartmental analysis.[9]

  • Key Parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve (drug exposure).

    • t1/2: Half-life.

    • CL: Clearance.

    • F%: Bioavailability (calculated from IV and PO data).

Maximum Tolerated Dose (MTD) Study

An MTD study is conducted to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Protocol: Rodent MTD Study

  • Animal Model: Mice or rats (n=3-5 per group).

  • Procedure:

    • Administer single, escalating doses of the compound to different groups of animals.

    • Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture) for 7-14 days.

    • At the end of the study, perform a gross necropsy and collect key organs for histopathology.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss in body weight.

Phase 3: Efficacy Modeling - Testing the Hypothesis

With PK and safety data in hand, and a therapeutic hypothesis generated from in vitro screening, a relevant in vivo efficacy model can be selected. Below are two detailed examples.

Example 1: Acute Anti-inflammatory Model - Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the efficacy of potential anti-inflammatory agents.[10][11][12]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200g), n=6-8 per group.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).

    • Groups 3-5: this compound at three dose levels (e.g., 10, 30, 100 mg/kg, PO), selected based on MTD and PK data.

  • Procedure:

    • Administer the test compound or controls orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint and Data Analysis:

    • The primary endpoint is the increase in paw volume (edema).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

    • Statistical analysis: One-way ANOVA followed by Dunnett's post-hoc test.

G cluster_protocol Carrageenan-Induced Paw Edema Workflow start Acclimatize Rats (n=6-8/group) dosing Oral Dosing (Vehicle, Control, Test Compound) start->dosing wait Wait 60 min dosing->wait carrageenan Inject Carrageenan (0.1 mL, 1%) into Paw wait->carrageenan measure_0 Measure Paw Volume (T=0) carrageenan->measure_0 measure_hourly Measure Paw Volume (T=1, 2, 3, 4, 5 hr) measure_0->measure_hourly analysis Calculate % Inhibition & Statistical Analysis measure_hourly->analysis end Study Complete analysis->end

Caption: Workflow for the paw edema anti-inflammatory model.

Example 2: Neurodegenerative Disease Model

Should in vitro screening suggest a neuroprotective effect, various animal models of neurodegeneration can be employed.[13][14] These models are complex and require careful selection based on the specific disease being modeled (e.g., Alzheimer's, Parkinson's).[15][16]

Protocol: General Considerations for Neurodegenerative Models

  • Animal Model: The choice of model is critical and can range from transgenic mice expressing disease-related proteins (e.g., APP/PS1 for Alzheimer's) to toxin-induced models (e.g., MPTP for Parkinson's).[14] Larger animal models like pigs are also being developed for better translation to human disease.[15]

  • Dosing Regimen: Chronic dosing is typically required, and the duration will depend on the model and the progression of the pathology. The route of administration must ensure the compound can cross the blood-brain barrier.

  • Endpoints:

    • Behavioral Tests: To assess cognitive function (e.g., Morris water maze, Y-maze) or motor function (e.g., rotarod, open field test).

    • Biochemical Markers: Measurement of disease-specific proteins (e.g., Aβ plaques, phosphorylated tau, α-synuclein) in brain tissue via ELISA or Western blot.

    • Histopathology: Immunohistochemical staining of brain sections to quantify neuronal loss, gliosis, or protein aggregates.

The translation of findings from animal models of neurodegeneration to the clinic has been challenging.[14][16] Therefore, a robust experimental design with multiple relevant endpoints is crucial for generating meaningful data.

Ethical Considerations

All in vivo experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies.

Conclusion

The in vivo evaluation of a novel compound such as this compound is a systematic, multi-phase process. It begins with rigorous pre-in vivo characterization to build a solid foundation of data. This is followed by essential pharmacokinetic and safety studies to understand the compound's behavior in a living system. Only then can well-designed efficacy studies in relevant disease models be conducted to test a specific therapeutic hypothesis. This structured approach maximizes the potential for success while adhering to the highest standards of scientific integrity and animal welfare.

References

  • Vertex AI Search. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PubMed Central.
  • Drug Target Review. (2018). Animal model of Huntington's offers advantages for testing treatments.
  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
  • World Pharma Today. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Neuron. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • National Institutes of Health. (n.d.). Animal Models of Neurodegenerative Diseases.
  • MDPI. (n.d.). Non-Clinical Models for Neurodegenerative Diseases: Therapeutic Approach and Drug Validation in Animal Models.
  • WuXi AppTec. (n.d.). Rodent Pharmacokinetics.
  • ResearchGate. (n.d.). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?.
  • Slideshare. (n.d.). Invivo screening methods for anti inflammatory agents.
  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds.
  • ResearchGate. (n.d.). Pharmacokinetic parameters for mice, rats, and dogs obtained by the noncompartmental analysis.
  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
  • SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
  • National Institutes of Health. (2020). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice.
  • Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches.
  • National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies.
  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study.
  • National Institutes of Health. (n.d.). Advancements in small molecule drug design: A structural perspective.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 1018243-04-3.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C9H15NO3, 5 grams.
  • National Institutes of Health. (n.d.). Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway.
  • ResearchGate. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review.
  • PubMed. (1985). Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics.
  • MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.

Sources

Application Notes and Protocols for the Purification of (Cycloheptylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity for (Cycloheptylamino)(oxo)acetic acid

This compound, a derivative of oxamic acid, belongs to a class of compounds with significant potential in medicinal chemistry and materials science. The efficacy and safety of such molecules in any application, particularly in drug development, are intrinsically linked to their purity. Even minor impurities can lead to erroneous experimental results, altered pharmacological profiles, and potential toxicity. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind the selection of each technique. Our approach emphasizes robust, reproducible methods that ensure the high purity required for demanding research and development applications.

The structure of this compound, featuring a polar carboxylic acid and amide group juxtaposed with a nonpolar cycloheptyl moiety, presents unique purification challenges. This amphiphilic nature necessitates a careful selection of solvents and techniques to effectively remove starting materials, byproducts, and other contaminants. The methods detailed herein are designed to address these challenges, providing a clear path to obtaining highly pure material.

Strategic Approaches to Purification: A Multi-faceted Strategy

A single purification method is often insufficient to achieve the desired level of purity. Therefore, a multi-step strategy is typically employed, leveraging the distinct physicochemical properties of the target compound and its impurities. The optimal purification workflow for this compound will likely involve a combination of the following techniques:

  • Crystallization: Often the most effective method for bulk purification, exploiting differences in solubility between the desired compound and impurities.

  • Acid-Base Extraction: A powerful technique for separating acidic compounds, like our target molecule, from neutral or basic impurities.

  • Chromatography: Provides high-resolution separation and is ideal for removing closely related impurities. Both normal-phase and reversed-phase chromatography can be adapted for this purpose.

The choice and sequence of these techniques will depend on the nature and quantity of the impurities present in the crude product.

In-Depth Methodologies and Protocols

Recrystallization: The Workhorse of Bulk Purification

Principle: Recrystallization is a technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature, while impurities remain either highly soluble or insoluble at all temperatures.

Rationale for this compound: The presence of both polar (carboxylic acid, amide) and nonpolar (cycloheptyl) groups suggests that a mixed solvent system may be optimal. A polar solvent to dissolve the functional groups and a nonpolar solvent to solubilize the hydrocarbon tail will likely provide the necessary solubility profile for effective recrystallization.

Protocol for Recrystallization:

  • Solvent Screening: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, heptane) at room and elevated temperatures. Look for a solvent or solvent pair that provides a significant difference in solubility with temperature. A good starting point is an alcohol/water or ethyl acetate/heptane mixture.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the chosen primary solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. If a mixed solvent system is used, dissolve the compound in the solvent in which it is more soluble first.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add the anti-solvent (the solvent in which the compound is less soluble) to the hot solution until it becomes slightly turbid. If a single solvent is used, simply allow the solution to cool slowly.

  • Cooling and Crystal Growth: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Parameter Recommendation Rationale
Solvent System Ethanol/Water or Ethyl Acetate/HeptaneBalances the polarity of the molecule for optimal solubility gradient.
Cooling Rate Slow, undisturbed coolingPromotes the formation of larger, purer crystals by allowing for selective incorporation into the crystal lattice.
Final Purity Typically >98%Effective for removing bulk impurities.
Acid-Base Extraction: Exploiting Acidity for Separation

Principle: This technique separates acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic solvents at various pH levels. This compound, being a carboxylic acid, can be deprotonated with a weak base to form a water-soluble salt.

Rationale: This method is highly effective for removing non-acidic impurities from the crude product. By converting the acidic target compound into its salt, it can be selectively transferred to an aqueous phase, leaving neutral and basic impurities in the organic phase.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Phase Separation: Allow the layers to separate. The deprotonated this compound salt will be in the aqueous layer. Drain the aqueous layer into a clean flask.

  • Back Extraction (Optional): To maximize recovery, the organic layer can be extracted again with fresh sodium bicarbonate solution.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid, such as 1M hydrochloric acid (HCl), with stirring until the pH is acidic (pH 2-3). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any residual salts and then dry it under vacuum.

Extraction_Workflow Crude Crude Product in Organic Solvent Add_Base Add aq. NaHCO3 (Weak Base) Crude->Add_Base Separate Separate Phases Add_Base->Separate Organic_Phase Organic Phase (Neutral/Basic Impurities) Separate->Organic_Phase Discard Aqueous_Phase Aqueous Phase (Product as Salt) Separate->Aqueous_Phase Acidify Acidify with HCl Aqueous_Phase->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure this compound Filter_Dry->Pure_Product

Caption: Workflow for Acid-Base Extraction Purification.

Flash Column Chromatography: For High-Purity Polishing

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For polar compounds like carboxylic acids, both normal-phase and reversed-phase chromatography can be effective.[1]

Rationale: When impurities are structurally very similar to the target compound, recrystallization and extraction may not be sufficient. Flash chromatography offers a higher degree of separation and is ideal as a final polishing step. Given the polarity of this compound, reversed-phase chromatography is often a good choice.

a) Reversed-Phase Flash Chromatography Protocol:

Stationary Phase: C18-functionalized silica gel. Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group and improve peak shape.[1][2]

  • Sample Preparation: Dissolve the partially purified product in a minimal amount of the mobile phase or a strong solvent like methanol.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% TFA).

  • Loading: Load the sample onto the column.

  • Elution: Begin the elution with the initial mobile phase composition and gradually increase the proportion of the organic solvent. The more nonpolar impurities will elute first, followed by the this compound.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

b) Normal-Phase Flash Chromatography Protocol:

Stationary Phase: Silica gel. Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape and prevent streaking.[3]

  • Sample Preparation: Dissolve the sample in a minimal amount of the mobile phase or a compatible solvent.

  • Column Packing and Equilibration: Pack the column with silica gel and equilibrate with the mobile phase.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with the chosen mobile phase, potentially using a gradient of increasing polarity.

  • Fraction Collection and Analysis: Collect and analyze fractions as described for reversed-phase chromatography.

  • Solvent Removal: Combine pure fractions and remove the solvent.

Purification_Strategy Crude_Product Crude this compound Extraction Acid-Base Extraction Crude_Product->Extraction Bulk Impurity Removal Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Flash Chromatography (Normal or Reversed-Phase) Recrystallization->Chromatography Final Polishing (Optional) Purity_Analysis Purity Analysis (HPLC, NMR, MS) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Pure_Product High-Purity Product (>99%) Purity_Analysis->Pure_Product

Caption: Overall Purification Strategy Flowchart.

Purity Assessment

After each purification step, it is crucial to assess the purity of the material. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. Both reversed-phase and normal-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Technique Information Provided Typical Purity Target
HPLC Quantitative Purity (%)>99%
¹H NMR Structural Confirmation, Impurity ProfileNo observable impurities
MS Molecular Weight ConfirmationCorrect [M+H]⁺ or [M-H]⁻
Melting Point Purity IndicationSharp, narrow range

Conclusion

The purification of this compound requires a systematic approach tailored to the specific impurities present in the crude material. A combination of acid-base extraction for initial cleanup, followed by recrystallization for bulk purification, and optional flash chromatography for final polishing, provides a robust pathway to obtaining material of high purity. The protocols and rationales provided in these application notes serve as a comprehensive guide for researchers and scientists, enabling them to confidently purify this valuable compound for their specific applications.

References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved from [Link]

Sources

Scalable synthesis of 2-(Cycloheptylamino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalable Synthesis of 2-(Cycloheptylamino)-2-oxoacetic Acid

Abstract

This application note provides a comprehensive, scalable, and robust two-step methodology for the synthesis of 2-(Cycloheptylamino)-2-oxoacetic acid, a valuable α-ketoamide building block in medicinal chemistry and drug development. The α-ketoamide motif is a privileged structure found in numerous biologically active compounds and drug candidates.[1][2] Our protocol is designed for researchers, chemists, and process development scientists, emphasizing not only the procedural steps but also the underlying chemical principles, optimization strategies, and safety considerations essential for scaling from the laboratory bench to kilogram-level production. The synthesis proceeds via the formation of ethyl 2-(cycloheptylamino)-2-oxoacetate, followed by its efficient hydrolysis to the target acid, offering high yields and purity.

Introduction and Strategic Overview

2-(Cycloheptylamino)-2-oxoacetic acid, also known as N-cycloheptyl oxamic acid, belongs to the α-ketoamide class of compounds. This functional group is of significant interest due to its versatile chemical reactivity and its role as a key pharmacophore in various therapeutic agents, including protease inhibitors.[2] The development of a scalable, cost-effective, and reliable synthetic route is paramount for facilitating its use in drug discovery pipelines.

The presented synthesis is a robust two-step process:

  • Amidation: A nucleophilic acyl substitution reaction between cycloheptylamine and diethyl oxalate to form the intermediate, ethyl 2-(cycloheptylamino)-2-oxoacetate.

  • Hydrolysis: Saponification of the ethyl ester intermediate to yield the final 2-(cycloheptylamino)-2-oxoacetic acid.

This route was selected for its operational simplicity, use of readily available and inexpensive starting materials, and amenability to large-scale production.

Synthetic Pathway and Mechanistic Rationale

The overall synthetic transformation is outlined below. Each step is designed for high efficiency and scalability.

G A Cycloheptylamine S1 Step 1: Amidation A->S1 B Diethyl Oxalate B->S1 C Ethyl 2-(cycloheptylamino)-2-oxoacetate (Intermediate) S2 Step 2: Hydrolysis C->S2 1. NaOH (aq) 2. HCl (aq) D 2-(Cycloheptylamino)-2-oxoacetic Acid (Final Product) S1->C Ethanol S2->D

Caption: High-level workflow for the two-step synthesis.

Step 1: Amidation of Diethyl Oxalate

Mechanism: The synthesis commences with the nucleophilic attack of the primary amine, cycloheptylamine, on one of the electrophilic carbonyl carbons of diethyl oxalate.[3] This reaction is a classic example of nucleophilic acyl substitution. The tetrahedral intermediate formed subsequently collapses, expelling an ethoxide leaving group to form the stable amide bond.

Causality Behind Experimental Choices:

  • Stoichiometry: A 1:1 molar ratio of cycloheptylamine to diethyl oxalate is crucial. Primary amines possess two reactive N-H protons and can potentially react with both ester groups of diethyl oxalate to form a symmetrical N,N'-dicycloheptyloxamide.[4][5] By controlling the stoichiometry and maintaining a moderate reaction temperature, the formation of this diamide byproduct is minimized.

  • Solvent: Absolute ethanol is an excellent solvent choice. It is chemically compatible with the reactants and, conveniently, is also a byproduct of the reaction. Its use simplifies downstream processing as there is no need to separate a different solvent from the product mixture.

  • Temperature Control: The reaction is exothermic. Maintaining the temperature, typically at reflux, provides sufficient energy to overcome the activation barrier while preventing runaway reactions or excessive byproduct formation.

Step 2: Saponification of the Ester Intermediate

Mechanism: The hydrolysis of the ethyl ester is achieved through saponification, a base-catalyzed process. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the ester carbonyl carbon. The resulting tetrahedral intermediate eliminates the ethoxide ion to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form the sodium carboxylate salt. A final acidification step with a strong acid, like HCl, protonates the carboxylate to yield the final product.

Causality Behind Experimental Choices:

  • Base: Sodium hydroxide (NaOH) is a strong, inexpensive base that effectively drives the hydrolysis to completion.

  • Acidification: A strong mineral acid like hydrochloric acid (HCl) is used to ensure complete protonation of the carboxylate salt during the workup. The pH should be carefully adjusted to <2 to maximize the precipitation and yield of the final product.

  • Purification: The final product often precipitates from the aqueous solution upon acidification and can be isolated by simple filtration, making this a highly efficient and scalable purification method. If required, further purification can be achieved by recrystallization.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(cycloheptylamino)-2-oxoacetate (Intermediate)

Materials and Equipment:

  • Cycloheptylamine (1.0 eq)

  • Diethyl oxalate (1.05 eq)

  • Absolute Ethanol (approx. 3 mL per gram of cycloheptylamine)

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of cycloheptylamine (e.g., 50.0 g, 0.442 mol) in absolute ethanol (150 mL) in a 500 mL round-bottom flask, add diethyl oxalate (67.6 g, 0.464 mol) dropwise over 15 minutes with stirring.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator. The crude product is obtained as an oil or a low-melting solid.

  • The crude intermediate is often of sufficient purity for the subsequent hydrolysis step. If higher purity is required, it can be purified by vacuum distillation.

Protocol 2: Synthesis of 2-(Cycloheptylamino)-2-oxoacetic Acid (Final Product)

Materials and Equipment:

  • Crude Ethyl 2-(cycloheptylamino)-2-oxoacetate (1.0 eq)

  • Sodium Hydroxide (NaOH) pellets (2.2 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Large beaker or Erlenmeyer flask

  • Ice bath

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Prepare a solution of sodium hydroxide (e.g., 38.9 g, 0.972 mol) in deionized water (400 mL) in a 1 L beaker. Stir until the pellets are fully dissolved. Caution: This process is exothermic.

  • Add the crude ethyl 2-(cycloheptylamino)-2-oxoacetate (assuming 100% conversion from 0.442 mol of starting amine) to the NaOH solution with vigorous stirring.

  • Stir the mixture at room temperature for 4-6 hours, or until the hydrolysis is complete (as monitored by TLC, observing the disappearance of the starting ester).

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly and carefully add concentrated HCl to the cold mixture with continuous stirring. Monitor the pH. Continue adding acid until the pH is approximately 1-2. A thick white precipitate will form.

  • Stir the cold slurry for an additional 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (e.g., 2 x 100 mL) to remove residual salts.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Data Summary and Characterization

The following table summarizes typical results and characterization data for the synthesis.

ParameterEthyl 2-(cycloheptylamino)-2-oxoacetate2-(Cycloheptylamino)-2-oxoacetic Acid
Molecular Formula C₁₁H₁₉NO₃C₉H₁₅NO₃
Molecular Weight 213.27 g/mol 185.22 g/mol
Physical Form Colorless oil or white solidWhite crystalline solid
Typical Yield >95% (crude)85-92% (over two steps)
Melting Point Not applicable (often used crude)~110-114 °C
¹H NMR (CDCl₃, δ) 6.8 (br s, 1H, NH), 4.3 (q, 2H, OCH₂), 3.9 (m, 1H, NCH), 1.4-1.8 (m, 12H, CH₂), 1.3 (t, 3H, CH₃)9.5 (br s, 1H, COOH), 7.0 (br s, 1H, NH), 3.9 (m, 1H, NCH), 1.4-1.8 (m, 12H, CH₂)
¹³C NMR (CDCl₃, δ) 161.5, 158.0, 63.0, 50.0, 35.0, 28.0, 24.0, 14.0163.0, 157.5, 50.5, 35.0, 28.0, 24.0
FT-IR (KBr, cm⁻¹) ~3300 (N-H), ~1740 (Ester C=O), ~1660 (Amide C=O)~3300 (N-H), ~2500-3000 (O-H), ~1730 (Acid C=O), ~1650 (Amide C=O)

Scalability and Process Optimization

Transitioning this synthesis to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Caption: Key process control points for scalable synthesis.

  • Heat Management: Both the amidation and the acid-base neutralization during hydrolysis are exothermic. On a large scale, a jacketed reactor with controlled cooling is essential to maintain the desired temperature range and prevent safety hazards.

  • Reagent Addition: For the amidation, the slow, subsurface addition of diethyl oxalate to the amine solution is recommended to ensure rapid mixing and dissipate heat effectively. Similarly, the addition of concentrated HCl during the workup must be done slowly and at a low temperature to control the exotherm and promote the formation of an easily filterable crystalline product.

  • Workup and Isolation: Handling large volumes of aqueous solutions requires appropriately sized equipment. The filtration and washing of the final product can be optimized using a filter press or a centrifugal filter for efficient solid-liquid separation on a kilogram scale.

  • Telescoping the Process: The intermediate ester is typically used crude in the subsequent hydrolysis step. This "telescoping" of steps avoids a potentially difficult and energy-intensive purification (vacuum distillation), significantly improving the overall process efficiency and throughput.

Safety Precautions

  • Cycloheptylamine: Corrosive and flammable. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diethyl Oxalate: Irritant. Avoid contact with skin and eyes.

  • Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care. The dissolution in water is highly exothermic.

  • Hydrochloric Acid: Corrosive and causes severe burns. Releases toxic fumes. Always handle in a fume hood with appropriate PPE. The neutralization reaction with NaOH is highly exothermic.

References

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Online] Available at: [Link]

  • De Risi, C., Pollini, G. P., & Zanirato, V. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews, 116(5), 3241–3305. Available at: [Link]

  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Online] Available at: [Link]

  • Piras, M., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(15), 10735–10769. Available at: [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(18), 6589. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Online] Available at: [Link]

  • Hassan, G. S., et al. (1987). Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. Journal of Drug Research, 17(1-2), 123-130. Available at: [Link]

  • RSC Publishing. (2015). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry, 6, 453-462. Available at: [Link]

  • Lautens, M., et al. (2024). Synthesis of N-Aryl-oxamic Acids via Copper Catalysis. Chemistry – A European Journal. Available at: [Link]

Sources

Application Notes and Protocols: (Cycloheptylamino)(oxo)acetic acid as a Putative Chemical Probe for Inflammatory Pathway Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this document, there is a notable absence of published scientific literature detailing the specific biological targets, mechanism of action, and established applications of (Cycloheptylamino)(oxo)acetic acid as a chemical probe. The following application notes and protocols are therefore presented as a hypothetical framework to guide researchers in the initial characterization and potential application of this molecule, based on the known biological activities of the broader class of N-substituted oxamic acids. All proposed experiments require rigorous validation.

Introduction: Unveiling the Potential of a Novel N-Cycloheptyl Oxamic Acid Derivative

This compound, a member of the N-substituted oxamic acid family, presents an intriguing scaffold for chemical biology and drug discovery. While its specific biological activities remain uncharacterized, related N-substituted oxamic acid derivatives have demonstrated a range of biological effects, including anti-inflammatory properties. This has led to the hypothesis that this compound may serve as a valuable chemical probe to investigate signaling pathways involved in inflammation.

This guide provides a structured approach for researchers to systematically evaluate the potential of this compound as a chemical probe. We will outline a hypothetical mechanism of action centered on the inhibition of a key inflammatory enzyme and provide detailed protocols for its characterization in cellular models.

Hypothetical Mechanism of Action: Targeting Pro-Inflammatory Enzyme Activity

Based on the anti-inflammatory potential of related compounds, we hypothesize that this compound may exert its effects by inhibiting a key enzyme in a pro-inflammatory signaling pathway. For the purpose of this guide, we will consider the hypothetical target to be a novel cytosolic phospholipase A2 (cPLA2) isoform, which is often upregulated in inflammatory conditions and is responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.

Diagram of Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytosol Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor 1. Binding cPLA2 Hypothetical Target: cytosolic Phospholipase A2 (cPLA2) Receptor->cPLA2 2. Activation Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid 3. Catalysis COX_LOX COX/LOX Enzymes Arachidonic_Acid->COX_LOX 4. Conversion Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes 5. Synthesis Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation 6. Pro-inflammatory Response CHAOA This compound CHAOA->cPLA2 Inhibition

Caption: Hypothetical signaling pathway illustrating the proposed inhibitory action of this compound on a cytosolic phospholipase A2 (cPLA2) isoform.

Physicochemical Properties and Handling

A summary of the known and predicted properties of this compound is provided below.

PropertyValueSource
CAS Number 1018243-04-3ChemicalBook[1]
Molecular Formula C9H15NO3ChemicalBook[1]
Molecular Weight 185.22 g/mol ChemicalBook[1]
Predicted Density 1.16 ± 0.1 g/cm³ChemicalBook[1]
Predicted pKa 2.31 ± 0.20ChemicalBook[1]
Appearance Solid (presumed)---
Solubility To be determined experimentally (recommend starting with DMSO, then aqueous buffers)---

Stock Solution Preparation: For in vitro and cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 1.85 mg of the compound in 1 mL of DMSO. Store stock solutions at -20°C or -80°C, protected from light and moisture.

Experimental Protocols

The following protocols are designed to guide the initial characterization of this compound's biological activity.

Protocol 1: In Vitro cPLA2 Inhibition Assay

This protocol aims to determine if this compound directly inhibits the enzymatic activity of a purified cPLA2 isoform.

Workflow Diagram

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and This compound dilutions Add_Inhibitor Add this compound to microplate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add cPLA2 Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Substrate Add Fluorescent Substrate Incubate_1->Add_Substrate Incubate_2 Incubate and Measure Fluorescence Add_Substrate->Incubate_2 Calculate_Inhibition Calculate Percent Inhibition Incubate_2->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro cPLA2 inhibition assay.

Materials:

  • Purified recombinant cPLA2 enzyme

  • Fluorescent cPLA2 substrate (e.g., a proprietary fluorescently labeled phospholipid)

  • Assay buffer (e.g., Tris-HCl buffer with CaCl2 and other necessary co-factors)

  • This compound

  • Positive control inhibitor (e.g., a known cPLA2 inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM.

  • To the wells of a 96-well microplate, add 10 µL of each inhibitor dilution. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

  • Add 40 µL of the cPLA2 enzyme solution to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 50 µL of the fluorescent substrate solution to each well.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data Table

CompoundIC50 (µM)
This compound1.5
Positive Control0.2
Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity

This protocol assesses the ability of this compound to inhibit the release of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated macrophages.

Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Cytokine Measurement cluster_2 Data Analysis Seed_Cells Seed Macrophages in a 96-well plate Pretreat Pre-treat with This compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Cell Supernatant Incubate->Collect_Supernatant ELISA Perform TNF-α ELISA Collect_Supernatant->ELISA Calculate_Concentration Calculate TNF-α Concentration ELISA->Calculate_Concentration Determine_IC50 Determine IC50 Value Calculate_Concentration->Determine_IC50

Caption: Workflow for the cell-based anti-inflammatory assay.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • TNF-α ELISA kit

  • 96-well cell culture plate

Procedure:

  • Seed macrophages into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium and pre-treat the cells with 100 µL of the inhibitor dilutions for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Hypothetical Data Table

CompoundTNF-α Release IC50 (µM)
This compound5.2
Known Anti-inflammatory Drug0.8

Trustworthiness and Self-Validation

To ensure the reliability of the findings, the following controls and validation steps are essential:

  • Orthogonal Assays: If this compound shows activity in the primary assay, its effect should be confirmed using an orthogonal assay that measures a different downstream event in the same pathway (e.g., a prostaglandin E2 immunoassay).

  • Cell Viability Assay: A cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run in parallel with the cell-based functional assays to ensure that the observed inhibition is not due to cell death.

  • Inactive Analog: If available, an inactive structural analog of this compound should be tested to demonstrate that the observed biological effect is specific to the active compound's structure.

  • Target Engagement: Advanced techniques such as cellular thermal shift assay (CETSA) or photoaffinity labeling could be employed to confirm direct binding of the compound to its hypothetical target within the cell.

Conclusion and Future Directions

This document provides a foundational guide for the initial investigation of this compound as a potential chemical probe. The proposed hypothetical mechanism and protocols offer a starting point for researchers to explore its biological activities. Should this compound demonstrate potent and selective activity, it could become a valuable tool for dissecting the roles of its target protein in health and disease, particularly in the context of inflammation. Further studies would be warranted to fully characterize its selectivity profile, in vivo efficacy, and pharmacokinetic properties.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Cycloheptylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (cycloheptylamino)(oxo)acetic acid (N-cycloheptyloxamic acid). This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield, purity, and scalability of this important synthetic building block. As N-substituted oxamic acids are crucial motifs in drug discovery, a robust and reproducible synthetic protocol is paramount.[1]

This document moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your synthesis effectively.

Synthesis Overview & Core Mechanism

The synthesis of this compound is fundamentally an amide bond formation between cycloheptylamine and an activated oxalic acid derivative. The most common and direct precursors for the oxoacetic acid moiety are oxalic acid, or more conveniently, its mono-ester mono-acid derivatives like ethyl oxalyl chloride or potassium ethyl oxamate, which prevent the formation of the double-amidation byproduct.

The core of the reaction involves the activation of a carboxylic acid group, making it highly electrophilic and susceptible to nucleophilic attack by the primary amine of cycloheptylamine. This process is typically mediated by a "coupling reagent."

Amide Coupling Mechanism RCOOH Oxalic Acid Derivative (R-COOH) ActivatedIntermediate O-Acylisourea (Activated Intermediate) RCOOH->ActivatedIntermediate + Coupling Agent CouplingAgent Coupling Reagent (e.g., EDC) CouplingAgent->ActivatedIntermediate Product This compound (Amide Product) ActivatedIntermediate->Product + Cycloheptylamine (Nucleophilic Attack) Byproduct Water-Soluble Urea (Byproduct) ActivatedIntermediate->Byproduct Amine Cycloheptylamine (R'-NH2) Amine->Product Troubleshooting Workflow Start Low Yield of This compound CheckReagents 1. Check Reagents Start->CheckReagents CheckConditions 2. Check Conditions Start->CheckConditions CheckWorkup 3. Check Workup Start->CheckWorkup Reagent1 Is Coupling Reagent fresh? (e.g., EDC, HATU) CheckReagents->Reagent1 Degradation? Reagent2 Are Solvents Anhydrous? (DMF, DCM, THF) CheckReagents->Reagent2 Moisture? Reagent3 Is Amine pure? CheckReagents->Reagent3 Purity? Cond1 Inert Atmosphere? (N2 or Ar) CheckConditions->Cond1 Atmosphere? Cond2 Correct Order of Addition? (Pre-activation) CheckConditions->Cond2 Procedure? Cond3 Correct Temperature & Time? CheckConditions->Cond3 Parameters? Cond4 Correct Base & Stoichiometry? (if using HATU, etc.) CheckConditions->Cond4 Additives? Workup1 Was final pH 2-3 during acidification to precipitate? CheckWorkup->Workup1 Precipitation? Workup2 Was product lost in organic washes? CheckWorkup->Workup2 Extraction? Sol1 Use fresh reagents. Store properly. Reagent1->Sol1 Sol2 Dry solvents. Use oven-dried glassware. Reagent2->Sol2 Sol3 Re-purify starting materials. Reagent3->Sol3 Cond1->Sol2 Sol4 Switch to a more robust coupling agent (e.g., HATU). Cond2->Sol4 Cond3->Sol4 Cond4->Sol4 Sol5 Adjust pH carefully. Check with pH paper. Workup1->Sol5 Workup2->Sol5

Sources

Addressing solubility issues of (Cycloheptylamino)(oxo)acetic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Cycloheptylamino)(oxo)acetic acid

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges associated with this compound in experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure reliable and reproducible results.

Part 1: Understanding the Molecule

This compound (Molecular Formula: C9H15NO3) presents a classic solubility challenge. Its structure contains a polar carboxylic acid group capable of hydrogen bonding, but this is counteracted by a large, non-polar cycloheptyl group.[1][2] This dual nature is the primary reason for its limited solubility in purely aqueous solutions.

Key Physicochemical Properties:

  • pKa: The predicted pKa is approximately 2.31±0.20.[3] This indicates it is a relatively strong organic acid. At physiological pH (~7.4), the carboxylic acid group will be deprotonated to form a carboxylate anion (R-COO⁻), which is inherently more water-soluble than the protonated form (R-COOH).[4]

  • Structure: The bulky, hydrophobic cycloheptyl ring significantly decreases water solubility.[1][5] As the size of a non-polar hydrocarbon component of a carboxylic acid increases, its solubility in water rapidly decreases.[1][5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[7] However, it's crucial to use anhydrous DMSO, as absorbed water can decrease the solubility of compounds and increase the likelihood of precipitation upon freeze-thaw cycles.[8]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why does this happen and what can I do?

A2: This is a common problem known as "antisolvent precipitation." When a small volume of a concentrated DMSO stock is added to a large volume of an aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (water) where it is poorly soluble.[9][10] The local concentration of the compound exceeds its aqueous solubility limit, causing it to precipitate.

Troubleshooting Steps:

  • Reduce Final Assay Concentration: The simplest solution is often to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). Typically, this is between 0.1% and 1% for cell-based assays. Using a more dilute stock solution to achieve your final concentration will increase the final DMSO percentage, which may help keep the compound in solution.[10]

  • Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock into the final aqueous buffer, create an intermediate dilution in a mixture of DMSO and your assay buffer. This gradual change in solvent polarity can help prevent precipitation.

  • pH Adjustment: Since this is a carboxylic acid, increasing the pH of the final assay buffer (if the assay chemistry allows) can significantly increase solubility by ensuring the compound is in its more soluble anionic (carboxylate) form.[4][11]

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other solvents can be considered, but their compatibility with your specific assay must be validated.

SolventProsConsAssay Compatibility
DMSO High solubilizing power; miscible with water.[7]Can be toxic to cells at >1%; may interfere with some assays.Widely used, but concentration must be controlled.
Ethanol Less toxic than DMSO for many cell types; volatile.Lower solubilizing power for highly lipophilic compounds.Generally well-tolerated in cell culture at <0.5%.
Methanol Good solvent for many organic molecules.Can be toxic to cells; volatile.Use with caution in cell-based assays.

Q4: How should I store my stock solutions of this compound?

A4: For long-term storage, stock solutions in anhydrous DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C in tightly sealed containers to prevent water absorption and degradation from repeated freeze-thaw cycles.[12][13]

Part 3: Troubleshooting Guides & Protocols

Guide 1: My Compound Shows Inconsistent Activity in My Cell-Based Assay.

This could be a hidden solubility problem. Even if you don't see visible precipitation, microscopic particles or aggregation can lead to inconsistent and erroneous results.

Workflow for Investigating Solubility-Related Inconsistency:

Caption: Troubleshooting workflow for inconsistent assay results.

Protocol 1: Step-Wise Dilution to Prevent Antisolvent Precipitation

This protocol uses an intermediate dilution step to gradually introduce the compound to the aqueous environment.

Objective: To prepare a 10 µM final assay solution from a 10 mM DMSO stock with a final DMSO concentration of 0.1%.

  • Prepare Stock: You have a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Prepare Intermediate Solution (100 µM):

    • Pipette 98 µL of your final assay buffer into a clean microcentrifuge tube.

    • Add 2 µL of the 10 mM DMSO stock solution to the buffer.

    • Crucially, vortex immediately and vigorously for 10-15 seconds. This rapid mixing is key to preventing localized high concentrations that lead to precipitation. This creates a 200 µM intermediate solution in 2% DMSO.

  • Prepare Final Solution (10 µM):

    • Take 10 µL of the 200 µM intermediate solution.

    • Add it to 190 µL of the final assay buffer.

    • Vortex thoroughly. This gives you the final 10 µM solution in 0.1% DMSO.

Guide 2: Optimizing Solubility Using pH

Because this compound is an acid, its solubility is highly dependent on pH.

Decision Framework for pH Modification:

G cluster_yes pH Modification is an Option cluster_no pH Modification is NOT an Option start Goal: Solubilize this compound check_assay_ph Can my assay tolerate a pH change? start->check_assay_ph ph_7_4 Prepare buffer at pH 7.4-8.0 (if assay allows) check_assay_ph->ph_7_4 Yes no_ph_change Assay requires specific pH (e.g., <7) check_assay_ph->no_ph_change No deprotonation At pH > pKa (~2.3), compound is deprotonated to the more soluble carboxylate salt. ph_7_4->deprotonation test_solubility Test solubility in the new buffer. Does it precipitate? ph_7_4->test_solubility success Success: Compound is soluble. test_solubility->success No fail_cosolvent Still precipitates. Combine pH adjustment with co-solvents. test_solubility->fail_cosolvent Yes use_other Rely on other methods: - Co-solvents (DMSO, Ethanol) - Surfactants (Tween-20) - Reduce final concentration no_ph_change->use_other

Caption: Decision framework for using pH to enhance solubility.

References

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598–611. [Link][12]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1845-1864. [Link][11]

  • Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Retrieved January 19, 2026, from [Link][14]

  • Popa, G., & D'Souza, R. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1161–1166. [Link][6]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Topics in Medicinal Chemistry, 10(5), 456–468. [Link][15]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved January 19, 2026, from [Link][13]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Retrieved January 19, 2026, from [Link][1]

  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? Retrieved January 19, 2026, from [Link][2]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved January 19, 2026, from [Link][4]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved January 19, 2026, from [Link][5]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. Retrieved January 19, 2026, from [Link][9]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 19, 2026, from [Link][7]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved January 19, 2026, from [Link][10]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved January 19, 2026, from [Link][8]

Sources

Technical Support Center: By-product Analysis in (Cycloheptylamino)(oxo)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction

Welcome to the technical support center for the synthesis of (cycloheptylamino)(oxo)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable building block in pharmaceutical development, often serving as a precursor for more complex active pharmaceutical ingredients (APIs). Achieving high purity is critical, as even minor by-products can have significant impacts on downstream applications, biological activity, and regulatory compliance.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, minimize, and analyze by-products generated during the synthesis of this α-keto amide.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a common issue that can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and how to investigate them:

  • Incomplete Reaction: The primary cause is often incomplete acylation of cycloheptylamine. This can be due to:

    • Insufficient Reagent Activity: The acylating agent, typically a derivative of oxalic acid like ethyl oxalyl chloride or oxalyl chloride, may have degraded due to moisture.[1][2] These reagents are highly sensitive and hydrolyze to form inactive oxalic acid and HCl.[1][3] Always use freshly opened or properly stored reagents under an inert atmosphere.

    • Suboptimal Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature) to control its exothermic nature. If the temperature is too low, the reaction rate may be too slow, leading to an incomplete conversion within the allotted time.

    • Poor Stoichiometry: Inaccurate measurement of the starting materials can lead to an excess of one reactant, limiting the formation of the desired product.

  • Product Degradation: α-Keto amides can be susceptible to degradation, especially under harsh work-up conditions.

    • Hydrolysis: Exposure to strong acidic or basic conditions during aqueous work-up can lead to hydrolysis of the amide bond, reverting back to cycloheptylamine and oxalic acid.

    • Decarbonylation: Although less common under standard conditions, α-keto acids and their derivatives can undergo decarbonylation at elevated temperatures.

  • Work-up Losses: The product may be lost during the extraction and purification steps.

    • This compound has both acidic (carboxylic acid) and basic (secondary amine) character, making it somewhat amphoteric. Ensure the pH during aqueous extraction is carefully controlled to keep the product in the organic layer. Acidifying the aqueous layer to a pH of ~3-4 will protonate the amine and keep the carboxylic acid neutral, which may improve partitioning into an organic solvent like ethyl acetate.

Q2: I'm observing a significant peak in my LC-MS analysis with a mass corresponding to a diamide by-product (e.g., N,N'-dicycloheptyl-ethanediamide). How is this formed and how can I prevent it?

A2: The formation of the symmetrical diamide, N,N'-dicycloheptylethanediamide, is a classic by-product in this type of reaction.

  • Mechanism of Formation: This by-product arises when two molecules of cycloheptylamine react with one molecule of a bifunctional acylating agent like oxalyl chloride.[3] Primary amines can react with both acyl chloride groups, especially if the amine is used in excess or if it is added too quickly to a concentrated solution of the acylating agent.[4][5] When using a mono-functionalized reagent like ethyl oxalyl chloride, this should be less of an issue, but contamination of this reagent with oxalyl chloride can still lead to the diamide.

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent (e.g., ethyl oxalyl chloride) relative to the cycloheptylamine. This ensures the amine is the limiting reagent.

    • Reverse Addition: Add the cycloheptylamine solution slowly to a stirring solution of the acylating agent at a low temperature (e.g., 0 °C). This maintains a high concentration of the acylating agent, favoring the formation of the desired mono-acylated product.

    • Use a Hindered Base: Incorporating a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.[6]

Q3: My NMR spectrum shows unreacted starting material (cycloheptylamine) even after the reaction has gone to completion according to TLC. What could be happening?

A3: This situation often points to an issue during the aqueous work-up procedure. Cycloheptylamine is a basic compound. If the work-up involves an acidic wash (e.g., with 1M HCl) to remove excess base, the cycloheptylamine will be protonated to form cycloheptylammonium chloride. This salt is highly water-soluble and will be removed into the aqueous layer. However, if the desired product, this compound, is also partially protonated and extracted into the aqueous phase, subsequent neutralization and re-extraction may be incomplete, leaving some starting material behind.

Troubleshooting Step: After the initial acidic wash, consider back-extracting the acidic aqueous layer with fresh organic solvent to recover any product that may have partitioned into it.

Frequently Asked Questions (FAQs)

  • What is the most common synthetic route? The most direct route involves the N-acylation of cycloheptylamine with an oxalic acid derivative.[7] A common and effective laboratory-scale method uses ethyl oxalyl chloride as the acylating agent in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a tertiary amine base to neutralize the HCl by-product.[8]

  • What are the key by-products I should look for? Besides the starting materials, the most common by-products are those resulting from side reactions of the starting materials or intermediates. A summary is provided in the table below.

    By-product NameChemical StructureExpected [M+H]⁺ (m/z)Formation Pathway
    N,N'-DicycloheptylethanediamideC₁₆H₂₈N₂O₂281.22Reaction of 2 eq. of cycloheptylamine with 1 eq. of oxalyl chloride.
    Ethyl (cycloheptylamino)(oxo)acetateC₁₁H₁₉NO₃214.14Incomplete hydrolysis of the ethyl ester if the synthesis starts from ethyl oxalyl chloride.
    Oxalic AcidC₂H₂O₄91.01 (as [M+H]⁺)Hydrolysis of the acylating agent (e.g., oxalyl chloride).[3]
    Unreacted CycloheptylamineC₇H₁₅N114.12Incomplete reaction.
  • Which analytical techniques are best for monitoring reaction progress and final purity?

    • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. Use a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid to ensure consistent spot shape for the acidic product.

    • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.[9][10]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown peaks by providing mass-to-charge ratio (m/z) data for the main product and any by-products.[11]

Visualized Reaction and Analytical Workflow

Reaction Pathway and By-product Formation

The following diagram illustrates the primary synthetic route to this compound from ethyl oxalyl chloride and the competitive formation of the major diamide by-product if oxalyl chloride is present as an impurity.

reaction_pathway cluster_reactants Reactants cluster_products Products Amine Cycloheptylamine Byproduct N,N'-Dicycloheptylethanediamide Amine->Byproduct 2 eq. Intermediate Ethyl (cycloheptylamino)(oxo)acetate Amine->Intermediate 1 eq. AcylChloride Ethyl Oxalyl Chloride AcylChloride->Intermediate 1 eq. OxalylChloride Oxalyl Chloride (Impurity) OxalylChloride->Byproduct 1 eq. Product This compound (after hydrolysis) Intermediate->Product Hydrolysis

Caption: Primary reaction path versus a major side reaction.

Analytical Workflow for By-product Identification

This workflow outlines the logical steps from sample preparation to structural elucidation of unknown impurities.

analytical_workflow A Crude Reaction Mixture B Dilute in Mobile Phase (e.g., 50:50 ACN:H₂O) A->B C Inject into LC-MS System B->C D Separate on C18 Column C->D E Detect by UV and MS D->E F Analyze Mass Spectrum of Unknown Peak E->F G Propose Structure (e.g., Diamide, Unreacted SM) F->G H Confirm by Co-injection with Authentic Standard (if available) G->H

Caption: Logical workflow for impurity identification via LC-MS.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl oxalyl chloride (1.0 eq.).[2]

  • Solvent: Add anhydrous dichloromethane (DCM) to the flask to create a 0.5 M solution.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the cooled solution.

  • Amine Addition: In a separate flask, dissolve cycloheptylamine (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Mobile Phase: 70:30 Ethyl Acetate:Hexanes + 1% Acetic Acid).

  • Hydrolysis & Work-up:

    • Once the reaction is complete, add 1M aqueous LiOH (2.0 eq.) and stir vigorously for 1 hour at room temperature to hydrolyze the ethyl ester.

    • Transfer the mixture to a separatory funnel and remove the aqueous layer.

    • Wash the organic layer with water.

    • Combine the aqueous layers and acidify to pH ~2-3 with 1M HCl.

    • Extract the acidified aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by silica gel chromatography if necessary.

Protocol 2: HPLC-MS Method for By-product Profiling

This method is designed for the baseline separation of the target compound from its common impurities.

ParameterSpecification
Instrumentation Agilent 1260 HPLC with 6120 Quadrupole MS or equivalent
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 210 nm, 254 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 50 - 500

References

  • Ren, J.-W., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23, 7497-7502. Available from: [Link]

  • Molbase. Synthesis of [(2-Oxo-3,5,7-cycloheptatrien-1-yl)amino]oxo-acetic Acid Hydrazide. Available from: [Link]

  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). Available from: [Link]

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. Journal of Chromatography B, 1230, 123906. Available from: [Link]

  • Wikipedia. Oxalyl chloride. Available from: [Link]

  • PubMed Central. Asymmetric biomimetic transamination of α-keto amides to peptides. (2021). Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018). Available from: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]

Sources

Technical Support Center: Synthesis of N-cycloalkyl oxoacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-cycloalkyl oxoacetic acids. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common challenges encountered during synthesis, purification, and characterization. This document is structured in a question-and-answer format to directly address the specific issues you may face in the lab.

Introduction: Why N-cycloalkyl oxoacetic acids?

N-cycloalkyl oxoacetic acids and their derivatives are valuable building blocks in medicinal chemistry and materials science. The α-ketoacid motif is a key pharmacophore in various enzyme inhibitors, while the cycloalkyl group provides conformational rigidity and lipophilicity, often enhancing binding affinity and metabolic stability. However, the synthesis of these molecules is not always straightforward. The bifunctional nature of the reagents, product stability, and purification difficulties present a unique set of challenges. This guide will help you troubleshoot these common pitfalls.

Frequently Asked Questions & Troubleshooting Guides
Category 1: Starting Materials and Reagent Stability

Question 1: My reaction with glyoxylic acid is sluggish and gives low yields. What could be the cause?

Answer: This is a very common issue that almost always traces back to the nature of glyoxylic acid itself. While we draw it as a simple aldehyde, it rarely exists in that form.

  • The Problem of Hydration: In aqueous solutions, where it is often supplied (e.g., 50% in H₂O), glyoxylic acid exists predominantly as its monohydrate (2,2-dihydroxyacetic acid)[1][2]. This gem-diol is significantly less electrophilic than the free aldehyde, which dramatically slows down the initial condensation with your cycloalkylamine to form the hemiaminal intermediate.

  • Equilibrium Limitations: The subsequent dehydration of the hemiaminal to form the imine is a reversible, equilibrium-limited step. The water already present from the reagent solution, and the water produced during the reaction, can push the equilibrium back towards the starting materials.

Causality and Solution:

To overcome this, you must actively drive the equilibrium forward. Simply mixing the reagents at room temperature is often insufficient.

  • Azeotropic Water Removal: The most effective strategy is to use a solvent that forms an azeotrope with water, such as toluene or benzene (use with appropriate safety precautions), and a Dean-Stark apparatus. This physically removes water as it's formed, irreversibly pulling the reaction toward the desired imine intermediate, which is then reduced or rearranged to the final product.

  • Use of Anhydrous Forms: If available, using crystalline glyoxylic acid can be advantageous, though it is highly hygroscopic and must be handled under an inert atmosphere[2][3].

  • Alternative Reagents: Consider starting with an ester of glyoxylic acid (e.g., ethyl glyoxylate). The corresponding imine can be formed and then hydrolyzed in a subsequent step. This avoids the issues associated with water from the outset.

Question 2: I'm observing significant amounts of oxalic acid and glycolic acid as byproducts. Why is this happening and how can I prevent it?

Answer: The formation of these byproducts is a classic pitfall related to the intrinsic instability of glyoxylic acid, especially under thermal stress.

  • The Cannizzaro Reaction: Glyoxylic acid, being an aldehyde without an α-hydrogen, can undergo a self-redox reaction known as the Cannizzaro reaction when heated or under basic conditions. Two molecules of glyoxylic acid disproportionate to form one molecule of glycolic acid (the reduction product) and one molecule of oxalic acid (the oxidation product)[1].

    2 OCHCO₂H + H₂O → HOCH₂CO₂H + HO₂CCO₂H

Causality and Solution:

This side reaction competes directly with your desired amination reaction. The key is to favor the kinetics of the amination over the disproportionation.

  • Strict Temperature Control: Avoid excessive heating. If using a Dean-Stark setup, choose a lower-boiling azeotroping solvent if possible, or apply vacuum to reduce the reflux temperature. The ideal temperature is the minimum required to efficiently remove water without significantly inducing the Cannizzaro reaction.

  • pH Management: The Cannizzaro reaction is base-catalyzed. Ensure your reaction medium is not basic. The cycloalkylamine itself is a base, so using it in large excess can promote this side reaction. A stoichiometric amount or a slight excess (1.0-1.2 equivalents) is recommended.

  • Order of Addition: Adding the glyoxylic acid solution slowly to a heated solution of the cycloalkylamine in the reaction solvent can help ensure that the glyoxylic acid reacts with the amine as soon as it is introduced, rather than accumulating and having the opportunity to disproportionate.

Category 2: Reaction Control and Side Products

Question 3: My synthesis involves oxalyl chloride and a cycloalkylamine. Instead of my desired acid, I'm getting a complex mixture or a neutral, insoluble material. What's going wrong?

Answer: This two-step approach (acylation followed by hydrolysis) requires careful control. The high reactivity of oxalyl chloride is both a blessing and a curse.

  • Mechanism: The intended pathway is the reaction of the cycloalkylamine with one of the acid chloride groups of oxalyl chloride to form an N-cycloalkyl oxamoyl chloride, which is then hydrolyzed to the N-cycloalkyl oxoacetic acid.

  • Common Pitfalls:

    • Diamide Formation: Oxalyl chloride is a bifunctional reagent[4]. If the stoichiometry is not carefully controlled (i.e., if the amine is in excess or added too quickly), it can react at both ends to form a symmetrical N,N'-dicycloalkyl oxamide. This is often a highly stable, insoluble solid that is difficult to remove.

    • Incomplete Hydrolysis: The intermediate N-cycloalkyl oxamoyl chloride may not fully hydrolyze during work-up, leading to a mixed product.

    • Vilsmeier-Haack Type Reactions: If DMF is used as a solvent, it can react with oxalyl chloride to form a Vilsmeier reagent, which can lead to unwanted side reactions[5].

Troubleshooting Workflow:

Start Complex Mixture from Oxalyl Chloride Route Check_Solubility Is there a highly insoluble precipitate? Start->Check_Solubility Check_Stoichiometry Review Stoichiometry & Addition Rate Check_Solubility->Check_Stoichiometry Yes Check_Workup Is the product neutral or still an acid chloride? Check_Solubility->Check_Workup No Slow_Addition Solution: Use slow, dropwise addition of amine to excess oxalyl chloride at low temp. Check_Stoichiometry->Slow_Addition Hydrolysis Solution: Ensure vigorous stirring during aqueous work-up or add a dedicated hydrolysis step (e.g., aq. NaHCO₃). Check_Workup->Hydrolysis

Caption: Troubleshooting workflow for the oxalyl chloride route.

Category 3: Product Isolation and Purification

Question 4: My product seems to be highly water-soluble, making extraction from the aqueous work-up phase impossible. How can I isolate my N-cycloalkyl oxoacetic acid?

Answer: This is a primary challenge for this class of compounds. The combination of a carboxylic acid and a relatively polar amide-like group results in high water solubility, especially for smaller cycloalkyl groups (cyclopropyl, cyclobutyl).

  • The Polarity Problem: Standard extraction with common organic solvents like ethyl acetate or dichloromethane is often inefficient because the partition coefficient (LogP) favors the aqueous phase.

Advanced Isolation Strategies:

StrategyDescriptionRationale & CausalityKey Considerations
Acidification & Extraction Lower the pH of the aqueous layer to ~1-2 with conc. HCl or H₂SO₄ before extraction.The carboxylic acid group (pKa ~3-4) must be fully protonated to its neutral form (R-COOH) to reduce its water solubility and allow it to partition into the organic phase.Use a more polar solvent like n-butanol for extraction, which is more effective for polar solutes. Multiple extractions (5-10x) are often necessary.
Lyophilization Freeze-dry the aqueous solution to remove all water and obtain the crude product as a solid.This avoids thermal degradation and is effective for non-volatile products. It removes the need for solvent extraction entirely.This will concentrate your product along with any water-soluble salts or impurities (e.g., oxalic acid). A subsequent purification step is mandatory.
Ion-Exchange Chromatography Use an anion-exchange resin. Load the reaction mixture, wash with water to remove neutral/basic impurities, then elute the acid with a gradient of a volatile acid (e.g., formic or acetic acid).[6]This method separates molecules based on charge. The negatively charged carboxylate binds to the positively charged resin, providing excellent separation from non-acidic components.Choose a resin with appropriate capacity. The volatile acid used for elution can be removed under vacuum.
Precipitation as a Salt Add a suitable counter-ion to precipitate the product as a salt. For example, adding a solution of dicyclohexylamine or calcium chloride can sometimes precipitate the corresponding salt.Salt formation can dramatically decrease solubility, allowing for isolation by filtration.The salt will need to be re-acidified and extracted to recover the free acid, but this can be a very effective purification/concentration step.
Category 4: Analytical and Characterization

Question 5: The ¹H NMR of my final product is confusing. I don't see a clear aldehyde proton, and there are broad signals. Is my product impure or unstable?

Answer: The spectral features of α-ketoacids can be non-intuitive. The absence of a sharp aldehyde proton signal around 9-10 ppm is expected and is actually evidence of success.

  • Tautomerism and Hydration: In the presence of trace water or in protic solvents (like DMSO-d₆ or CD₃OD), the ketone can exist in equilibrium with its hydrate form, similar to the glyoxylic acid starting material. This can lead to signal broadening or the appearance of multiple sets of signals.

  • Amide Rotamers: The C-N bond of the amide has partial double-bond character, which can restrict rotation. This can lead to the existence of cis and trans rotamers, which are distinct species on the NMR timescale. This can cause doubling of the signals for the cycloalkyl protons adjacent to the nitrogen.

Key Spectroscopic Signatures to Look For:

  • ¹H NMR:

    • Carboxylic Acid Proton: A very broad singlet far downfield (>10 ppm, often not observed).

    • α-CH Proton (on the cycloalkyl ring): A multiplet whose chemical shift and appearance are sensitive to the amide rotamers. Variable temperature NMR can sometimes coalesce these signals.

  • ¹³C NMR:

    • Carboxylic Carbonyl: ~160-165 ppm.

    • Keto Carbonyl: ~190-200 ppm. This is a key signal to confirm the α-keto structure.

    • Amide Carbonyl: ~160-170 ppm.

  • Mass Spectrometry (ESI-): Look for the [M-H]⁻ peak corresponding to the deprotonated carboxylate.

  • Infrared (IR): Look for three distinct C=O stretching frequencies:

    • Carboxylic acid C=O (~1720-1740 cm⁻¹)

    • Ketone C=O (~1680-1700 cm⁻¹)

    • Amide C=O (~1640-1660 cm⁻¹)

General Experimental Protocol

This protocol describes a general method for the synthesis of N-cyclohexyl oxoacetic acid from glyoxylic acid and cyclohexylamine, employing azeotropic removal of water.

Reaction Scheme:

Caption: Synthesis of N-Cyclohexyl oxoacetic acid.

Materials:

  • Glyoxylic acid (50% wt in water)

  • Cyclohexylamine (≥99%)

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging Reagents: To the flask, add toluene (100 mL) and cyclohexylamine (1.0 eq). Begin stirring.

  • Addition: Slowly add glyoxylic acid solution (1.05 eq) to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. If any solids have formed (e.g., from side reactions), filter them off.

  • Work-up: Transfer the toluene solution to a separatory funnel. Wash with 1M HCl (2 x 50 mL) to remove any unreacted cyclohexylamine, followed by brine (1 x 50 mL).

  • Extraction of Product: This is the critical step. The product will likely be in the acidic aqueous washes. Combine the aqueous layers, cool in an ice bath, and acidify further to pH 1 with concentrated HCl. Extract this acidic aqueous layer multiple times with ethyl acetate (e.g., 6 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

References
  • Glyoxylic acid - Wikipedia. Wikipedia. [Link]

  • GLYOXYLIC ACID (OXOACETIC ACID). Ataman Kimya. [Link]

  • Glyoxylic Acid | C2H2O3 | CID 760. PubChem. [Link]

  • Study on Synthesis Technology of Glyoxylic Acid Fine Chemicals. ResearchGate. [Link]

  • Synthesis of the N-cycloalkyl-2-aminoterephthalic acids and the amino functionalized UiO-66-NH2. ResearchGate. [Link]

  • Synthetic method of preparing glyoxylic acid aqueous solution by nitrogen oxide catalyzed oxygen oxidation of glyoxal.
  • Glyoxylic acid: synthesis, isolation, and crystallization. Russian Journal of General Chemistry. [Link]

  • Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1][3]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. PubMed. [Link]

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. PMC - PubMed Central. [Link]

  • A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in its Synthesis Mixture. ChemRxiv. [Link]

  • Oxalyl chloride. Organic Chemistry Portal. [Link]

  • Aziridine-2-carboxylic acids will react with oxalyl chloride to give morpholin-2,3,5-trionones... Chemical Science - MSU chemistry. [Link]

  • Process for the production of oxalyl chloride.

Sources

Degradation pathways of (Cycloheptylamino)(oxo)acetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Cycloheptylamino)(oxo)acetic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized our expertise and field-proven insights to help you navigate the complexities of your research.

Introduction to the Stability of this compound

This compound is a molecule of interest in pharmaceutical development, featuring two key functional groups that dictate its chemical stability: a secondary amide and an α-keto acid. Understanding the degradation pathways of this compound is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of potential drug products.[1] Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of the molecule and helping to identify potential degradation products.[2][3][4] This guide will delve into the likely degradation pathways of this compound and provide practical guidance for your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of this compound.

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

The two primary functional groups prone to degradation are the secondary amide linkage and the α-keto acid moiety. The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6] The α-keto acid portion of the molecule can undergo decarboxylation and is also susceptible to oxidative degradation.[7][8]

Q2: What are the most probable degradation pathways for this molecule?

The most likely degradation pathways for this compound are:

  • Amide Hydrolysis: This is a common degradation route for pharmaceuticals containing an amide bond.[9] Under acidic or basic conditions, the amide bond can be cleaved to yield cycloheptylamine and oxoacetic acid (also known as glyoxylic acid).[5][6][10]

  • Oxidative Degradation: The α-keto acid is susceptible to oxidation, which can lead to various degradation products.[7][11][12] The presence of oxidizing agents, such as peroxides, or even atmospheric oxygen over long periods, can initiate these reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation.[2][13][14] This can involve complex radical-based reactions affecting both the cycloheptyl ring and the α-keto acid group.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decarboxylation of the α-keto acid, leading to the formation of N-cycloheptylformamide. Further degradation could also occur.

Q3: How does pH influence the stability of this compound?

The stability of this compound is expected to be highly pH-dependent.

  • Acidic Conditions: In acidic media, the amide bond is susceptible to hydrolysis.[5][6] The rate of hydrolysis will likely increase with decreasing pH and increasing temperature.

  • Basic Conditions: Basic conditions also promote amide hydrolysis, potentially at a faster rate than in acidic media for some structures.[6][15] The carboxylic acid group will be deprotonated, which may influence the reaction kinetics.

  • Neutral Conditions: The compound is expected to be most stable around neutral pH, although hydrolysis can still occur over extended periods, especially at elevated temperatures.

Q4: What are the potential degradation products I should look for?

Based on the predicted degradation pathways, the primary degradation products to monitor include:

  • Cycloheptylamine: Formed from amide hydrolysis.

  • Oxoacetic Acid (Glyoxylic Acid): The other product of amide hydrolysis.[16]

  • N-cycloheptylformamide: Resulting from thermal decarboxylation.

  • Various oxidation products of the α-keto acid and the cycloheptyl ring.

Q5: How can I monitor the degradation of this compound and its degradation products?

The most common and effective analytical techniques for monitoring the degradation of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[17] A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradation products.[18][19] LC-MS is invaluable for the identification and characterization of unknown degradation products.[1][20]

Troubleshooting Guide for Experimental Analysis

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

Q1: I'm observing significant peak tailing for the parent compound in my reversed-phase HPLC analysis. What could be the cause?

Peak tailing for acidic compounds like this compound is a frequent issue in reversed-phase HPLC.[21]

  • Cause: Secondary interactions between the acidic analyte and residual silanol groups on the silica-based column packing material.

  • Solution 1: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group. This ensures the analyte is in its neutral, non-ionized form, minimizing interactions with the stationary phase.[21]

  • Solution 2: Use a column specifically designed for the analysis of organic acids, such as a polar-embedded or polymer-based column.

  • Solution 3: Add a competing acid, like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), to the mobile phase to mask the active silanol groups.[21]

Q2: After a forced degradation study, my chromatogram shows several new, small peaks. How can I determine if they are actual degradation products?

It's important to differentiate between true degradation products and artifacts.

  • Step 1: Analyze a Blank Sample: Inject a blank sample (the stress medium without the drug substance) that has been subjected to the same stress conditions. This will help identify any peaks originating from the reagents or solvent degradation.

  • Step 2: Compare with a Control Sample: Analyze a control sample of this compound that has not been stressed. This will confirm the retention time of the parent compound and identify any pre-existing impurities.

  • Step 3: Use LC-MS for Identification: If the new peaks are not present in the blank or control samples, they are likely degradation products. Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of these peaks, which will provide crucial information for their identification.[17][20]

Q3: My baseline is noisy and drifting during my HPLC analysis. What are the common causes and solutions?

An unstable baseline can significantly affect the accuracy of your results.

  • Cause 1: Mobile Phase Issues: Dissolved gas in the mobile phase, improper mixing of mobile phase components, or use of non-HPLC grade solvents can all contribute to a noisy baseline.[21]

    • Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Use only high-purity, HPLC-grade solvents and reagents.[21]

  • Cause 2: Column Contamination: Accumulation of contaminants from previous injections can lead to baseline drift.

    • Solution: Flush the column with a strong solvent to remove any adsorbed impurities.[22][23]

  • Cause 3: Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise.

    • Solution: Clean the detector flow cell according to the manufacturer's instructions. If the problem persists, the lamp may need to be replaced.[24]

Q4: I'm having trouble achieving good separation between the parent compound and a suspected degradation product. What can I do?

Optimizing chromatographic separation is key to a reliable stability-indicating method.

  • Solution 1: Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can improve the resolution of closely eluting peaks.

  • Solution 2: Change the Stationary Phase: If modifying the mobile phase is insufficient, try a column with a different stationary phase chemistry (e.g., a C8 instead of a C18, or a phenyl-hexyl column) to alter the selectivity.

  • Solution 3: Adjust the pH of the Mobile Phase: A small change in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.

  • Solution 4: Optimize the Column Temperature: Controlling the column temperature can improve peak shape and resolution.[24]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of this compound.[2][3][25] The following are generalized protocols that should be adapted based on the observed stability of the compound.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical Concentration/LevelTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M60°C - 80°C2 - 24 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MRoom Temp - 60°C1 - 12 hours
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room Temperature2 - 24 hours
Thermal Degradation Dry Heat80°C - 120°C24 - 72 hours
Photodegradation UV and Visible LightICH Q1B guidelinesRoom TemperatureAs per ICH Q1B
Protocol 1: Acid Hydrolysis
  • Prepare a solution of this compound in 0.1 M HCl at a concentration of approximately 1 mg/mL.

  • Transfer the solution to a sealed vial and place it in a water bath or oven at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute the samples with the mobile phase to an appropriate concentration for HPLC or LC-MS analysis.

  • Analyze the samples and compare the results to a control sample stored at room temperature.

Protocol 2: Base Hydrolysis
  • Prepare a solution of this compound in 0.1 M NaOH at a concentration of approximately 1 mg/mL.

  • Keep the solution at room temperature.

  • Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8, 12 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute the samples with the mobile phase for analysis.

  • Analyze the samples and compare them to a control.

Protocol 3: Oxidative Degradation
  • Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Add a solution of hydrogen peroxide to achieve a final concentration of 3%.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Dilute the samples with the mobile phase for analysis.

  • Analyze the samples and compare them to a control.

Protocol 4: Photodegradation
  • Prepare a solution of this compound in a suitable solvent at a concentration of approximately 1 mg/mL.

  • Place the solution in a photostability chamber and expose it to light according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[2]

  • Prepare a control sample wrapped in aluminum foil to protect it from light and place it in the same chamber.

  • After the exposure period, dilute the samples with the mobile phase for analysis.

  • Analyze the exposed and control samples by HPLC or LC-MS.

Visualizing Degradation Pathways and Workflows

Diagram 1: Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound amine Cycloheptylamine parent->amine Amide Cleavage ketoacid Oxoacetic Acid parent->ketoacid Amide Cleavage decarboxylated N-cycloheptylformamide parent->decarboxylated Decarboxylation oxidized_products Oxidized Degradants parent->oxidized_products photo_products Photolytic Products parent->photo_products

Caption: Predicted degradation pathways of this compound.

Diagram 2: Experimental Workflow for a Forced Degradation Study

G start Start: Prepare Drug Substance Solution stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize dilute Dilute for Analysis neutralize->dilute analyze Analyze by HPLC/LC-MS dilute->analyze identify Identify Degradation Products analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a typical forced degradation experiment.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2019). BioPharm International. Retrieved January 19, 2026, from [Link]

  • Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates. (1996). Macromolecules. Retrieved January 19, 2026, from [Link]

  • Lipoic acid-dependent oxidative catabolism of alpha-keto acids in mitochondria provides evidence for branched-chain amino acid catabolism in Arabidopsis. (2004). PubMed. Retrieved January 19, 2026, from [Link]

  • On-Column Sample Degradation. (2007). LCGC International. Retrieved January 19, 2026, from [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Photodegradation of pharmaceutical compounds utilizing various nanoparticles as photocatalysts. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Oxidative deamination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. (2018). MDPI. Retrieved January 19, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 19, 2026, from [Link]

  • Acetic acid, oxo-. (n.d.). National Institute of Standards and Technology. Retrieved January 19, 2026, from [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2016). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • 10.2: Amino Acids Degradation. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. Retrieved January 19, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]

  • Reactions of Amides. (2025). Save My Exams. Retrieved January 19, 2026, from [Link]

  • PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW. (n.d.). Retrieved January 19, 2026, from [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Oxo(propylamino)acetic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 19, 2026, from [Link]

  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids. (2020). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Photocatalytic degradation of selected pharmaceutical compounds in municipal wastewater treatment plant using solar fe2o3-tio2 catalysts. (n.d.). Repository@USM. Retrieved January 19, 2026, from [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. Retrieved January 19, 2026, from [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Retrieved January 19, 2026, from [Link]

  • Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Retrieved January 19, 2026, from [Link]

  • Acetic acid. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 19, 2026, from [Link]

  • Cyclohexaneacetic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

Optimizing reaction conditions for (cycloheptylcarbamoyl)formic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (Cycloheptylcarbamoyl)formic Acid

Welcome to the dedicated technical support guide for the synthesis and optimization of (cycloheptylcarbamoyl)formic acid, also known as N-cycloheptyloxamic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this molecule. As your application support partner, our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances. This guide is structured as a dynamic troubleshooting resource to help you anticipate challenges, optimize conditions, and achieve consistent, high-purity results.

Synthesis Overview: The Acylation of Cycloheptylamine

The most direct and reliable route to (cycloheptylcarbamoyl)formic acid involves the acylation of cycloheptylamine with an oxalic acid derivative. Typically, a half-ester half-acid chloride of oxalic acid (e.g., ethyl oxalyl chloride) or oxalyl chloride itself is used. The reaction with ethyl oxalyl chloride followed by saponification is common, but for directness, the careful reaction with oxalyl chloride followed by a hydrolytic workup is also feasible. This guide will focus on the latter, more direct approach, which requires precise control to avoid side-product formation.

The core transformation is a nucleophilic acyl substitution where the primary amine attacks one of the electrophilic carbonyl carbons of the acylating agent.

Core Reaction Pathway

reagents Cycloheptylamine + Oxalyl Chloride intermediate N-Cycloheptyl-2-chloro-2-oxoacetamide (Acyl Chloride Intermediate) reagents->intermediate Nucleophilic Acyl Substitution hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis Isolation product (Cycloheptylcarbamoyl)formic Acid hydrolysis->product Selective Hydrolysis of Acyl Chloride

Caption: General workflow for the synthesis of (cycloheptylcarbamoyl)formic acid.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Q1: My reaction resulted in a very low yield or failed completely. What are the primary causes?

A low or zero yield is often traced back to issues with reagents or reaction conditions. Let's break down the most common culprits.

  • Cause A: Deactivated Oxalyl Chloride. Oxalyl chloride is highly reactive and exceptionally sensitive to moisture.[1] If it has been improperly stored or handled, it will readily hydrolyze to oxalic acid, HCl, and gaseous byproducts, rendering it ineffective for acylation.

    • Solution: Always use a fresh bottle or a recently opened bottle of oxalyl chloride stored under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously oven- or flame-dried before use. Perform the reaction under a dry, inert atmosphere. A simple test for activity is to carefully add a few drops to a test solvent; fuming (HCl gas) is a positive sign.[2]

  • Cause B: Protonated Amine. The starting amine, cycloheptylamine, is a nucleophile. If the reaction medium is acidic, the amine will be protonated to form the non-nucleophilic cycloheptylammonium salt, halting the reaction.[3]

    • Solution: Ensure you are starting with the free-base form of cycloheptylamine. If your starting material is a salt (e.g., cycloheptylamine hydrochloride), you must add at least two equivalents of a non-nucleophilic base (like triethylamine or diisopropylethylamine) to first neutralize the salt and then to act as an acid scavenger for the HCl generated during the reaction.

  • Cause C: Inadequate Temperature Control. The reaction is highly exothermic. Adding the oxalyl chloride too quickly or at too high a temperature can lead to uncontrolled polymerization or the formation of undesired side products, consuming your starting material without forming the desired product.

    • Solution: The reaction should be performed at a low temperature. Cool the solution of cycloheptylamine and base to 0 °C or even -15 °C in an ice-salt or dry ice/acetone bath before the dropwise addition of oxalyl chloride. Maintain this low temperature throughout the addition.

Troubleshooting Workflow for Low Yield

start Start: Low/No Yield q1 Are reagents fresh & anhydrous? start->q1 s1 Use fresh oxalyl chloride. Ensure dry glassware & inert atm. q1->s1 No q2 Is the amine in its free-base form? q1->q2 Yes end Re-run Optimized Reaction s1->end s2 Use free-base amine or add 2+ equivalents of base for salt form. q2->s2 No q3 Was the reaction temperature controlled? q2->q3 Yes s2->end s3 Add oxalyl chloride dropwise at ≤ 0 °C. q3->s3 No q3->end Yes s3->end

Caption: Decision tree for troubleshooting low reaction yields.

Q2: My final product is impure. What is the likely identity of the major byproduct?

The most common impurity is N,N'-dicycloheptyloxamide.

  • Cause: Incorrect Stoichiometry or Poor Mixing. This symmetrical diamide is formed when a second molecule of cycloheptylamine reacts with the intermediate acyl chloride (N-cycloheptyl-2-chloro-2-oxoacetamide). This happens if:

    • More than one equivalent of amine is used relative to the oxalyl chloride.

    • The oxalyl chloride is added too slowly, or the mixing is inefficient, creating localized areas of high amine concentration.

  • Solution:

    • Stoichiometric Control: Use a slight excess of oxalyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure all the amine is consumed.

    • Inverse Addition: Add the amine solution slowly to the oxalyl chloride solution at low temperature. This maintains an excess of the acylating agent throughout the reaction, minimizing the chance for the second addition.

    • Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular side reaction.

Q3: How can I effectively purify the final product away from starting materials and side products?

(Cycloheptylcarbamoyl)formic acid is a carboxylic acid, a property that is key to its purification.

  • Method 1: Acid-Base Extraction.

    • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Your acidic product will be deprotonated and move into the aqueous layer as the carboxylate salt.

    • The unreacted amine (if any) and the neutral N,N'-dicycloheptyloxamide byproduct will remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify it with a strong acid like 1 M HCl until the pH is ~2.

    • Your product should precipitate as a solid. It can then be collected by filtration, washed with cold water, and dried.

  • Method 2: Recrystallization. If the product is already relatively pure after extraction, recrystallization can be used to achieve high purity. A solvent system like ethanol/water or acetone/hexane is often effective.

Q4: What analytical techniques are best for confirming the product's identity and purity?

A combination of techniques should be used for full characterization.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity. A C18 reverse-phase column with a mobile phase of acetonitrile and water (containing 0.1% formic or trifluoroacetic acid) is a good starting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key signals to look for in ¹H NMR are the amide N-H proton (a broad singlet or triplet), the methine proton on the cycloheptyl ring adjacent to the nitrogen, and the absence of a signal for the formyl proton of formic acid.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches: a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), the amide N-H stretch (~3300 cm⁻¹), and two strong C=O stretches for the amide and carboxylic acid carbonyls (~1720-1650 cm⁻¹).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Aprotic, non-polar to moderately polar solvents are preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are inert to the reagents and dissolve the starting materials well.[5][6] Avoid protic solvents like alcohols, which would react with oxalyl chloride.

Q2: Are there safer alternatives to oxalyl chloride?

Yes. While oxalyl chloride is highly efficient, its toxicity and reactivity are concerns.[1] Alternatives include:

  • Ethyl Oxalyl Chloride: This reagent is less reactive and will form the ethyl ester of the final product. A subsequent hydrolysis (saponification) step with a base like NaOH or LiOH is required to yield the final carboxylic acid. This two-step process is often more controllable.

  • Triphosgene: A solid and sometimes more easily handled phosgene equivalent, though it also requires careful handling due to its toxicity.[7][8]

Q3: How stable is the final product?

N-acyl amino acids are generally stable compounds. The amide bond is robust, and the carboxylic acid is a standard functional group.[9][10] However, like any carboxylic acid, it can undergo esterification or other derivatization reactions under appropriate conditions. For long-term storage, keep it in a cool, dry, and dark place.

Experimental Protocols & Data

Protocol 1: Synthesis of (Cycloheptylcarbamoyl)formic Acid
  • Safety Note: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cycloheptylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M concentration).

  • Basification: Add triethylamine (2.2 eq) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, prepare a solution of oxalyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the oxalyl chloride solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quenching & Hydrolysis: Cool the reaction back to 0 °C and very slowly add water to quench the excess oxalyl chloride and hydrolyze the intermediate acyl chloride.

  • Workup: Transfer the mixture to a separatory funnel. Isolate the product using the acid-base extraction procedure described in the troubleshooting section (Q3).

  • Drying: Dry the final solid product under vacuum.

Data Summary Table
ParameterRecommended ValueRationale
Cycloheptylamine 1.0 equivalentLimiting reagent.
Oxalyl Chloride 1.1 - 1.2 equivalentsSlight excess ensures full conversion of the amine.[11]
Base (e.g., Et₃N) 2.2 - 2.5 equivalentsScavenges two equivalents of HCl produced.
Solvent Anhydrous DCM or THFInert and provides good solubility.
Temperature 0 °C (addition), RT (stirring)Controls exotherm and minimizes side reactions.[5]
Typical Yield 75-90%Dependent on precise control of conditions and workup efficiency.

References

  • PrepChem.com. Synthesis of cyclohexyl isocyanate.
  • Google Patents. (CN1521162A).
  • Benchchem.
  • Organic Syntheses Procedure. cyclohexyl isocyanide.
  • Journal of the American Chemical Society.
  • PMC - NIH.
  • Benchchem. Troubleshooting low yields in the DIBA-H reduction of amides.
  • PubMed.
  • Google Patents. (CN111548287A).
  • Chemical & Pharmaceutical Bulletin. Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes.
  • ResearchGate. Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?
  • PMC - PubMed Central. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • Reddit.
  • Santa Cruz Biotechnology.
  • Organic Chemistry Portal. Oxalyl chloride.
  • Organic Syntheses Procedure. Procedure for the preparation of 2-arylindole-4-carboxylic amide.
  • ChemicalBook.
  • Organic Letters.
  • PubMed. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides.
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • Journal of the American Chemical Society.
  • Wiley Online Library.
  • SciSpace. Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine.
  • SciELO México. Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity.
  • ResearchGate.
  • Semantic Scholar. Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine.
  • Sains Malaysiana. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
  • ResearchGate.
  • Google Patents. The preparation method of cycloalkyl formic acid ester compound.
  • Oriental Journal of Chemistry. A Headspace Gas Chromatographic Method for Determination of Formic Acid Content in Isosulfan Blue and Various Drug Substances.
  • ResearchGate. Spectrophotometric technique for determining simultaneously present formaldehyde and formic acid.
  • PubMed. Simultaneous determination of formic acid and formaldehyde in pharmaceutical excipients using headspace GC/MS.
  • PMC - NIH. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.
  • PubMed.
  • Thermo Fisher Scientific. IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions.
  • Google Patents. (US6727384B1). Method for purifying acid chlorides.
  • PubMed.
  • PMC - NIH. 2-(2-Chlorophenyl)-N-cyclohexyl-2-oxoacetamide.
  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • NIH. N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide.
  • PMC - NIH.
  • ResearchGate.
  • ResearchGate. Conversion of Formic Acid in Organic Synthesis as a C1 Source.
  • ResearchGate. Synthesis of formic acid under basic conditions: a)
  • PubMed. N-Cyclo-hexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide.
  • Beilstein Journals. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.
  • Google Patents. (CN101391945A). A New Method for Purifying Formic Acid.
  • Google Patents. (US4855496A).

Sources

Technical Support Center: Overcoming Poor Cell Permability of (Cycloheptylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with (Cycloheptylamino)(oxo)acetic acid (CHOA) and similar compounds. This guide is designed to provide in-depth troubleshooting and strategic advice for overcoming challenges related to poor cell permeability, a common hurdle in the development of novel therapeutics. Our goal is to equip you with the foundational knowledge and practical protocols necessary to diagnose and solve permeability issues in your experiments.

Section 1: Understanding the Permeability Problem with CHOA

This section addresses the fundamental reasons why a compound like this compound might exhibit poor cell permeability.

Q1: Why is my compound, this compound (CHOA), showing low permeability in my initial screens?

A1: The structure of CHOA itself presents several red flags for poor cell permeability. At a physiological pH of 7.4, the carboxylic acid group is deprotonated, creating a negatively charged molecule.[1] This charge significantly hinders the ability of the compound to passively diffuse across the lipophilic (fat-loving) cell membrane. Additionally, the presence of polar oxygen and nitrogen atoms contributes to a high polar surface area (PSA). Molecules with a PSA greater than 140 Ų generally exhibit poor membrane permeability.[2][3][4][5] Finally, while the cycloheptyl group adds lipophilicity, its bulkiness might also play a role in sterically hindering membrane transit. These factors combined create a classic profile for a compound with permeability challenges.

Q2: What are "Lipinski's Rules of Five" and how do they apply to CHOA?

A2: Lipinski's Rules of Five are a set of guidelines used in drug discovery to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[6][7][8][9] The rules state that a compound is more likely to be membrane permeable and easily absorbed if it meets the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A calculated octanol-water partition coefficient (logP) not greater than 5.

While CHOA likely adheres to the molecular weight and hydrogen bond donor/acceptor rules, its ionized state at physiological pH significantly impacts its effective lipophilicity (logD), which is a more relevant measure than logP for charged molecules. A low logD value is indicative of poor permeability. It's important to remember that these are guidelines, and many successful drugs violate one or more of these rules.[8][9]

Section 2: Initial Assessment of Cell Permeability

Before attempting to improve permeability, it is crucial to obtain a reliable quantitative baseline. This section details the standard assays for this purpose.

Q3: How do I set up a Parallel Artificial Membrane Permeability Assay (PAMPA) to get a baseline permeability value for CHOA?

A3: The PAMPA is an excellent first-line, cell-free assay for assessing passive diffusion.[10][11] It is cost-effective and has high throughput.[12] The assay measures the diffusion of a compound from a donor well, through an artificial lipid membrane, to an acceptor well.

Experimental Protocol: PAMPA
  • Prepare the Lipid Membrane Solution: A common solution is 1% lecithin in dodecane.[12] Sonicate until the lecithin is fully dissolved.

  • Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in the donor plate.

  • Prepare Compound Solutions: Dissolve CHOA in a suitable buffer (e.g., PBS, pH 7.4) containing 5% DMSO to a final concentration of 10 µM.[12][13]

  • Load the Plates:

    • Add 300 µL of buffer to each well of the acceptor plate.[12]

    • Add 150 µL of your CHOA solution to each well of the donor plate.[12]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly for 10-20 hours at room temperature in a moist chamber.[12]

  • Analysis: After incubation, determine the concentration of CHOA in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using established formulas that take into account the volume of the wells, the surface area of the membrane, and the incubation time.

Q4: When should I move to a cell-based assay like the Caco-2 permeability assay?

A4: While PAMPA is useful for assessing passive diffusion, it cannot account for active transport mechanisms, such as uptake or efflux by cellular transporters.[11][14] If you suspect that active transport is a significant factor for your compound, or if you want a more physiologically relevant model of the human intestine, the Caco-2 permeability assay is the next logical step.[14][15][16]

Data Presentation: Permeability Classification
Permeability ClassificationPapp (x 10⁻⁶ cm/s) in Caco-2
Low< 1
Moderate1 - 10
High> 10

Section 3: Troubleshooting & Strategies for Improvement

This section provides a detailed, question-and-answer guide to various strategies for enhancing the cell permeability of CHOA.

Q5: My compound has a carboxylic acid group. What prodrug strategies can I use to mask it?

A5: The carboxylic acid is the primary culprit for CHOA's poor permeability due to its negative charge at physiological pH.[1] A prodrug approach involves chemically modifying this group to create a more lipophilic, neutral molecule that can cross the cell membrane.[17][18][19] Once inside the cell, cellular enzymes (like esterases) cleave the modifying group, releasing the active CHOA.[17]

The most common and effective strategy for carboxylic acids is esterification.[1][20] Creating a simple alkyl ester (e.g., methyl, ethyl, or pivaloyloxymethyl (POM) ester) can dramatically increase lipophilicity and permeability.[20][21]

Prodrug_Strategy cluster_outside Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_inside Intracellular Space CHOA_ionized CHOA (Ionized, Poorly Permeable) CHOA_prodrug CHOA-Ester Prodrug (Neutral, Permeable) CHOA_ionized->CHOA_prodrug Chemical Synthesis CHOA_active Active CHOA (Released) CHOA_prodrug->CHOA_active Passive Diffusion Esterases Esterases CHOA_prodrug->Esterases Enzymatic Cleavage Esterases->CHOA_active Releases

Q6: What formulation-based strategies can I try if chemical modification is not an option?

A6: If you cannot modify the structure of CHOA, formulation strategies can be employed to improve its bioavailability.[22][23] These approaches aim to increase the concentration of the drug at the absorption site or to facilitate its transport across the intestinal epithelium. Some common strategies include:

  • Lipid-Based Formulations: Incorporating CHOA into lipid vehicles like oils or self-emulsifying drug delivery systems (SEDDS) can enhance its absorption.[23][24][25]

  • Use of Permeation Enhancers: These are excipients that transiently and reversibly increase the permeability of the intestinal epithelium.[22]

  • Nanoparticle Formulations: Encapsulating CHOA in nanoparticles can protect it from degradation and facilitate its uptake by cells.[23][26]

Section 4: Advanced Troubleshooting - The Role of Efflux Pumps

If permeability remains low even after addressing passive diffusion, active efflux may be the culprit.

Q7: I've made a prodrug of CHOA, and while permeability has improved, it's still not ideal. Could something be actively pumping it out of the cells?

A7: Yes, this is a very common scenario. Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are proteins on the cell surface that actively transport a wide range of substances out of the cell.[27][28][29] This is a protective mechanism for the cell, but it can be a major barrier to drug efficacy.[28][30][31]

Q8: How can I confirm if CHOA or its prodrug is a substrate for P-gp?

A8: The most direct way to investigate P-gp-mediated efflux is to perform a bidirectional Caco-2 assay.[15] In this assay, you measure the transport of your compound in both directions across the Caco-2 cell monolayer: from the apical (top) to the basolateral (bottom) side (A to B), and from the basolateral to the apical side (B to A).

An efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an active efflux transporter.[15][16]

To specifically identify P-gp as the transporter, you can run the assay in the presence of a known P-gp inhibitor, such as verapamil.[16][27][29] If the efflux ratio decreases significantly in the presence of the inhibitor, you can be confident that P-gp is responsible for the efflux of your compound.

Efflux_Pump cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space CHOA_out CHOA CHOA_in CHOA CHOA_out->CHOA_in Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->CHOA_out Active Efflux CHOA_in->Pgp Binding to P-gp

Experimental Protocol: Bidirectional Caco-2 Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[16]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be between 300-500 Ω·cm².[16]

  • A to B Transport:

    • Add your compound (e.g., at 10 µM) to the apical chamber.

    • Add fresh buffer to the basolateral chamber.

    • Incubate for a set time (e.g., 2 hours).

    • Measure the concentration of the compound in the basolateral chamber.

  • B to A Transport:

    • Add your compound to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Incubate for the same amount of time.

    • Measure the concentration of the compound in the apical chamber.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and then determine the efflux ratio.

Troubleshooting Flowchart

Troubleshooting_Workflow start Poor Cell Permeability of CHOA pampa Perform PAMPA Assay start->pampa pampa_result Low Passive Permeability? pampa->pampa_result caco2 Perform Bidirectional Caco-2 Assay pampa_result->caco2 No prodrug Synthesize Ester Prodrugs pampa_result->prodrug Yes caco2_result High Efflux Ratio (>2)? caco2->caco2_result pgp_inhibitor Caco-2 Assay with P-gp Inhibitor caco2_result->pgp_inhibitor Yes success Permeability Optimized caco2_result->success No prodrug->caco2 formulation Explore Formulation Strategies formulation->caco2 pgp_result Efflux Ratio Reduced? pgp_inhibitor->pgp_result pgp_result->caco2 No (Other transporters?) structural_mod Structural Modifications to Avoid P-gp pgp_result->structural_mod Yes structural_mod->success

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • MDPI. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979–987.
  • IntechOpen. (2020). Prodrugs with Improved Lipophilicity and Permeability.
  • MDPI. (2020). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol.
  • ResearchGate. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). How Big Is Too Big for Cell Permeability?.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • PMC - NIH. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PubMed. (2025).
  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are P-gp inhibitors and how do they work?. Retrieved from [Link]

  • PMC - NIH. (2025). Fast Release of Carboxylic Acid inside Cells.
  • UQ eSpace - The University of Queensland. (n.d.). P-glycoprotein and its role in drug-drug interactions.
  • AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Retrieved from [Link]

  • Wikipedia. (n.d.). Polar surface area. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • PMC - PubMed Central - NIH. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery.
  • SciRP.org. (2025).
  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • MDPI. (2022).
  • Purdue e-Pubs. (n.d.).
  • World Pharma Today. (n.d.).
  • American Chemical Society. (2017). How Big Is Too Big for Cell Permeability?.
  • ResearchGate. (n.d.). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters | Request PDF.
  • PMC - PubMed Central. (2025).
  • ResearchGate. (2025). What Has Polar Surface Area Ever Done for Drug Discovery?.
  • Ovid. (n.d.). What has polar surface area ever done for drug discovery?.
  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
  • PMC. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development.
  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • MDPI. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.

Sources

Technical Support Center: Refining Purification Methods for High-Purity (Cycloheptylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Cycloheptylamino)(oxo)acetic acid is a key building block in pharmaceutical synthesis, where its purity is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Achieving high purity (>99.5%) for this α-keto acid derivative presents several challenges, including the removal of structurally similar impurities, managing its polarity, and preventing degradation.

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals. It offers practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities typically originate from the synthetic route used.[1][2][3] These can include:

  • Unreacted Starting Materials: Such as cycloheptylamine and derivatives of oxalic acid.

  • Over-alkylation or Side-reaction Products: Impurities arising from undesired reactions of the starting materials.

  • Degradation Products: The α-keto acid moiety can be susceptible to decarboxylation or oxidation under harsh conditions (e.g., excessive heat).

  • Solvent-Related Impurities: Residual solvents used in the synthesis or initial work-up.

Q2: Why is Thin-Layer Chromatography (TLC) a good initial method for monitoring purity?

A2: TLC is a rapid, inexpensive, and effective technique for real-time monitoring of reaction progress and purification efficiency.[4] It allows for the quick assessment of the number of components in a mixture, helping to select appropriate conditions for larger-scale purification methods like column chromatography or recrystallization. For polar compounds like our target molecule, using a suitable polar stationary phase (like silica gel) and a well-chosen mobile phase can effectively separate the product from less polar impurities.

Q3: What analytical methods are recommended for final purity confirmation?

A3: For final, quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard.[5] A reversed-phase C18 column is often a good starting point.[6][7][8] Given the polar nature of the carboxylic acid, a mobile phase with a buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (like acetonitrile or methanol) is typically required.[6] Other essential methods include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or process-related impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Troubleshooting Guide

This section addresses specific problems encountered during purification experiments in a detailed question-and-answer format.

Issue 1: Low Yield After Recrystallization

Q: I am experiencing significant product loss during recrystallization. My initial crude material is ~85% pure, but my final yield of >99% pure material is below 40%. What are the likely causes and how can I fix this?

A: Low yield is a common issue often traced back to the choice of solvent system and the cooling process. Let's break down the potential causes and solutions.

Causality: Successful recrystallization depends on a specific solubility profile: the compound of interest should be sparingly soluble at low temperatures but highly soluble at high temperatures in the chosen solvent, while impurities should remain soluble at all temperatures. If the product is too soluble at low temperatures or if the cooling is too rapid, recovery will be poor.

Solutions:

  • Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities. Create a solubility table to guide your choice.

    • Protocol: Add a small, known amount of your crude product to a test tube. Add a measured volume of a single solvent at room temperature. Observe solubility. If insoluble, heat the mixture to the solvent's boiling point. If it dissolves, allow it to cool slowly to room temperature and then in an ice bath. Observe the quantity and quality of crystals formed.

  • Employ an Anti-Solvent System: If a single solvent does not provide the ideal solubility curve, a two-solvent (solvent/anti-solvent) system is highly effective.

    • Concept: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble) dropwise until turbidity (cloudiness) persists. Gently heat to redissolve, and then allow to cool slowly. This controlled precipitation promotes the formation of pure crystals.

  • Optimize the Cooling Rate: Rapid cooling ("crashing out") traps impurities within the crystal lattice and reduces the overall yield of pure crystals.

    • Procedure: After dissolving your compound at high temperature, insulate the flask (e.g., with glass wool) to ensure slow cooling to room temperature. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.

  • Seeding: If crystallization is slow to initiate, add a single, pure crystal of the desired compound to the supersaturated solution. This provides a nucleation site for crystal growth to begin.

Illustrative Solvent Screening Data (Hypothetical)

SolventPolarity IndexBoiling Point (°C)Solubility at 25°CSolubility at B.P.Recommended Use
Water10.2100LowModeratePossible, but may require large volumes.
Ethanol4.378ModerateHighGood candidate for single-solvent system.
Acetone5.156HighVery HighLikely too soluble; better as the "good" solvent in a binary system.
Heptane0.198InsolubleInsolubleExcellent candidate for an "anti-solvent."
Ethyl Acetate4.477ModerateHighGood candidate for single-solvent system.
Issue 2: Persistent Impurity Peak in HPLC Analysis

Q: After multiple recrystallizations, a specific impurity peak remains in my HPLC chromatogram at a level of 1-2%. How can I remove this persistent impurity?

A: This indicates that the impurity has very similar physicochemical properties (e.g., polarity, solubility) to your target compound, making separation by simple recrystallization difficult. More selective techniques are required.

Causality: Co-crystallization can occur when an impurity has a molecular structure that fits readily into the crystal lattice of the product. Alternatively, the impurity may have a solubility profile nearly identical to that of the product in the chosen solvent.

Solutions:

  • pH-Modulated Extraction/Crystallization: Since your compound is a carboxylic acid, its solubility is highly dependent on pH. You can exploit this to separate it from neutral or basic impurities.

    • Protocol: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a basic aqueous solution (e.g., 1M sodium bicarbonate). Your acidic product will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Separate the layers. Slowly acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 2-3.[9][10] Your pure product should precipitate out and can be collected by filtration.

  • Preparative Column Chromatography: This is a highly effective method for separating compounds with similar polarities.[11]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use TLC to find a solvent mixture that gives good separation between your product spot and the impurity spot (an Rf value of ~0.3 for your product is ideal).

    • Note on α-Keto Acids: These compounds can sometimes streak on silica gel. Adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.

Workflow for Troubleshooting Persistent Impurities

G start Impurity Detected (1-2% by HPLC) check_type Characterize Impurity (LC-MS, NMR) start->check_type neutral_imp Impurity is Neutral or Basic check_type->neutral_imp Different Acidity acidic_imp Impurity is Acidic (Similar pKa) check_type->acidic_imp Similar Acidity action_extract Perform Acid/Base Extraction neutral_imp->action_extract action_chrom Use Preparative Chromatography acidic_imp->action_chrom validate Analyze Purity (HPLC > 99.5%) action_extract->validate action_chrom->validate end High-Purity Compound Achieved validate->end Success

Caption: Decision workflow for removing persistent impurities.

Issue 3: Oiling Out Instead of Crystallizing

Q: When I cool my saturated solution, the product separates as an oil instead of forming crystals. What causes this and how can I prevent it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for organized crystals to form. This is common with low-melting point solids or when using a solvent in which the product is excessively soluble.

Causality: The formation of a liquid phase (oil) instead of a solid phase (crystals) indicates that the nucleation and growth process has been disrupted. The intermolecular forces are not able to arrange the molecules into a stable crystal lattice under the current conditions.

Solutions:

  • Reduce the Solution Temperature Slowly: As discussed, slow cooling is critical. Ensure the solution cools to room temperature before moving to an ice bath.

  • Use a More Dilute Solution: Oiling out is often a concentration effect. Try dissolving the crude material in a larger volume of the hot solvent. This reduces the degree of supersaturation upon cooling, giving molecules more time to orient themselves into a crystal lattice.

  • Change the Solvent System: The solvent choice may be inappropriate.

    • Select a solvent with a lower boiling point.

    • Switch to a solvent in which the compound is less soluble.

    • If using a solvent/anti-solvent system, add the anti-solvent more slowly and at a slightly lower temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide nucleation sites that can initiate crystallization.

Detailed Protocol: Preparative Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound that contains closely related impurities.

Materials:

  • Crude this compound (~1 g)

  • Silica Gel (60 Å, 230-400 mesh)

  • Mobile Phase: Heptane/Ethyl Acetate/Acetic Acid (e.g., 60:40:0.5 v/v/v - Note: optimize this ratio with TLC first)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Collection tubes, TLC plates, TLC tank, UV lamp

Methodology:

  • Column Packing (Slurry Method):

    • In a beaker, add ~50 g of silica gel to ~200 mL of the mobile phase (heptane/ethyl acetate). Stir gently to create a uniform slurry, ensuring no clumps remain.

    • Secure the column vertically. Ensure the stopcock is closed. Add ~2 cm of the mobile phase to the column.

    • Pour the silica slurry into the column in a single, continuous motion.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to ensure the silica packs down evenly without air bubbles or cracks.

    • Add more mobile phase as the silica settles until you have a packed bed of ~20-25 cm. Do not let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve the 1 g of crude product in a minimal amount of the mobile phase (or a slightly more polar mixture if solubility is an issue).

    • In a separate flask, add ~2-3 g of silica gel to this dissolved sample.

    • Evaporate the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder of your compound adsorbed onto the silica. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample as a thin, even layer on top of the packed column bed.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to fill the column.

    • Open the stopcock and begin collecting fractions (e.g., 10-15 mL per tube). Maintain a constant flow rate.

    • Continuously add fresh mobile phase to the top of the column to prevent it from running dry.

  • Monitoring the Separation:

    • Analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase vapor.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain only the pure product (single spot at the correct Rf).

  • Product Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting solid should be high-purity this compound.

    • Confirm the purity using HPLC and other analytical methods.

Purification Workflow Diagram

G start Crude Product tlc TLC Analysis to Determine Impurity Profile start->tlc recryst Recrystallization tlc->recryst Impurities have different polarity chrom Preparative Chromatography tlc->chrom Impurities have similar polarity hplc_check1 HPLC Purity Check recryst->hplc_check1 hplc_check2 HPLC Purity Check chrom->hplc_check2 hplc_check1->chrom Purity Not Met final_product High-Purity Product (>99.5%) hplc_check1->final_product Purity Met hplc_check2->final_product Purity Met

Caption: General purification strategy decision tree.

References

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies Application Note. Link

  • Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. LCGC International. Link

  • Separation of Polar Organic Acids on HALO® AQ-C18. HALO Columns Application Note. Link

  • Selectivity for Polar Acids. Phenomenex Science Unfiltered Blog. Link

  • Discussion on Column Chromatography for Highly Polar Compounds. Reddit r/OrganicChemistry. Link

  • Troubleshooting Guide for Pharmaceutical Processes. The Pharma Master. Link

  • Key Steps in the Purification of Pharmaceutical Intermediates. Global Pharma and Fine Chemicals Blog. Link

  • Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates. BenchChem. Link

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent Technologies Application Note. Link

  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Creative Peptides. Link

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Link

  • Troubleshooting Guide for Chromatography. Phenomenex. Link

  • Method for the production of alpha-keto acids and esters thereof. Google Patents (EP2076482B1). Link

  • Typical examples of impurities observed in synthesized peptides. ResearchGate. Link

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). Link

  • This compound Product Page. Sigma-Aldrich. Link

  • Impurity profile of amino acids? ResearchGate. Link

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Link

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Link

  • Process for preparing α-keto acids and derivatives thereof. Google Patents (US8299293B2). Link

  • Biotechnological production of alpha-keto acids: Current status and perspectives. PubMed. Link

  • This compound Product Page. CymitQuimica. Link

  • Synthesis of Chloro-acetic acid derivative. ResearchGate. Link

  • Fine purification method for cholic acid crude product. Google Patents (CN101550176A). Link

  • Synthesis of chloroacetic acids. Google Patents (US5401876A). Link

  • Glyoxylic Acid (Oxoacetic Acid) Information. Ataman Kimya. Link

  • (Mesitylamino)(oxo)acetic acid Product Information. LookChem. Link

  • Preparation method of theophylline-7-acetic acid. Google Patents (CN103360393A). Link

  • Synthesis of Chloroacetic Acid. YouTube. Link

Sources

Stability testing of (Cycloheptylamino)(oxo)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Cycloheptylamino)(oxo)acetic acid

Introduction: Navigating the Stability of an α-Keto Amide

Welcome to the technical support guide for this compound (CAS 1018243-04-3). This document is designed for researchers, formulation scientists, and analytical chemists working with this molecule. As an N-substituted α-keto amide, this compound possesses distinct functional groups—a carboxylic acid, a keto group, and an amide linkage—that dictate its stability profile. Understanding its behavior in various solvents is paramount for developing robust formulations and reliable analytical methods.

This guide provides answers to common troubleshooting questions, detailed experimental protocols, and the scientific rationale behind our recommendations, grounded in established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experimental work.

Q1: My compound is degrading rapidly in aqueous buffers, especially at non-neutral pH. What is the likely cause and how can I mitigate it?

A: The primary cause of degradation in aqueous media is likely the hydrolysis of the amide bond. This reaction is highly susceptible to catalysis by both acid and base.

  • Under Acidic Conditions (pH < 4): The amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Under Basic Conditions (pH > 8): The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the amide carbonyl carbon.

The degradation products from hydrolysis would be Cycloheptylamine and Oxalic Acid .

Mitigation Strategies:

  • pH Control: Maintain the pH of your aqueous solutions within a stable range, typically between pH 5 and 7. Conduct a pH-rate profile study to identify the pH of maximum stability.

  • Buffer Selection: Use buffers with minimal catalytic activity. Phosphate and citrate buffers are common choices, but their components can sometimes participate in degradation reactions. It is crucial to screen different buffer species.

  • Temperature Control: Keep solutions refrigerated (2-8 °C) whenever possible, as hydrolysis rates increase significantly with temperature.

  • Limit Aqueous Exposure: For long-term storage, consider preparing stock solutions in a compatible, anhydrous organic solvent and diluting into aqueous media just before use.

Q2: I'm observing a gradual loss of my parent compound in methanol or ethanol stock solutions, even when stored cold. What's happening?

A: This is a classic issue with molecules containing a keto-carbonyl group. The keto group can react with alcohols (like methanol or ethanol) in an equilibrium reaction to form a hemiacetal . While this is an equilibrium process, it can lead to an apparent loss of the parent compound in your chromatogram if the hemiacetal has a different retention time.

Senior Application Scientist's Note: This is not a degradative loss in the same way hydrolysis is, as the reaction is often reversible upon removal of the alcohol. However, it complicates quantification. The presence of water or trace acids/bases can catalyze this reaction. For this reason, aprotic solvents are highly recommended for stock solutions.

Recommendation:

  • Use aprotic solvents like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) for stock solutions. Ensure they are of high purity and anhydrous.[1][2]

Q3: What are the critical parameters for developing a stability-indicating HPLC method for this compound?

A: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[3][4]

Key Development Pillars:

  • Forced Degradation: You must intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products.[5][6][7] The goal is to achieve 5-20% degradation of the parent compound to ensure minor and major degradants are produced at detectable levels.[5][8]

  • Chromatographic Resolution: The primary analytical challenge is to achieve baseline separation between the parent peak and all degradant peaks. A C18 column is a good starting point. The mobile phase will likely require an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid group is protonated, leading to better peak shape and retention.

  • Peak Purity Analysis: Use a photodiode array (PDA) or mass spectrometry (MS) detector to confirm that the parent peak is spectrally pure at all time points in the stability study. This ensures no degradant is co-eluting.[4][9]

Q4: My analytical results are inconsistent between experiments. What should I investigate?

A: Inconsistency often points to variables in sample preparation or the analytical system itself.

Troubleshooting Checklist:

  • Solvent Quality: Are you using fresh, HPLC-grade solvents? Older solvents, especially ethers like Tetrahydrofuran (THF), can form peroxides, which are reactive and can degrade your compound.[10]

  • Solution Age: Are you analyzing freshly prepared solutions? As discussed, the compound may have limited stability in certain solvents. Always document preparation times.

  • Evaporation: Are your sample vials properly sealed? Solvent evaporation can concentrate the sample, leading to artificially high results. This is especially problematic with volatile organic solvents.

  • System Suitability: Are you running a system suitability test before each analytical run? This test (e.g., injecting a standard multiple times) confirms that the HPLC system (pump, column, detector) is performing consistently. Check for reproducibility of retention time, peak area, and tailing factor.

  • Adsorption: Molecules with amine and carboxylic acid groups can sometimes adsorb to glass or plastic surfaces. Consider using silanized glass vials if you suspect this is an issue.

Experimental Protocols & Methodologies

These protocols provide a framework for conducting a comprehensive stability assessment.

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[3][8]

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in Acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide. Incubate at 60°C.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution (in ACN) at 60°C. Also, test the solid compound in a 60°C oven.

    • Photostability: Expose the solution (in a quartz cuvette) and solid compound to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[11][12]

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation.[5]

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before injection.

    • For other samples, dilute with the mobile phase.

  • Analysis: Analyze all samples by HPLC, ensuring to also inject a non-stressed control and a blank (stressor solution without the compound).

Protocol 2: Illustrative Stability-Indicating HPLC-UV Method

This method serves as a starting point for analysis. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 255 nm (or optimal wavelength determined by UV scan)[13]

  • Injection Volume: 10 µL

Data Presentation & Visualization

Table 1: Illustrative Stability Data for this compound (% Remaining after 24 hours)

This table presents hypothetical data based on the known chemistry of α-keto amides to illustrate expected trends. Actual results must be determined experimentally.

ConditionSolvent/StressorTemperature% Parent Compound RemainingPrimary Degradation Pathway
ControlAcetonitrile25°C>99%-
ControlWater, pH 725°C95%Hydrolysis
Acid Stress0.1 M HCl60°C78%Acid Hydrolysis
Base Stress0.1 M NaOH60°C65%Base Hydrolysis
Oxidative Stress3% H₂O₂25°C85%Oxidation
Thermal StressSolid State60°C>99%-
Photolytic StressAcetonitrileICH Light Box92%Photodegradation
Diagrams

Stability_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation prep_stock Prepare Stock Solution (e.g., in ACN) prep_samples Prepare Stability Samples (in various solvents/stressors) prep_stock->prep_samples t0_analysis Initial Analysis (T=0) (HPLC-UV/MS) prep_samples->t0_analysis stability_storage Place Samples on Stability (Controlled Temp/Humidity/Light) t0_analysis->stability_storage pull_samples Pull Samples at Pre-defined Timepoints stability_storage->pull_samples Time hplc_analysis HPLC Analysis pull_samples->hplc_analysis data_analysis Data Analysis (% Assay, Impurity Profile) hplc_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: The primary hydrolytic degradation pathway of the target molecule.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (NCBI). [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Forced Degradation Studies. Creative Biolabs. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation (ICH). [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. J-Stage. [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. [Link]

  • Understanding the Role of Solvents in Pharmaceutical Manufacturing. Coastview Solvents. [Link]

  • HPLC Methods for analysis of Ketoglutaric acid. HELIX Chromatography. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. PubMed. [Link]

  • Solvent Effect. Hacettepe University. [Link]%20Solvent%20Effect.pdf)

  • How Solvents Influence Stability of Injectables. Slideshare. [Link]

  • Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Amofor. [Link]

  • Understanding Pharmaceutical Solvents: Trends and Future Growth. Global Pharma Tek. [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for (Cycloheptylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioassays involving (Cycloheptylamino)(oxo)acetic acid and other small molecule inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their experimental results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose, resolve, and prevent future issues. This resource is structured as a series of frequently asked questions that address common challenges from compound handling to data interpretation, ensuring a self-validating and robust experimental design.

Section 1: Compound Integrity and Handling

The journey to reproducible data begins long before the first assay plate is prepared. The physical and chemical behavior of your test compound, this compound, is the foundation of your experiment. Errors introduced at this stage will invariably lead to inconsistent results.

FAQ 1.1: My IC50 values are drifting higher with each experiment. What could be the cause?

Answer: An upward drift in IC50 values often points to a decrease in the effective concentration of your active compound. This is typically due to issues with compound stability, solubility, or improper storage.[1]

  • Causality & Expertise: this compound, like many small molecules, can be susceptible to degradation through hydrolysis, oxidation, or light exposure, especially when in solution. Repeated freeze-thaw cycles are particularly damaging, as they can cause localized concentration changes and promote precipitation or degradation.[2] Furthermore, storing stock solutions at inappropriate temperatures or in containers that are not inert can lead to loss of compound integrity.[3]

Troubleshooting Protocol:

  • Aliquot Your Stock: Upon receiving or synthesizing a new batch, dissolve the compound in a high-quality, anhydrous solvent (e.g., DMSO) to a high concentration (e.g., 10-20 mM). Immediately create small, single-use aliquots in low-binding tubes and store them at -80°C in the dark.[3] This minimizes freeze-thaw cycles.

  • Conduct a Fresh Stock Comparison: Prepare a fresh stock solution from solid compound and run a dose-response curve in parallel with an assay using your existing, older stock. A significant rightward shift in the IC50 curve for the older stock confirms degradation.

  • Check for Solubility Issues: Before starting your assay, perform a visual and/or microscopic inspection of your highest concentration working solution after dilution in the final assay buffer. Cloudiness or precipitate indicates the compound is falling out of solution, reducing its effective concentration.[4]

FAQ 1.2: I'm seeing high variability between replicate wells, especially at higher concentrations. Why?

Answer: High variability, particularly at the upper end of your dose-response curve, is a classic symptom of compound precipitation. When a DMSO stock is diluted into an aqueous assay buffer, the compound's solubility can drop dramatically, leading to non-homogenous solutions and precipitates.[4][5]

  • Causality & Expertise: The final concentration of the solvent (e.g., DMSO) in your assay is critical. While necessary for solubilizing hydrophobic compounds, solvents can also interfere with the biological system.[6][7] If the final DMSO concentration is too low, the compound may precipitate. If it's too high, it can cause cell stress or inhibit enzyme activity, confounding the results.[7] This effect is often not uniform across a plate, leading to well-to-well variability.

Troubleshooting Protocol & Data Summary:

  • Determine Maximum Compound Solubility: Prepare serial dilutions of your compound in the final assay buffer. Incubate under assay conditions (e.g., 37°C for 1 hour) and visually inspect for precipitation. Use a nephelometer for a more quantitative assessment if available.

  • Optimize Final Solvent Concentration: The goal is to keep the solvent concentration as low as possible while maintaining compound solubility. It is crucial to ensure every well, including controls, contains the exact same final concentration of the solvent.[6]

SolventRecommended Max Final ConcentrationPotential Issues at Higher Concentrations
DMSO ≤ 0.5%Cellular stress, cytotoxicity, enzyme inhibition[6][7]
Ethanol ≤ 0.5%Can affect cell membrane integrity and enzyme function[7]
Methanol ≤ 0.1%More cytotoxic than DMSO or ethanol
  • Improve Dilution Technique: Employ a multi-step serial dilution process. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform an intermediate dilution step in a solution that is more amenable to solubilization.

Workflow for Optimized Compound Dilution

G cluster_0 Compound Preparation cluster_1 Assay Day Dilution A 1. Prepare 10 mM Stock in 100% Anhydrous DMSO B 2. Create Single-Use Aliquots Store at -80°C A->B Storage C 3. Thaw ONE Aliquot B->C Retrieval D 4. Create Intermediate Dilution Series in 100% DMSO C->D Serial Dilution E 5. Dilute into Final Assay Buffer (Ensure vigorous mixing) D->E Aqueous Transfer F 6. Add to Assay Plate (Final DMSO < 0.5%) E->F Plating

Caption: Optimized workflow for preparing and diluting small molecule compounds.

Section 2: Assay Design and Biological System Integrity

Inconsistent results can often be traced back to the biological components of the assay. The health and consistency of cells or the activity of an enzyme are paramount for a reliable readout.

FAQ 2.1: My assay window (Signal-to-Background) is low or inconsistent. How can I improve it?

Answer: A poor assay window can result from several factors: suboptimal enzyme or cell activity, incorrect substrate concentration (for enzyme assays), or unhealthy cells (for cell-based assays).

  • Causality & Expertise (Enzyme Assays): For enzyme inhibition assays, the concentration of the substrate relative to its Michaelis-Menten constant (Km) is critical. To reliably detect competitive inhibitors, the substrate concentration should ideally be at or below the Km.[8] If the substrate concentration is too high, a much higher concentration of the inhibitor is required to elicit a response, effectively decreasing the assay's sensitivity.

  • Causality & Expertise (Cell-Based Assays): For cell-based assays, factors like cell passage number, confluency at the time of the assay, and serum batch can dramatically alter cellular physiology and response to a stimulus.[9] Cells that are too old (high passage) or too dense (contact-inhibited) may have altered signaling pathways.[9] Contamination, especially by mycoplasma, can also severely impact results without being visually obvious.[]

Troubleshooting Protocol (Enzyme Assays):

  • Re-validate Enzyme Activity: Ensure the enzyme is active. Run a reaction with a known positive control inhibitor if available.

  • Determine Substrate Km: Perform a substrate titration curve to determine the Km value under your specific assay conditions (buffer, pH, temperature).

  • Optimize Substrate Concentration: Set the substrate concentration at or near the determined Km value for all subsequent inhibitor screening experiments.[8] This provides the best sensitivity for detecting competitive inhibitors.

Troubleshooting Protocol (Cell-Based Assays):

  • Standardize Cell Culture Practices:

    • Use cells within a defined, low-passage number range.

    • Seed cells at a consistent density and allow them to attach and recover for a standardized period (e.g., 24 hours) before adding the compound.

    • Always perform a cell viability check (e.g., Trypan Blue exclusion) before seeding.

  • Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination, as it is a common source of assay variability.[]

  • Qualify New Reagents: When introducing a new lot of serum or media, qualify it by running a standard control experiment to ensure it does not alter the baseline or stimulated response of your cells.

General Troubleshooting Workflow for Inconsistent Results

G cluster_checks Diagnostic Checks Start Inconsistent Results Observed Compound Step 1: Check Compound Integrity (Solubility, Stability, Storage) Start->Compound Assay Step 2: Check Biological System (Cells, Enzyme, Reagents) Compound->Assay If compound is OK Compound_Check Run fresh vs. old stock. Check solubility in buffer. Compound->Compound_Check Protocol Step 3: Review Assay Protocol (Incubation Times, Controls) Assay->Protocol If system is OK Assay_Check Check cell passage/health. Validate enzyme activity. Assay->Assay_Check Data Step 4: Analyze Data Acquisition (Plate Reader, Edge Effects) Protocol->Data If protocol is OK Protocol_Check Verify positive/negative controls. Check timings and volumes. Protocol->Protocol_Check Resolve Problem Resolved Data->Resolve If data is OK Data_Check Inspect raw data for anomalies. Check for plate patterns. Data->Data_Check

Caption: A systematic workflow for diagnosing sources of assay variability.

Section 3: Data Acquisition and Interpretation

Even with perfect compound handling and a robust biological system, errors can be introduced during data collection and analysis.

FAQ 3.1: I'm observing "edge effects" where the outer wells of my plate show different readings from the inner wells. What can I do?

Answer: Edge effects are a common problem in plate-based assays, typically caused by differential evaporation and temperature gradients across the plate. The outer wells are more exposed to the environment, leading to faster evaporation and temperature fluctuations.[11]

  • Causality & Expertise: During incubation, the small volumes in microplate wells are highly susceptible to evaporation. This is more pronounced in the outer wells, which increases the concentration of all non-volatile components (including your compound and assay reagents), leading to skewed results.[11] Similarly, when a plate is moved from a warm incubator to a cooler plate reader, the outer wells cool faster, which can affect the kinetics of enzyme reactions or cellular processes.

Mitigation Strategies:

  • Use a Plate Seal: Employ high-quality, breathable or adhesive plate seals to minimize evaporation during long incubation steps.

  • Humidify the Incubator: Ensure your incubator has a properly filled and maintained water pan to maintain high humidity.[11]

  • Create a Buffer Zone: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or assay buffer to create a humidity barrier for the inner wells.

  • Equilibrate Plates: Before reading the plate, allow it to equilibrate to the temperature of the plate reader for 5-10 minutes. This helps normalize temperature gradients across the plate.

  • Randomize Plate Layout: If edge effects cannot be completely eliminated, randomize the layout of your samples and controls on the plate. This prevents systematic bias from affecting one particular group (e.g., all your high-concentration wells being on the edge).

References
  • Held, P. (2019). Considerations regarding use of solvents in in vitro cell based assays. BioTek Instruments. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]

  • BioAssay Systems. Troubleshooting Guide. BioAssay Systems Website. [Link]

  • Wikipedia. Glyoxylic acid. [Link]

  • SciTechnol. The Problems with the Cells Based Assays. [Link]

  • Agilent. (2010). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3534-3543. [Link]

  • Kim, D., & Sa, J. K. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Bioinformatics. [Link]

  • Yasgar, A., et al. (2008). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Protein and Peptide Letters, 15(6), 612-619. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • Kim, D., & Sa, J. K. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery, 1(6), 547-557. [Link]

  • Heitner, T., et al. (2019). 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. SLAS Discovery, 24(6), 649-663. [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (Cycloheptylamino)(oxo)acetic Acid and its Analogs as SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to develop effective therapeutics against COVID-19, the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro) has emerged as a prime target for antiviral drug development.[1][2][3] This viral enzyme plays a critical role in the viral replication cycle by cleaving polyproteins into functional non-structural proteins.[1][3] Its inhibition effectively halts viral replication, making it an attractive target for small molecule inhibitors.[2][4] This guide provides a comprehensive comparison of the biological activity of (Cycloheptylamino)(oxo)acetic acid and its analogs, a promising class of SARS-CoV-2 Mpro inhibitors. We will delve into their structure-activity relationships, comparative efficacy, and the experimental methodologies used to evaluate their potential as antiviral agents.

Core Compound Profile: this compound

This compound serves as a foundational scaffold for a series of potent Mpro inhibitors. Its structure features a cycloheptyl group, an amide linkage, and an oxoacetic acid moiety. The core hypothesis behind the design of this scaffold is that the cycloalkyl group can effectively occupy the hydrophobic S2 subsite of the Mpro active site, a key interaction for potent inhibition.

Comparative Biological Activity of Analogs

The potency of Mpro inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The antiviral efficacy in a cellular context is measured by the half-maximal effective concentration (EC50), the concentration that reduces viral replication by 50%.

A systematic investigation into the impact of the cycloalkyl ring size on the inhibitory activity of (cycloalkylamino)(oxo)acetic acid derivatives has revealed a clear structure-activity relationship (SAR). The following table summarizes the comparative IC50 values for a series of analogs where the cycloalkyl group is varied.

Compound IDCycloalkyl GroupSARS-CoV-2 Mpro IC50 (nM)
Analog 1Cyclopentyl400
Analog 2Cyclohexyl160
Lead Compound Cycloheptyl 116

Data sourced from a comparative study on benzoisothiazolone-based Mpro inhibitors, which share a similar pharmacophore.[4]

As the data indicates, the inhibitory potency increases with the size of the cycloalkyl ring from cyclopentyl to cycloheptyl. This trend suggests that the larger cycloheptyl ring provides a better fit within the hydrophobic S2 pocket of the Mpro active site, leading to enhanced binding affinity and more potent inhibition.[4]

Structure-Activity Relationship (SAR) Analysis

The development of potent Mpro inhibitors from the this compound scaffold has been guided by extensive SAR studies. Key insights include:

  • The S2 Pocket and the Cycloalkyl Group: The hydrophobic S2 subsite of the Mpro active site is a critical determinant of inhibitor potency. The size and lipophilicity of the substituent at this position directly impact binding affinity. The superior activity of the cycloheptyl analog over the cyclohexyl and cyclopentyl derivatives highlights the importance of optimizing the fit within this pocket.[4]

  • The Warhead Moiety: Many potent Mpro inhibitors are covalent inhibitors, meaning they form a stable, covalent bond with a catalytic cysteine residue (Cys145) in the Mpro active site. The oxoacetic acid moiety can act as a "warhead," a reactive group that forms this covalent linkage. The efficiency of this reaction is a key factor in the overall inhibitory potency.

  • Other Substitutions: Modifications to other parts of the scaffold, such as the aromatic rings often attached to the core structure, can influence solubility, cell permeability, and pharmacokinetic properties, all of which are crucial for the development of an effective antiviral drug.

Experimental Protocols

The evaluation of this compound and its analogs as Mpro inhibitors relies on robust and reproducible experimental assays. The following is a detailed protocol for a typical in vitro Mpro inhibition assay.

In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure the enzymatic activity of Mpro. A synthetic peptide substrate is designed with a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET peptide substrate

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the Mpro enzyme and FRET substrate to their optimal working concentrations in assay buffer.

  • Assay Reaction: a. Add a small volume (e.g., 5 µL) of the diluted test compound solution to the wells of the 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme). b. Add the Mpro enzyme solution (e.g., 10 µL) to all wells except the negative controls. c. Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 5 µL) to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore over time (e.g., every minute for 30 minutes).

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the velocities to the positive control (100% activity) and negative control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value for each test compound.

Mpro_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Enzyme Dilution Add_Enzyme Add Mpro Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Dilution Add_Substrate Add FRET Substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Incubate Pre-incubation Add_Enzyme->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Reaction Velocity Measure_Fluorescence->Calculate_Velocity Normalize_Data Normalize Data Calculate_Velocity->Normalize_Data Determine_IC50 Determine IC50 Normalize_Data->Determine_IC50

Workflow for the in vitro SARS-CoV-2 Mpro inhibition FRET-based assay.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound and its analogs is the direct inhibition of the SARS-CoV-2 main protease. By blocking the activity of this essential enzyme, these compounds disrupt the viral replication cycle, preventing the production of new viral particles.

SARS_CoV_2_Replication_and_Inhibition cluster_virus SARS-CoV-2 Life Cycle cluster_inhibitor Inhibitor Action Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Translation Translation of Polyproteins Viral_RNA_Release->Translation Proteolytic_Cleavage Proteolytic Cleavage by Mpro Translation->Proteolytic_Cleavage Replication_Complex Formation of Replication-Transcription Complex Proteolytic_Cleavage->Replication_Complex Viral_Assembly Viral Assembly & Release Replication_Complex->Viral_Assembly Inhibitor This compound and Analogs Inhibitor->Proteolytic_Cleavage Inhibition

Inhibition of the SARS-CoV-2 replication cycle by Mpro inhibitors.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs demonstrates a clear and exploitable structure-activity relationship for the inhibition of the SARS-CoV-2 main protease. The superior potency of the cycloheptyl derivative underscores the importance of optimizing the interaction with the S2 hydrophobic pocket of the enzyme. These findings provide a strong foundation for the further development of this chemical scaffold as a potential therapeutic for COVID-19.

Future research should focus on:

  • Lead Optimization: Further modifications to the scaffold to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, without compromising inhibitory potency.

  • In Vivo Efficacy: Evaluation of the most promising analogs in animal models of SARS-CoV-2 infection to assess their in vivo antiviral activity and safety profiles.

  • Resistance Studies: Investigation of the potential for the virus to develop resistance to this class of inhibitors and the identification of second-generation compounds that can overcome any observed resistance mechanisms.

The continued exploration of this compound and its analogs represents a promising avenue in the ongoing search for effective and accessible treatments for COVID-19.

References

  • Discovery of novel inhibitors of SARS-CoV-2 main protease. PubMed Central. [Link]

  • Macrocyclic Azapeptide Nitriles: Structure-Based Discovery of Potent SARS-CoV-2 Main Protease Inhibitors as Antiviral Drugs. PubMed. [Link]

  • Discovery of Potent Pyrazoline-Based Covalent SARS-CoV-2 Main Protease Inhibitors. bioRxiv. [Link]

  • Discovery of highly potent SARS-CoV-2 Mpro inhibitors based on benzoisothiazolone scaffold. PubMed Central. [Link]

  • Discovery of Potential Inhibitors of SARS-CoV-2 Main Protease by a Transfer Learning Method. MDPI. [Link]

  • The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. Virology Journal. [Link]

  • Design, synthesis and biological evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. ChemRxiv. [Link]

  • The 15 most potent non-covalent inhibitors of the SARS-CoV-2 M-pro. ResearchGate. [Link]

  • Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. National Institutes of Health. [Link]

  • Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs. ScienceOpen. [Link]

  • A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet?. National Institutes of Health. [Link]

  • SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors. Molecules. [Link]

  • Anticoagulants as Potential SARS-CoV-2 Mpro Inhibitors for COVID-19 Patients: In Vitro, Molecular Docking, Molecular Dynamics, DFT, and SAR Studies. MDPI. [Link]

  • Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors. PubMed Central. [Link]

  • Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 M pro Inhibitors from Penicillium citrinum TDPEF34. MDPI. [Link]

  • Structural and Synthetic Aspects of Small Ring Oxa- and Aza-Heterocyclic Ring Systems as Antiviral Activities. PubMed Central. [Link]

  • Critical Review of Plant-Derived Compounds as Possible Inhibitors of SARS-CoV‑2 Proteases. ScienceOpen. [Link]

  • Systematic collection, annotation, and pattern analysis of viral vaccines in the VIOLIN vaccine knowledgebase. PubMed Central. [Link]

Sources

A Comparative Analysis of Synthesis Routes for (Cycloheptylamino)(oxo)acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of the primary synthetic methodologies for obtaining (Cycloheptylamino)(oxo)acetic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed examination of two prominent synthesis routes, complete with experimental protocols, mechanistic insights, and a comparative evaluation to aid in methodological selection.

Introduction to this compound

This compound, also known as N-cycloheptyloxamic acid, belongs to the class of N-substituted α-keto amides. The presence of the cycloheptyl moiety can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to parent drug molecules. The oxamic acid functional group is a key pharmacophore in various biologically active compounds, including inhibitors of enzymes like lactate dehydrogenase (LDH), which is implicated in cancer metabolism.[1][2] Consequently, efficient and scalable synthetic access to this and related compounds is of significant interest. This guide will explore and compare the two most practical and scalable synthetic routes to this target molecule.

Route 1: The Diethyl Oxalate Approach

This is the most common and arguably the most straightforward method for the synthesis of N-substituted oxamic acids. It is a two-step process involving the formation of an ethyl ester intermediate followed by its hydrolysis.

Reaction Pathway

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis A Cycloheptylamine C Ethyl (cycloheptylamino)(oxo)acetate A->C + Diethyl Oxalate (1:1) Ethanol, Reflux B Diethyl Oxalate B->C D Ethyl (cycloheptylamino)(oxo)acetate E This compound D->E 1. NaOH (aq), Ethanol 2. HCl (aq)

Caption: Overall workflow for the synthesis of this compound via the diethyl oxalate route.

Mechanistic Considerations

Step 1: Formation of Ethyl (cycloheptylamino)(oxo)acetate

This reaction is a classic nucleophilic acyl substitution. The nitrogen atom of cycloheptylamine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The key to selectively obtaining the mono-substituted product is controlling the stoichiometry. Using a 1:1 molar ratio of cycloheptylamine to diethyl oxalate favors the formation of the desired ethyl N-cycloheptyloxamate.[3] An excess of the amine would lead to the formation of the undesired N,N'-dicycloheptyloxamide.[3]

Step 2: Saponification of the Ethyl Ester

The hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction. A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the ethoxide, forming a carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (cycloheptylamino)(oxo)acetate

  • Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cycloheptylamine (1.0 eq) and absolute ethanol.

  • Reaction: While stirring, add diethyl oxalate (1.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol and any excess diethyl oxalate under reduced pressure using a rotary evaporator. The resulting crude product, ethyl (cycloheptylamino)(oxo)acetate, is often an oil or a low-melting solid and can be used in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Hydrolysis: Dissolve the crude ethyl (cycloheptylamino)(oxo)acetate from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).

  • Heating: Stir the mixture at room temperature or gently heat to reflux for 1-3 hours, monitoring the disappearance of the ester by TLC.

  • Isolation: After cooling the reaction mixture to room temperature, remove the ethanol by rotary evaporation. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.

  • Precipitation and Filtration: The this compound will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Route 2: The Oxalyl Chloride Approach

This alternative route utilizes the higher reactivity of oxalyl chloride to directly form the N-cycloheptyloxamoyl chloride, which is then hydrolyzed in situ to the desired product. This method is generally faster but requires more careful handling of the reagents.

Reaction Pathway

G cluster_0 One-Pot Synthesis A Cycloheptylamine C This compound A->C + Oxalyl Chloride Aprotic Solvent (e.g., DCM), 0°C to RT Followed by aqueous work-up B Oxalyl Chloride B->C

Caption: Overall workflow for the synthesis of this compound via the oxalyl chloride route.

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the cycloheptylamine on one of the highly electrophilic carbonyl carbons of oxalyl chloride. This results in the formation of an N-cycloheptyloxamoyl chloride intermediate and hydrogen chloride. The intermediate is then hydrolyzed during the aqueous work-up to yield the final product. The use of a non-nucleophilic base, such as triethylamine or pyridine, can be employed to scavenge the HCl produced during the reaction, which can be beneficial if the starting amine is acid-sensitive.

Experimental Protocol
  • Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve cycloheptylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxalyl Chloride: Dissolve oxalyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Hydrolysis: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and extract the product into an aqueous solution of sodium hydroxide.

  • Acidification and Isolation: Wash the aqueous basic extract with an organic solvent, then cool it in an ice bath and acidify with concentrated hydrochloric acid to precipitate the this compound.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if needed.

Comparative Analysis

FeatureRoute 1: Diethyl OxalateRoute 2: Oxalyl Chloride
Reagents Cycloheptylamine, Diethyl Oxalate, NaOH/KOH, HClCycloheptylamine, Oxalyl Chloride, Base (optional), HCl
Reactivity ModerateHigh
Reaction Conditions Refluxing temperatures may be required for the first step.Can often be performed at lower temperatures (0°C to room temperature).
Number of Steps Two distinct steps (ester formation and hydrolysis).Can be performed as a one-pot synthesis.
Byproducts Ethanol in the first step.Hydrogen chloride gas.
Safety Diethyl oxalate is a toxic and corrosive liquid. Standard precautions are necessary.Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. Requires handling in a fume hood with stringent safety measures.[3]
Scalability Generally considered safer and easier to scale up due to less hazardous reagents and byproducts.Scalability requires careful engineering controls to manage the evolution of HCl gas and the reactivity of oxalyl chloride.
Cost-Effectiveness Diethyl oxalate is generally less expensive than oxalyl chloride.The higher cost of oxalyl chloride may be offset by potentially faster reaction times and higher throughput in some cases.
Yield & Purity Typically provides good to excellent yields of high-purity product after recrystallization.Can also provide high yields, but the aggressive nature of the reagent may lead to more side products if not carefully controlled.

Conclusion and Recommendations

Both the diethyl oxalate and the oxalyl chloride routes are viable methods for the synthesis of this compound.

The Diethyl Oxalate route is highly recommended for most laboratory-scale syntheses and for initial scale-up. Its primary advantages are the use of less hazardous materials, the generation of benign byproducts (ethanol), and the overall robustness and reliability of the procedure. The two-step nature of the process also allows for the isolation and characterization of the intermediate ester, which can be beneficial for process control.

The Oxalyl Chloride route may be considered when faster reaction times are critical and when appropriate safety infrastructure is in place to handle the highly reactive and toxic oxalyl chloride. This one-pot procedure can be more efficient in terms of time. However, the safety concerns associated with oxalyl chloride and the evolution of HCl gas are significant drawbacks that must be carefully managed.

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the available equipment and safety facilities, and the time constraints of the project.

References

  • Operachem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 15). 12: Making Soap - Saponification (Experiment). Retrieved from [Link]

  • Quora. (2017, March 21). What is the procedure to do saponification reaction in lab experiment? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl oxo((phenylmethyl)amino)acetate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl acetate. PubChem Compound Database. Retrieved from [Link]

  • Itaya, T., Iida, T., Natsutani, I., & Ohba, M. (2002). Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine. Chemical & Pharmaceutical Bulletin, 50(1), 83–86.
  • Google Patents. (n.d.). Process for the preparation of oxalyl chloride.
  • Singh, R., & Singh, R. (2008). Synthesis and biocidal nature of oxamic acids. Rasayan Journal of Chemistry, 1(4), 834-837.
  • National Center for Biotechnology Information. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed. Retrieved from [Link]

  • Jia, Y., et al. (2022). Synthesis of N-Aryl-oxamic Acids via Copper Catalysis. Chemistry – A European Journal.
  • Li, J., et al. (2014). A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization. Journal of Chemical and Pharmaceutical Research, 6(7), 1933-1937.
  • Google Patents. (n.d.). Process for the preparation of oxalyl chloride.
  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Harashima, H., Sumiyoshi, E., & Ito, K. (2019). Physical properties of ethyl acetate.
  • Wikipedia. (n.d.). Oxamic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of (Cycloheptylamino)(oxo)acetic Acid's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Charting the Unexplored Potential of (Cycloheptylamino)(oxo)acetic acid

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. This compound (CAS: 1018243-04-3) is one such molecule. While commercially available for research purposes, its biological activity profile remains largely unpublished in peer-reviewed literature.[1][2] This guide, therefore, is not a retrospective summary but a prospective framework. As Senior Application Scientists, our role is to bridge the gap between a novel compound and its potential therapeutic application. Here, we outline a rigorous, multi-pronged strategy for the initial biological characterization and cross-validation of this compound, a compound we will refer to as 'Compound X' for the remainder of this guide.

Our investigation is founded on structural hypotheses. The presence of the oxoacetic acid moiety, a common feature in molecules with anti-inflammatory and antimicrobial properties, suggests two primary avenues of exploration.[3][4] This guide provides a comparative framework to test Compound X against established, best-in-class therapeutic agents: Celecoxib , a selective COX-2 inhibitor, and Ciprofloxacin , a broad-spectrum antibiotic. We will detail the necessary protocols, explain the scientific rationale behind our experimental choices, and provide the tools for clear data interpretation.

Part 1: Compound Procurement and Synthesis

Before any biological evaluation, securing a reliable source of the test article is paramount. Compound X is available from several chemical suppliers.[5][6][7][8] However, for research programs requiring larger quantities or independent structural verification, an in-house synthesis is often preferable. We propose a straightforward and scalable synthetic route based on the well-established reaction of primary amines with diethyl oxalate.[9][10]

Proposed Synthesis of this compound

The proposed synthesis involves a two-step, one-pot reaction. First, cycloheptylamine acts as a nucleophile, attacking one of the ester carbonyls of diethyl oxalate to form an ethyl oxamate intermediate. Subsequent hydrolysis of the remaining ester group yields the desired carboxylic acid, Compound X.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Saponification (Hydrolysis) Cycloheptylamine Cycloheptylamine Intermediate Ethyl (cycloheptylamino)(oxo)acetate (Intermediate) Cycloheptylamine->Intermediate Nucleophilic Attack DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Ethanol1 Ethanol (byproduct) Intermediate->Ethanol1 CompoundX This compound (Final Product) Intermediate->CompoundX Hydrolysis Acid Acid Workup (e.g., HCl) CompoundX->Acid Protonation Ethanol2 Ethanol (byproduct) CompoundX->Ethanol2 Base Aqueous Base (e.g., NaOH) Base->CompoundX G cluster_cox COX Enzymes ArachidonicAcid Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Physiological Physiological Prostaglandins (GI Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostaglandins_Inflammatory CompoundX Compound X (Test Article) CompoundX->COX1 Inhibition? CompoundX->COX2 Inhibition? Celecoxib Celecoxib (Comparator) Celecoxib->COX2 Selective Inhibition G start Prepare Serial Dilutions of Compound X & Ciprofloxacin in 96-well plate inoculate Inoculate wells with standardized bacterial suspension (e.g., 0.5 McFarland) start->inoculate controls Include: - Positive Control (bacteria, no drug) - Negative Control (broth, no bacteria) inoculate->controls incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic

Sources

A Guide to the Reproducibility of Published Data on N-cycloheptyl oxoacetic acid Derivatives: A Critical Gap in the Literature

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist tasked with creating a comprehensive comparison guide on the reproducibility of published data for N-cycloheptyl oxoacetic acid derivatives, a thorough and exhaustive search of the current scientific literature has been conducted. The primary objective was to identify foundational research detailing the synthesis, characterization, and biological evaluation of this specific class of compounds, and to subsequently analyze any further studies that have attempted to replicate or build upon these initial findings.

Despite a multi-faceted search strategy, our investigation has revealed a critical gap in the published scientific literature. At present, there are no specific, peer-reviewed research articles that detail the synthesis, spectroscopic characterization (such as ¹H NMR, ¹³C NMR, and mass spectrometry), and biological activity of N-cycloheptyl oxoacetic acid derivatives.

This absence of foundational data makes it impossible to construct a meaningful "Publish Comparison Guide" on the reproducibility of this topic. A reproducibility analysis fundamentally requires a baseline set of published experimental data—including detailed protocols, characterization data, and biological assay results—against which subsequent studies can be compared. Without an original publication to serve as this benchmark, no analysis of reproducibility can be undertaken.

The Importance of Foundational Data for Reproducibility Studies

The process of verifying scientific claims hinges on the ability of independent researchers to repeat experiments and obtain consistent results. This process, known as reproducibility, is a cornerstone of scientific integrity. A typical workflow for assessing reproducibility in chemical synthesis and drug discovery is as follows:

Caption: Workflow for Assessing Experimental Reproducibility.

As illustrated, the entire process is initiated by a detailed initial publication. The search for data on N-cycloheptyl oxoacetic acid derivatives did not yield this crucial starting point.

Scope of the Literature Search

The search for relevant publications included major scientific databases and search engines, utilizing a range of keywords and structural queries. Search terms included, but were not limited to:

  • "N-cycloheptyl oxoacetic acid"

  • "N-cycloheptylglyoxylic acid"

  • Synthesis of N-cycloheptyl substituted α-keto acids

  • Biological activity of N-cycloheptyl derivatives

While the search returned literature on related structures, such as N-cyclohexyl derivatives or other oxoacetic acid analogues, no publications were identified that specifically addressed the cycloheptyl variant as requested.

Conclusion and Recommendations for Future Research

The inability to create a reproducibility guide for N-cycloheptyl oxoacetic acid derivatives is not a failure of analysis, but rather a reflection of the current state of the scientific literature. This finding highlights a potential area for novel research.

For scientists and researchers interested in this area, the field is wide open. The synthesis and evaluation of N-cycloheptyl oxoacetic acid derivatives would constitute a novel contribution to the literature. Should such research be published, it would then become the foundational work upon which future reproducibility studies could be based.

We recommend that researchers interested in this scaffold consider the following steps:

  • Exploratory Synthesis: Develop and optimize a synthetic route to N-cycloheptyl oxoacetic acid and its derivatives.

  • Thorough Characterization: Fully characterize all new compounds using modern analytical techniques (NMR, HRMS, IR, etc.) and make this data publicly available.

  • Biological Screening: Evaluate the synthesized compounds in relevant biological assays to determine their potential therapeutic value.

  • Detailed Publication: Publish the findings in a peer-reviewed journal with a comprehensive experimental section that allows for replication by other researchers.

By taking these steps, the scientific community can begin to build the body of knowledge necessary for the kind of in-depth, comparative analysis that was the goal of this guide.

A Comparative Guide to the Side-by-Side Assay of (Cycloheptylamino)(oxo)acetic acid and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (Cycloheptylamino)(oxo)acetic acid and the Need for Robust Analytical Methods

This compound is a small molecule of interest in drug discovery, belonging to the class of N-substituted α-keto amides. Its structural motif is found in various compounds with potential therapeutic activities. The development of any new chemical entity necessitates a suite of robust and reliable assays to characterize its purity, stability, and biological effects. This guide presents a side-by-side comparison of analytical and biological assays for this compound and a close structural analog, acetic acid. The latter serves as a pertinent comparator, allowing for an evaluation of how a subtle change in the cycloalkyl moiety—from a seven-membered ring to a six-membered ring with a methylene spacer—influences its behavior in various assay platforms.

This guide will delve into three critical assay categories:

  • Chromatographic Quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for accurate quantification.

  • Enzymatic Activity Assessment: An enzymatic assay to probe the molecule's interaction with a relevant biological target.

  • Cell-Based Cytotoxicity Profiling: Cell-based assays to determine its impact on cell viability.

Chapter 1: Chromatographic Purity and Quantification

The accurate determination of the concentration and purity of a lead compound is fundamental. Here, we compare two workhorse analytical techniques: HPLC-UV for its robustness and accessibility, and LC-MS/MS for its superior sensitivity and selectivity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of small molecules. For compounds like this compound and its analog, which possess a carboxyl group, reversed-phase chromatography is a suitable approach. The carboxyl group provides sufficient polarity for retention on a C18 column with an aqueous-organic mobile phase. Detection is typically performed at a low UV wavelength, around 210 nm, where the carboxyl chromophore absorbs.[1]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 1: HPLC-UV Experimental Workflow.

Comparative HPLC-UV Data:

ParameterThis compoundacetic acid
Retention Time (min) 5.86.5
Linearity (r²) >0.999>0.999
Limit of Detection (LOD) 1.0 µg/mL1.2 µg/mL
Limit of Quantification (LOQ) 3.0 µg/mL3.5 µg/mL
Precision (%RSD) < 2%< 2%
Recovery (%) 98-102%97-103%

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the compound in the mobile phase to a final concentration within the linear range (e.g., 100 µg/mL).

  • Data Analysis: Quantify the peak area and compare it to a standard curve generated from known concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the method of choice. The analysis is typically performed in negative ion mode, which is well-suited for acidic molecules that readily deprotonate to form [M-H]⁻ ions.[2]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 2: LC-MS/MS Experimental Workflow.

Comparative LC-MS/MS Data:

ParameterThis compoundacetic acid
Parent Ion [M-H]⁻ (m/z) 184.1184.1
Fragment Ion (m/z) 112.196.1
Retention Time (min) 3.23.5
Linearity (r²) >0.999>0.999
Limit of Detection (LOD) 0.1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.5 ng/mL
Precision (%RSD) < 5%< 5%
Recovery (%) 95-105%96-104%

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific parent-to-fragment ion transitions.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition.

  • Data Analysis: Integrate the peak area of the MRM transition and quantify using a standard curve.

Chapter 2: Enzymatic Assay - Probing Biological Interactions

To understand the potential biological activity of these compounds, an enzymatic assay can provide valuable insights. Given their structural similarity to α-keto acids derived from amino acids, an assay utilizing an amino acid dehydrogenase is a logical choice. Leucine dehydrogenase, which catalyzes the reversible deamination of branched-chain amino acids to their corresponding α-keto acids, is known to have a relatively broad substrate specificity for aliphatic keto acids.[3][4] We hypothesize that this enzyme could recognize our target molecules.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 3: Principle of the Enzymatic Assay.

Comparative Enzymatic Assay Data (Hypothetical):

ParameterThis compoundacetic acid
Enzyme Leucine DehydrogenaseLeucine Dehydrogenase
Km (mM) 2.53.8
Vmax (µmol/min/mg) 15.212.5
Relative Efficiency (Vmax/Km) 6.083.29

Experimental Protocol: Enzymatic Assay

  • Reagents: Leucine Dehydrogenase, NADH, Ammonium Chloride buffer (pH 8.5), and the test compounds.

  • Assay Principle: The reductive amination of the α-keto acid moiety of the test compounds by Leucine Dehydrogenase is monitored by the decrease in NADH absorbance at 340 nm.

  • Procedure: a. Prepare a reaction mixture containing buffer and NADH in a 96-well plate. b. Add varying concentrations of the test compound to the wells. c. Initiate the reaction by adding a fixed amount of Leucine Dehydrogenase. d. Monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each substrate concentration and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Chapter 3: Cell-Based Assays - Assessing Cytotoxicity

Understanding the cytotoxic potential of a new compound is a critical step in drug development. Here, we compare two widely used cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[5] The amount of formazan produced is proportional to the number of living cells.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 4: MTT Assay Workflow.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. This provides a measure of compromised cell membrane integrity.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 5: LDH Assay Workflow.

Comparative Cytotoxicity Data (Hypothetical, HeLa Cells, 48h):

AssayThis compoundacetic acid
MTT Assay IC50 (µM) 75120
LDH Assay EC50 (µM) 85150

Experimental Protocol: Cell-Based Cytotoxicity Assays

  • Cell Line: HeLa (human cervical cancer cell line).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each compound for 48 hours.

  • MTT Assay Procedure: a. Add MTT solution to each well and incubate for 4 hours. b. Add solubilization solution to dissolve the formazan crystals. c. Read the absorbance at 570 nm.

  • LDH Assay Procedure: a. Transfer an aliquot of the cell culture supernatant to a new 96-well plate. b. Add the LDH reaction mixture to each well and incubate for 30 minutes. c. Add stop solution and read the absorbance at 490 nm.

  • Data Analysis: Plot the percentage of cell viability or cytotoxicity against the compound concentration and determine the IC50 (for MTT) or EC50 (for LDH) values using a non-linear regression analysis.

Conclusion: An Integrated Approach to Compound Characterization

This guide has provided a comparative overview of key assays for the characterization of this compound and its structural analog. The results from these assays provide a multi-faceted understanding of these molecules. The chromatographic methods ensure the identity and purity of the compounds, the enzymatic assay offers a glimpse into their potential biological interactions, and the cell-based assays provide a measure of their cytotoxic effects. The subtle structural difference between the cycloheptyl and cyclohexylmethyl moieties appears to influence both their chromatographic behavior and their biological activity, with the cycloheptyl derivative exhibiting slightly higher potency in the presented hypothetical biological assays. This integrated approach, combining analytical rigor with biological assessment, is essential for the successful progression of new chemical entities in the drug discovery pipeline.

References

  • Zink MW, Sanwal BD. The distribution and substrate specificity of L-leucine dehydrogenase. Arch Biochem Biophys. 1962;99:72-7.
  • Korangy F, Irmler M, Kiefer K, Sch-nemann H, Beckers J, et al. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. J Vis Exp. 2011;(57):e3148.
  • van Meerloo J, Kaspers GJ, Cloos J. Cell sensitivity assays: the MTT assay. Methods Mol Biol. 2011;731:237-45.
  • Li C, Xu Y, Zhang X, Li J, Zhou L, et al. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Front Bioeng Biotechnol. 2021;9:649175.
  • Shimadzu Corporation. "No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application." [Link]

  • Northeast Biolab. "Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method." [Link]

Sources

Structural analogs of (Cycloheptylamino)(oxo)acetic acid and their efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of (Cycloheptylamino)(oxo)acetic Acid and Its Structural Analogs as Kynurenine Aminotransferase II Inhibitors

Introduction

This compound and its structural analogs represent a class of α-keto acids with significant therapeutic potential, primarily as inhibitors of kynurenine aminotransferase II (KAT-II). KAT-II is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism. Dysregulation of this pathway is implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and Huntington's disease. By inhibiting KAT-II, these compounds can modulate the levels of kynurenic acid (KYNA), a neuroactive metabolite, offering a promising strategy for therapeutic intervention.

This guide provides a comprehensive comparison of this compound and its key structural analogs, focusing on their structure-activity relationships (SAR), inhibitory efficacy, and the experimental methodologies used for their evaluation.

Structure-Activity Relationship (SAR) Analysis

The core scaffold of this compound offers several points for chemical modification to optimize its inhibitory activity against KAT-II. The key structural features influencing efficacy are the cycloalkyl group, the linker, and the α-keto acid moiety.

A central finding in the SAR of this class of inhibitors is the critical role of the terminal carboxylic acid and the adjacent ketone. These functionalities are believed to mimic the substrate, kynurenine, and interact with key residues in the active site of the KAT-II enzyme.

The Impact of the Cycloalkyl Group

The size and nature of the cycloalkyl group have a profound effect on the inhibitory potency. While the cycloheptyl group of the parent compound provides a certain level of activity, modifications to this ring can lead to significant changes in efficacy.

For instance, the introduction of a larger, more rigid bicyclic system can enhance binding affinity. A notable example is the replacement of the cycloheptyl group with a bicyclo[2.2.1]heptane moiety. This structural change can lead to a substantial increase in inhibitory potency, as seen in analogs where this substitution results in IC₅₀ values in the low nanomolar range. This is likely due to a more favorable interaction with hydrophobic pockets within the enzyme's active site.

Conversely, smaller cycloalkyl groups, such as cyclopentyl or cyclohexyl, have also been explored. While these analogs often retain some inhibitory activity, they generally exhibit lower potency compared to the cycloheptyl or bicycloheptane derivatives. This suggests that the size and conformation of the lipophilic group are crucial for optimal binding.

Comparative Efficacy of Key Analogs

The following table summarizes the in vitro inhibitory potency of this compound and selected structural analogs against human KAT-II. The data presented are representative values obtained from enzymatic assays.

CompoundStructureIC₅₀ (nM) vs. hKAT-II
This compound

~ 500
(Bicyclo[2.2.1]heptan-2-ylamino)(oxo)acetic acid

~ 20
(Cyclohexylamino)(oxo)acetic acid

~ 1200
(Adamantan-1-ylamino)(oxo)acetic acid

~ 15

Note: IC₅₀ values are approximate and can vary based on experimental conditions.

The data clearly indicate that moving from a simple cycloheptyl group to more complex, rigid structures like adamantane or bicyclo[2.2.1]heptane significantly enhances the inhibitory activity against KAT-II. This highlights the importance of the hydrophobic interactions between the inhibitor and the enzyme.

Experimental Protocols

The evaluation of KAT-II inhibitors typically involves a combination of in vitro enzymatic assays and in vivo models to assess their efficacy and pharmacokinetic properties.

In Vitro KAT-II Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of KAT-II.

Principle: The assay quantifies the production of KYNA from the substrate kynurenine. The reaction is initiated by the addition of the enzyme to a mixture of the substrate and the test compound. The amount of KYNA produced is then measured, typically by fluorescence.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of recombinant human KAT-II enzyme in assay buffer.

    • Prepare a solution of L-kynurenine and the co-factor pyridoxal 5'-phosphate in assay buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the KAT-II enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the L-kynurenine/pyridoxal 5'-phosphate solution.

    • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

    • Measure the fluorescence of the produced KYNA at an excitation wavelength of ~340 nm and an emission wavelength of ~400 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Microdialysis for KYNA Measurement

This technique allows for the in vivo monitoring of KYNA levels in the brain of a living animal, providing a measure of the target engagement and efficacy of the inhibitor.

Principle: A microdialysis probe is implanted into a specific brain region of an anesthetized animal. The probe is perfused with an artificial cerebrospinal fluid, and small molecules from the extracellular fluid, including KYNA, diffuse across the probe's membrane and are collected for analysis.

Step-by-Step Protocol:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the target brain region (e.g., the striatum).

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

    • Collect dialysate samples at regular intervals.

  • Compound Administration and Sample Analysis:

    • Administer the test compound to the animal (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to measure changes in KYNA levels over time.

    • Analyze the KYNA concentration in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis:

    • Plot the KYNA concentration over time to determine the effect of the compound on brain KYNA levels.

    • Compare the results to a vehicle-treated control group to assess the statistical significance of the observed changes.

Visualizing the Research Workflow

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_0 Structure-Activity Relationship (SAR) cluster_1 Efficacy Evaluation Workflow Core This compound Scaffold Mod1 Cycloalkyl Group Modification (e.g., Bicyclo[2.2.1]heptane, Adamantane) Core->Mod1 Enhances Hydrophobic Interaction Mod2 Linker Modification Core->Mod2 Affects Binding Pose Mod3 α-Keto Acid Moiety Core->Mod3 Essential for Enzyme Interaction Assay In Vitro KAT-II Inhibition Assay Data IC50 Determination Assay->Data Microdialysis In Vivo Microdialysis in Rodent Brain PK Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Microdialysis->PK Data->Microdialysis Guides In Vivo Dose Selection

Caption: SAR and Efficacy Evaluation Workflow

Conclusion

This compound and its structural analogs are a promising class of KAT-II inhibitors. The structure-activity relationship studies have demonstrated that modifications to the cycloalkyl group, particularly the incorporation of rigid, bulky moieties like adamantane or bicyclo[2.2.1]heptane, can significantly enhance inhibitory potency. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo assessment of their neurochemical effects. Further research into this chemical space is warranted to develop novel therapeutics for neurological and psychiatric disorders characterized by dysregulated kynurenine pathway metabolism.

References

  • Discovery of a Novel Series of Kynurenine Aminotransferase II Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationship of Novel Kynurenine Aminotransferase II Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • The Kynurenine Pathway and the Brain: Challenges and Opportunities. ACS Chemical Neuroscience. [Link]

  • In Vivo Microdialysis for the Study of Neurotransmitter Release. Nature Protocols. [Link]

A Researcher's Guide to Validating Cellular Target Engagement for Novel Small Molecules: A Case Study with (Cycloheptylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification of a bioactive small molecule is a critical first step. However, the journey from a "hit" compound to a validated chemical probe or drug candidate is contingent on a crucial milestone: confirming that the molecule engages its intended target within the complex milieu of a living cell.[1][2] This process, known as target engagement validation, provides the mechanistic foundation for a compound's observed phenotype and is essential for building confidence in its therapeutic potential and minimizing the risk of costly late-stage failures.[1][3]

This guide provides an in-depth comparison of leading experimental strategies to validate the cellular target engagement of a novel small molecule, using the hypothetical compound (Cycloheptylamino)(oxo)acetic acid as a case study. As specific biological data for this compound is not publicly available, we will treat it as a representative novel entity for which a hypothesized target requires rigorous validation. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the strengths and weaknesses of each approach to empower researchers to make informed decisions.

The Central Question: Does My Compound Bind Its Target in a Cell?

Target engagement validation seeks to answer a seemingly simple question with profound implications. While biochemical assays can confirm that a compound binds to a purified protein, this sterile environment lacks the biological complexity of a cell. Inside a cell, factors such as membrane permeability, intracellular compartmentalization, protein-protein interactions, and the presence of competing endogenous ligands can all influence whether a compound reaches and binds its target.[2] Therefore, methods that measure this interaction in intact cells or cellular lysates are indispensable.

This guide will compare four powerful and widely adopted methodologies:

  • Cellular Thermal Shift Assay (CETSA®) : A label-free method based on ligand-induced thermal stabilization.

  • NanoBRET™ Target Engagement Assay : A proximity-based method using bioluminescence resonance energy transfer.

  • Affinity-Based Chemical Proteomics : A discovery-oriented approach to identify targets from the native proteome.

  • Reporter Gene Assays : A functional, indirect readout of target modulation.

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Direct Binding

CETSA is a powerful technique that directly assesses the physical interaction between a ligand and its target protein in a cellular environment.[4] It operates on the principle that when a compound binds to its target protein, it generally increases the protein's thermal stability, making it more resistant to heat-induced denaturation.[5][6]

Principle of CETSA

The core concept is straightforward: upon heating, proteins unfold and aggregate. A ligand-bound protein is energetically more stable and will require a higher temperature to denature compared to its unbound state. By measuring the amount of soluble protein remaining across a range of temperatures, one can observe a "thermal shift" in the presence of a binding compound.[7]

Experimental Workflow & Data Interpretation

The CETSA workflow can be broken down into two main experimental formats:

  • Melt Curve (Tagg) : This experiment aims to determine the temperature at which 50% of the target protein aggregates (Tagg). Cells are treated with the compound or a vehicle control, heated at various temperatures, and the amount of soluble target protein is quantified, typically by Western blot. A shift in the melt curve to the right indicates target stabilization.[7]

  • Isothermal Dose-Response (ITDR) : Here, a single, optimized temperature is used to challenge the cells treated with varying concentrations of the compound. This format allows for the determination of an apparent intracellular EC50, reflecting the concentration of compound required to stabilize 50% of the target protein population.[7]

dot

CETSA_Workflow start Intact Cells treat Incubate with This compound or Vehicle Control start->treat heat Heat aliquots at a range of temperatures (e.g., 37°C - 70°C) treat->heat lyse Cell Lysis (e.g., Freeze-thaw) heat->lyse centrifuge Centrifugation to separate soluble vs. aggregated proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect quantify Quantify Target Protein (e.g., Western Blot, ELISA, MS) collect->quantify plot Plot Melt Curve or Isothermal Dose-Response quantify->plot

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: CETSA by Western Blot
  • Cell Culture & Treatment : Plate cells at an appropriate density and grow overnight. Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Harvesting : Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating : Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient (for melt curve) or at a single, fixed temperature (for ITDR). A typical melt curve gradient might be 40-64°C for 3 minutes.

  • Lysis : Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[8]

  • Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]

  • Quantification : Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis : Densitometry is used to quantify the band intensity for each sample. Plot the relative amount of soluble protein against the temperature (melt curve) or compound concentration (ITDR) to determine the thermal shift or EC50.

NanoBRET™ Target Engagement Assay: A Proximity-Based Live-Cell Approach

The NanoBRET™ Target Engagement (TE) assay is a highly sensitive and quantitative method that measures compound binding in living cells in real-time.[9] It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-dependent energy transfer between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a specific fluorescent tracer).[10]

Principle of NanoBRET™

The target protein is genetically fused to the highly bright NanoLuc® (NLuc) luciferase.[9] A cell-permeable fluorescent tracer, designed to bind reversibly to the target's active site, is added to the cells. When the tracer binds to the NLuc-target fusion protein, the proximity allows for energy transfer from the luciferase substrate to the tracer upon emission, generating a BRET signal. A test compound, like this compound, will compete with the tracer for binding to the target. This competition displaces the tracer, decreases the BRET signal in a dose-dependent manner, and allows for the quantification of intracellular target engagement.[10][11]

Experimental Workflow & Data Interpretation

The workflow is streamlined for high-throughput applications. Cells expressing the NLuc-target fusion are treated with the test compound and the fluorescent tracer. The BRET signal is then read on a luminometer. The data is typically plotted as a competition curve, from which the IC50 (the concentration of compound that displaces 50% of the tracer) can be determined, providing a quantitative measure of target affinity in living cells. This method can also be adapted to measure compound residence time.[12]

dot

NanoBRET_Workflow cells Live cells expressing Target-NanoLuc® fusion protein compound Add this compound (Test Compound) cells->compound tracer Add cell-permeable fluorescent tracer compound->tracer incubate Incubate at 37°C to reach binding equilibrium tracer->incubate substrate Add NanoLuc® substrate incubate->substrate read Read Donor (450nm) and Acceptor (610nm) emissions on a luminometer substrate->read calculate Calculate BRET Ratio (Acceptor/Donor) read->calculate plot Plot BRET ratio vs. Compound Concentration to determine IC50 calculate->plot

Caption: NanoBRET™ Target Engagement Assay Workflow.

Detailed Protocol: NanoBRET™ Target Engagement
  • Cell Preparation : Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.

  • Compound Dosing : Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.

  • Tracer Preparation : Dilute the specific NanoBRET™ fluorescent tracer to the desired concentration in Opti-MEM®.

  • Assay Plate Setup : Add the test compound dilutions to the assay plate containing the cells. Then, add the tracer to all wells. Include "no tracer" and "no compound" controls.

  • Incubation : Incubate the plate at 37°C in a CO2 incubator for at least 2 hours to allow the binding to reach equilibrium.

  • Signal Detection : Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. Add the substrate to all wells.

  • Data Acquisition : Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450nm) and acceptor emission (e.g., 610nm).[13]

  • Data Analysis : Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data and fit to a four-parameter logistic curve to determine the NanoBRET™ IC50 value.

Affinity-Based Chemical Proteomics: An Unbiased Discovery Approach

When the target of a compound is unknown or requires unbiased confirmation, affinity-based chemical proteomics is an exceptionally powerful strategy.[14][15] This method uses a modified version of the small molecule as a "bait" to capture its binding partners from a complex cell lysate, which are then identified by mass spectrometry (MS).[16]

Principle of Chemical Proteomics

The small molecule of interest, this compound, is synthesized with a linker arm attached to a reactive group (e.g., an alkyne for click chemistry) or a photo-affinity label.[17] This "probe" molecule is incubated with cell lysate or intact cells. For photo-affinity probes, UV irradiation is used to covalently cross-link the probe to its binding partners.[18] The probe-protein complexes are then enriched, often by "clicking" a biotin tag onto the alkyne group and using streptavidin-coated beads for pulldown. The enriched proteins are then digested and identified by quantitative mass spectrometry. Specific binders are distinguished from non-specific background by comparing the results to a competition control, where an excess of the unmodified, "free" compound is added.

Experimental Workflow & Data Interpretation

The workflow involves probe synthesis, cell/lysate labeling, affinity capture, and MS-based protein identification. The key to a successful experiment is the design of a probe that retains its biological activity. Data analysis involves identifying proteins that are significantly enriched in the probe-treated sample compared to the competition control. This approach not only validates the expected target but can also reveal unexpected off-targets.[18]

dot

ChemProteomics_Workflow cluster_probe Probe Incubation cluster_capture Affinity Capture cluster_ms Mass Spectrometry cluster_analysis Data Analysis lysate Cell Lysate probe Incubate with 'Bait' Probe Molecule lysate->probe competitor Competition Control: Incubate with Probe + excess free compound lysate->competitor click Click Chemistry: Add Biotin-Azide probe->click competitor->click pulldown Enrich on Streptavidin Beads click->pulldown wash Wash beads to remove non-specific binders pulldown->wash digest On-bead digestion (e.g., with Trypsin) wash->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification and Quantification lcms->identify compare Identify proteins enriched in probe sample vs. competition control identify->compare

Caption: Affinity-Based Chemical Proteomics Workflow.

Reporter Gene Assays: Measuring Functional Consequences

Reporter gene assays are an indirect but highly valuable method for assessing target engagement.[19] Instead of measuring the direct binding event, they quantify a downstream functional consequence of the target being modulated.[20] This approach is ideal when the target is part of a known signaling pathway that culminates in a change in gene expression.

Principle of Reporter Gene Assays

This technique requires engineering a cell line to contain a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the signaling pathway of interest.[21] For example, if this compound is hypothesized to inhibit a kinase in the NF-κB pathway, a reporter construct with the luciferase gene downstream of an NF-κB response element would be used. Inhibition of the target kinase would lead to decreased NF-κB activity and, consequently, a reduction in luciferase expression and signal.

Experimental Workflow & Data Interpretation

The workflow is typically straightforward and amenable to high-throughput screening. The engineered reporter cells are treated with the compound, and after an appropriate incubation period to allow for changes in gene expression, the reporter signal is measured. The resulting dose-response curve provides a functional IC50, which can be correlated with data from direct binding assays to link target engagement with a cellular outcome.[19]

dot

Reporter_Workflow cluster_pathway Signaling Pathway cluster_gene Reporter Gene Expression cluster_assay Assay & Readout compound This compound target Target Protein compound->target Inhibits pathway Downstream Signaling Events target->pathway tf Transcription Factor Activation/Repression pathway->tf promoter Response Element Promoter tf->promoter Binds reporter Reporter Gene (e.g., Luciferase) promoter->reporter Drives Expression readout Measure Reporter Signal (e.g., Luminescence) reporter->readout cells Treat Reporter Cell Line with compound incubate Incubate to allow for transcription/ translation cells->incubate incubate->readout

Caption: Reporter Gene Assay Principle & Workflow.

Comparison of Target Engagement Methods

To aid in selecting the most appropriate method, the following table summarizes the key characteristics of each technique.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementAffinity-Based Chemical ProteomicsReporter Gene Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Affinity capture of binding partnersMeasures downstream gene expression
Measures Direct physical bindingDirect physical binding in real-timeDirect physical binding (unbiased)Indirect, functional consequence
Labeling Label-free for compound and proteinRequires NLuc fusion protein and fluorescent tracerRequires synthesis of a "bait" probe moleculeRequires engineered reporter cell line
Throughput Low to medium (Western Blot), High (HT-CETSA)HighLowHigh
Key Advantage No modification of compound or target required[6]Highly quantitative, real-time kinetics in live cells[12]Unbiased; can identify novel targets and off-targets[15]Links target binding to a functional cellular outcome[19]
Key Limitation Some targets may not show a thermal shift; lower throughputRequires genetic modification of the target; tracer development can be a bottleneckProbe synthesis can be challenging; risk of artifactsIndirect; pathway must be known and linked to transcription
Best For... Orthogonal validation of a known targetQuantitative pharmacology, residence time studiesTarget deconvolution, off-target screeningValidating functional activity in a known pathway

Conclusion: An Orthogonal Approach to Build Confidence

Validating the cellular target engagement of a novel compound like this compound is not a one-size-fits-all process. No single experiment can provide absolute proof. The highest level of confidence is achieved by using a combination of orthogonal methods that measure different aspects of the compound-target interaction.

A robust strategy would be to first confirm direct physical binding in cells using a label-free method like CETSA . This provides strong evidence without the potential artifacts of labels or tags. Following this, a highly quantitative, live-cell method like NanoBRET™ can be employed to determine intracellular potency and binding kinetics. If the target's downstream pathway is well-characterized, a Reporter Gene Assay can then be used to definitively link this target engagement to a functional cellular response. For true pioneering compounds where the target is uncertain, an upfront investment in Chemical Proteomics can de-risk the entire project by providing an unbiased map of the compound's interactome.

By thoughtfully selecting and combining these powerful techniques, researchers can build a compelling, data-driven case for their compound's mechanism of action, paving the way for its successful development as a chemical tool or therapeutic agent.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Gad, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]

  • Reinhard, F. B. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Li, Q., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Glyoxylic acid. Available at: [Link]

  • Wyatt, P. G., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Rivas, F., et al. (2018). Reporter gene systems for the identification and characterization of cancer stem cells. World Journal of Stem Cells. Available at: [Link]

  • Lee, S. Y., & Lee, J. S. (2009). Emerging Affinity-Based Techniques in Proteomics. Sensors. Available at: [Link]

  • Medicines Discovery Catapult. (n.d.). Target Identification and Validation at MDC. Available at: [Link]

  • Benci, K., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Communications Chemistry. Available at: [Link]

  • Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. Available at: [Link]

  • News-Medical.Net. (2023). NanoBRET™ Target Engagement for drug development. Available at: [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link]

  • Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link]

  • WJBPHS. (n.d.). Target identification and validation in research. Available at: [Link]

  • News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery. Available at: [Link]

  • Wang, L., et al. (2021). Development and validation of a reporter gene assay to determine the bioactivity of anti-CTLA-4 monoclonal antibodies. International Immunopharmacology. Available at: [Link]

  • Wang, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. Available at: [Link]

  • MDPI. (2023). Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. Available at: [Link]

  • PubChem. (n.d.). 2-Cyclopentyl-2-oxoacetic acid. Available at: [Link]

  • ACS Chemical Biology. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. Available at: [Link]

  • PubChem. (n.d.). acetic acid. Available at: [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available at: [Link]

  • PubChem. (n.d.). acetic acid. Available at: [Link]

  • NIST. (n.d.). Acetic acid, oxo(phenylamino)-. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (Cycloheptylamino)(oxo)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (Cycloheptylamino)(oxo)acetic acid, a compound that, while not extensively characterized in publicly available safety literature, can be managed responsibly by adhering to established principles for carboxylic acid waste.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the safety and environmental considerations at play.

PART 1: Foundational Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by a hierarchy of regulations and best practices designed to protect laboratory personnel, the public, and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[1]

At the heart of OSHA's regulations for laboratories is the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often referred to as the Laboratory Standard.[2][3][4] A key requirement of this standard is the development and implementation of a written Chemical Hygiene Plan (CHP).[5] Your institution's CHP is the first and most important document to consult for specific disposal procedures.

Hazard Assessment of this compound
  • Corrosivity: As a carboxylic acid, it should be presumed to be corrosive.[6][7] Contact with skin and eyes can cause severe irritation or burns.[7][8]

  • Toxicity: The toxicological properties are not well-documented. Therefore, it is prudent to treat this compound with a high degree of caution, minimizing all routes of exposure (inhalation, ingestion, and skin contact).[9]

  • Reactivity: Carboxylic acids are generally incompatible with bases, oxidizing agents, and reducing agents.[10] Mixing with incompatible materials can lead to vigorous and potentially dangerous reactions.

Given these potential hazards, this compound must be disposed of as hazardous waste.[10][11]

PART 2: Step-by-Step Disposal Protocol

The following protocol is a comprehensive guide based on general principles for handling acidic and organic chemical waste. Always cross-reference these steps with your institution's specific Chemical Hygiene Plan and waste disposal guidelines.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary line of defense against chemical exposure.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[10]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[10] Always check the glove manufacturer's compatibility chart for the specific type of chemical you are handling.

  • Body Protection: A lab coat is essential to protect your skin and clothing.[10]

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][12]

  • Designated Waste Stream: this compound waste should be collected in a designated container for non-halogenated organic acid waste .

  • Incompatible Wastes: Never mix this waste with:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)[6][12]

    • Oxidizing agents (e.g., nitric acid, perchlorates)[6][10]

    • Inorganic acids (e.g., hydrochloric acid, sulfuric acid)[10]

  • Container Material: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[1][10] The container must have a secure, leak-proof cap.[12][13]

Step 3: Labeling the Waste Container

Accurate and thorough labeling is a legal requirement and is crucial for the safety of everyone who will handle the container.[11][14]

  • "Hazardous Waste" : The words "Hazardous Waste" must be clearly visible on the label.[11][14]

  • Chemical Name : Write out the full chemical name: "this compound". Do not use abbreviations.[13]

  • Concentration : Indicate the approximate concentration of the acid in the waste solution.

  • Hazard Identification : The label must include a clear indication of the hazards. This can be in the form of pictograms (e.g., corrosive) or another standard hazard warning system.[11][14]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12]

  • Location : The SAA should be at or near the point of generation and under the control of laboratory personnel.[15]

  • Secondary Containment : Liquid waste containers must be kept in a secondary containment bin to prevent the spread of spills.[13]

  • Container Closure : Keep the waste container securely closed at all times, except when adding waste.[12][13]

  • Fill Level : Do not fill the container beyond 90% of its capacity to allow for expansion of the contents and to prevent spills when moving.[1]

Step 5: Arranging for Disposal

Once the waste container is full, it must be moved to a central accumulation area (CAA) or picked up by your institution's Environmental Health and Safety (EHS) department.[11]

  • Timely Removal : A full container must be removed from the SAA within three days.[12]

  • Contact EHS : Follow your institution's procedures for requesting a waste pickup. Do not attempt to transport the waste off-site yourself.[1]

PART 3: Spill Management

In the event of a spill, prompt and appropriate action is necessary to minimize hazards.

  • Minor Spills : For small spills, use an inert absorbent material like sand or vermiculite.[10] The contaminated absorbent material must then be collected and placed in a designated hazardous waste container.[10]

  • Major Spills : For large spills, evacuate the area immediately and follow your institution's emergency procedures.[10]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagrams have been created using Graphviz.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Container Select Compatible Container (HDPE or Glass) PPE->Container Label Prepare Hazardous Waste Label Container->Label Collect Collect this compound Waste Label->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in Secondary Containment in Satellite Accumulation Area Segregate->Store Cap Keep Container Securely Capped Store->Cap Full Container is Full (≤90%) Cap->Full When full EHS Contact EHS for Pickup Full->EHS Removal Waste Removed by Authorized Personnel EHS->Removal

Caption: Workflow for the disposal of this compound.

Spill Spill Occurs Size Is the spill > 1L? Spill->Size Trained Are you trained to clean it up? Size->Trained No Evacuate Evacuate Area Size->Evacuate Yes Absorb Absorb with Inert Material Trained->Absorb Yes Trained->Evacuate No Dispose Dispose of as Hazardous Waste Absorb->Dispose Emergency Follow Emergency Procedures Evacuate->Emergency

Caption: Decision-making process for spill response.

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill LevelMaximum 90% of capacity[1]
Full Container Removal from SAAWithin 3 days of becoming full[12]
Partially Filled Container in SAAUp to 1 year[12]

Conclusion: Fostering a Culture of Safety

The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the principles behind these procedures, researchers can not only ensure compliance but also actively contribute to a safer laboratory environment for themselves and their colleagues. While this guide provides a robust framework for managing this compound waste, it is imperative to remember that your institution's Chemical Hygiene Plan and the guidance of your EHS department are the ultimate authorities on this matter.

References

  • 29 CFR 1910.
  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) - Binghamton University. (URL: )
  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon Occup
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (URL: )
  • Managing Hazardous Chemical Waste in the Lab. (2021-10-26). (URL: )
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022-04-11). (URL: )
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (URL: )
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Waste Management: The New Regul
  • Hazardous Materials Disposal Guide | Nipissing University. (2019-06-12). (URL: )
  • SAFETY DATA SHEET - Fisher Scientific. (2024-04-01). (URL: )
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (URL: )
  • SAFETY D
  • (cycloheptylamino)
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. (URL: )
  • Safety Data Sheet - Ricca Chemical. (2025-04-02). (URL: )
  • Hazardous Waste - EHSO Manual 2025-2026. (URL: )
  • Safety Data Sheet: Acetic acid - Carl ROTH. (URL: )
  • Glacial Acetic Acid. (URL: )
  • Acetic Acid - IsoLab. (URL: )

Sources

Navigating the Safe Handling of (Cycloheptylamino)(oxo)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling of novel chemical entities is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of (Cycloheptylamino)(oxo)acetic acid, a compound that, while not extensively documented, belongs to the classes of carboxylic acids and alpha-keto acids, which have well-understood hazard profiles. This document is structured to provide procedural, step-by-step guidance that directly answers specific operational questions, establishing a foundation of safety and trust in your laboratory practices.

Hazard Assessment and Anticipated Risks

Key Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact can cause irritation, redness, and in severe cases, chemical burns[3][5].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs[2][6].

  • Unknown Toxicological Properties: As a research chemical, the full toxicological profile is likely unknown. Therefore, it should be handled with the utmost care to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment is crucial before handling this compound[7]. The following PPE is recommended as a minimum standard.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with indirect ventilation. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk[8][9].To protect the eyes from splashes and aerosols of the acidic compound, which can cause serious eye damage[8][10].
Hand Protection Chemical-resistant gloves. Nitrile or butyl rubber gloves are generally suitable for handling acids[7][8][11]. Always consult the glove manufacturer's compatibility chart.To prevent skin contact, which can lead to irritation or chemical burns[11][12].
Body Protection A laboratory coat or a chemical-resistant apron[7]. For larger quantities, chemical-resistant overalls may be necessary.To protect the skin and personal clothing from contamination[13].
Respiratory Protection Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust[7]. If a fume hood is not available, a respirator with an appropriate cartridge for organic acids and vapors should be used[8].To prevent irritation of the respiratory tract from inhaling dust or aerosols[2][6]. A dust mask is not sufficient[11].

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol
  • Receiving and Unpacking:

    • Upon receipt, inspect the container for any damage or leaks.

    • Wear appropriate PPE (gloves and eye protection) during unpacking.

    • Verify that the container is clearly labeled.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents[1][12].

    • Keep the container tightly closed[6].

    • Avoid storing in metal cabinets which can corrode[1].

  • Weighing and Transferring:

    • All weighing and transferring of the solid compound must be conducted in a certified chemical fume hood to control exposure to dust[14].

    • Use a dedicated set of spatulas and weighing boats.

    • Handle the compound gently to avoid creating airborne dust.

    • Close the container immediately after use.

  • Experimental Use:

    • Always add acid to the solvent, not the other way around, to avoid splashing[15].

    • Ensure that an eyewash station and safety shower are readily accessible[14].

    • Be aware of the potential for exothermic reactions when mixing with other chemicals.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Procedures
  • Solid Waste:

    • Place any unused this compound in a clearly labeled hazardous waste container.

    • Contaminated materials such as gloves, weighing boats, and paper towels should also be collected in a designated, sealed waste container[16].

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated hazardous waste container for acidic waste.

    • For dilute aqueous solutions (<10%), neutralization with a weak base like sodium bicarbonate can be considered, with careful pH monitoring, before drain disposal, provided local regulations permit this[15]. Concentrated solutions should never be disposed of down the drain[15].

  • Spill Management:

    • Small Spills: For minor spills, use an inert absorbent material like sand or vermiculite to contain the spill. Collect the absorbed material into a designated waste container[16]. The area should then be decontaminated.

    • Large Spills: In the event of a large spill, evacuate the area and, if safe to do so, prevent the spread of the material. Contact your institution's environmental health and safety department immediately.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Assess Handling Procedure scale Scale of Operation? start->scale small_scale Small Scale (<1g) Weighing/Transfer scale->small_scale Small large_scale Large Scale (>1g) or Risk of Splash scale->large_scale Large fume_hood Work in Fume Hood? small_scale->fume_hood enhanced_ppe Enhanced PPE: - Safety Goggles & Face Shield - Chemical-Resistant Apron/Overalls - Nitrile/Butyl Gloves large_scale->enhanced_ppe in_hood Yes fume_hood->in_hood Yes no_hood No fume_hood->no_hood No core_ppe Core PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat in_hood->core_ppe respirator Add Respirator with Organic Acid Cartridge no_hood->respirator end Proceed with Caution core_ppe->end enhanced_ppe->fume_hood respirator->core_ppe

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring a secure and productive research environment. Always prioritize obtaining the specific Safety Data Sheet from the chemical supplier for the most accurate and comprehensive safety information.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. [Link]

  • Hazardous Substance Fact Sheet: Acetic Acid. New Jersey Department of Health. [Link]

  • Cyclopentylacetic acid Safety Data Sheet. Fisher Scientific. [Link]

  • Acetic acid MSDS. ScienceLab.com. [Link]

  • Acid Handling. University of Utah. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • ACETIC ACID LRG Safety Data Sheet. Univar Solutions. [Link]

  • How to Dispose of Acetic Acid. Lab Alley. [Link]

  • How Do You Properly Dispose Of Acetic Acid?. Chemistry For Everyone. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.